Spiro[3.3]heptan-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.3]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-4-7(5-6)2-1-3-7;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHXOCHXRWKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-08-1 | |
| Record name | Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminospiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Spiro[3.3]heptan-2-amine Hydrochloride
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has led to a strategic pivot from planar, aromatic systems towards three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings joined at a single quaternary carbon, have emerged as privileged structures in this endeavor.[1][2] Their inherent rigidity and well-defined three-dimensional exit vectors offer a unique advantage, enabling precise spatial orientation of pharmacophoric elements to maximize interactions within complex biological targets.[1][2][3] This structural constraint often translates into enhanced binding affinity, improved metabolic stability, and superior selectivity compared to more flexible acyclic or monocyclic analogues.[3][4]
The spiro[3.3]heptane core, in particular, represents a valuable and increasingly popular building block.[5] Its compact and rigid framework serves as a non-collinear bioisostere for phenyl rings, allowing chemists to "escape from flatland" and explore new, under-represented chemical space.[5][6] this compound, the subject of this guide, is a quintessential example of such a building block. As a primary amine salt, its utility in synthetic and medicinal chemistry is vast, yet its efficacy in a drug development program is fundamentally governed by its core physicochemical properties.
This guide provides a comprehensive technical overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also authoritative, field-tested protocols for the empirical determination of these critical parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Section 1: Core Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of any successful drug development campaign. These parameters dictate everything from synthetic strategy and formulation design to pharmacokinetic behavior.
Molecular Identity and Structure
This compound is the salt formed from the basic spirocyclic amine and hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical sciences to improve the solubility and stability of amine-containing compounds.[7]
Summary of Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of this compound. It is critical to note that while computational models provide valuable estimates, empirically determined data (designated as N/A where not publicly available) are essential for regulatory submissions and definitive decision-making.
| Property | Value | Data Type | Source(s) |
| CAS Number | 1416439-08-1 | Identifier | PubChem, Sigma-Aldrich[8][9][10] |
| Molecular Formula | C₇H₁₄ClN | Structural | PubChem[8] |
| Molecular Weight | 147.65 g/mol | Physical | ChemScene[11] |
| Physical Form | Solid | Physical | Sigma-Aldrich[9][10] |
| Melting Point | Not Available (N/A) | Physical | - |
| Aqueous Solubility | Not Available (N/A) | Physicochemical | - |
| pKa (of conjugate acid) | Not Available (N/A) | Physicochemical | - |
| LogP (Partition Coefficient) | 1.70 | Computed | ChemScene[11] |
| LogD at pH 7.4 | Not Available (N/A) | Physicochemical | - |
Section 2: Authoritative Protocols for Experimental Characterization
For a molecule like this compound, three physicochemical parameters are paramount for predicting its behavior in a physiological system: aqueous solubility, the acid dissociation constant (pKa), and lipophilicity (LogD). The following sections provide detailed, self-validating protocols for their determination.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Rationale & Expertise: The thermodynamic equilibrium solubility is the most relevant measure for drug development, as it represents the true saturation point of a compound in a given medium. The shake-flask method is the universally recognized "gold standard" for this determination due to its accuracy and direct measurement of equilibrium.[12][13] Kinetic solubility assays, while faster, can often overestimate solubility and are better suited for high-throughput screening rather than lead optimization.[14]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential to ensure saturation.[15]
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker bath set to a controlled temperature (typically 25°C for standard measurements or 37°C for physiological relevance).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is standard; the exact time should be confirmed by preliminary experiments where concentration is measured at various time points until it plateaus.[16]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid.
-
To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[16]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical not to disturb the solid pellet to avoid erroneously high concentration readings.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Accurately dilute the filtered sample with a suitable mobile phase for quantification.
-
Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standards of known concentration.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the final value in units of mg/mL or µg/mL.
-
The experiment must be performed in at least triplicate to ensure reproducibility, with the final result reported as the mean ± standard deviation.[16]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1416439-08-1 [sigmaaldrich.com]
- 10. This compound | 1416439-08-1 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. benchchem.com [benchchem.com]
Synthesis Routes for Substituted Spiro[3.3]heptane Amines: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Strategic Value of Spiro[3.3]heptanes in Modern Medicinal Chemistry
The imperative to "escape from flatland" has become a guiding principle in modern drug discovery, compelling chemists to explore beyond traditional aromatic scaffolds.[1][2] In this pursuit, spiro[3.3]heptane has emerged as a premier three-dimensional (3D) building block. Its rigid, compact, and well-defined puckered structure offers a distinct advantage over planar aromatic rings and more flexible aliphatic linkers. This unique topology allows for the precise spatial projection of substituents into underexplored chemical space, enabling novel interactions with biological targets.[3]
A Superior Bioisostere: Beyond Collinearity
Initially recognized for their ability to improve physicochemical properties such as aqueous solubility and metabolic stability, spiro[3.3]heptanes are now increasingly valued as saturated bioisosteres of mono-, meta-, and para-substituted benzene rings.[4][5] Unlike earlier bioisosteres like bicyclo[2.2.2]octane which maintain the collinearity of exit vectors, the spiro[3.3]heptane core presents non-collinear vectors, offering a novel geometric alternative for scaffold hopping and intellectual property generation.[6][7] This has been successfully demonstrated by incorporating the spiro[3.3]heptane core into analogs of approved drugs, resulting in patent-free compounds with retained or enhanced biological activity.[6][7] The introduction of one or more nitrogen atoms into the core to create spiro[3.3]heptane amines further expands their utility, providing key vectors for pharmacophore elaboration and salt formation.
Scope of this Guide
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the principal synthetic strategies for accessing substituted spiro[3.3]heptane amines. We will move beyond simple recitation of procedures to explain the causality behind strategic choices in constructing these valuable scaffolds. The focus will be on robust, scalable, and versatile routes that deliver key building blocks for medicinal chemistry programs. We will cover the synthesis of core intermediates like spiro[3.3]heptanones and delve into specific methodologies for producing crucial subclasses, including azaspiro[3.3]heptanes, diazaspiro[3.3]heptanes, and spiro[3.3]heptane diamines.
Core Strategies for Constructing the Spiro[3.3]heptane Framework
The construction of the strained bis-cyclobutane core is the central challenge in any synthesis. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Strategy 1: [2+2] Cycloaddition
The formal [2+2] cycloaddition is one of the most direct and powerful methods for constructing a cyclobutane ring. For spiro[3.3]heptanes, this typically involves the reaction of a cyclobutylidene derivative with a ketene or ketene equivalent. A particularly effective and scalable approach involves the cycloaddition of dichloroketene (generated in situ from trichloroacetyl chloride or dichloroacetyl chloride) with a methylenecyclobutane precursor.[8]
The resulting dichlorocyclobutanone is a versatile intermediate. The chlorine atoms can be removed under reductive conditions (e.g., zinc in acetic acid) to yield the parent spiro[3.3]heptanone, which is a gateway to various amine derivatives via reductive amination or other classical transformations.[8] The elegance of this strategy lies in its convergence and the direct formation of a highly functionalized cyclobutane ring that is primed for further manipulation.
Strategy 2: Intramolecular Double Ring Closure
This classical approach builds the spirocycle from an acyclic precursor containing a central quaternary carbon. The most common starting material is pentaerythritol, which is transformed into a tetrahalide or other dielectrophile. Subsequent reaction with a dinucleophile, such as a malonic ester, followed by decarboxylation and further functionalization, builds the two rings sequentially. While fundamentally sound, this strategy can be lengthy and may suffer from low yields in the crucial cyclization steps due to the entropic cost of forming two strained rings.
A more contemporary and highly effective variation of this strategy involves the intramolecular cyclization of pre-formed azetidines. For the synthesis of 2,6-diazaspiro[3.3]heptanes, a key intermediate is a 3-(chloromethyl)azetidine derivative, which can be prepared from epichlorohydrin.[9] Reaction of this intermediate with a primary amine leads to an N-substituted-3-(aminomethyl)-3-(chloromethyl)azetidine. Under thermal conditions or in the presence of a base, this intermediate undergoes a highly efficient intramolecular nucleophilic substitution to forge the second azetidine ring, completing the diazaspiro[3.3]heptane core.[9] This approach is particularly powerful for library synthesis due to its reliability and the commercial availability of diverse primary amines.[9]
Strategy 3: Ring Expansion and Rearrangement
More exotic and mechanistically elegant routes involve ring expansions of smaller, highly strained systems. A novel approach developed by the Charette group utilizes the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with in-situ-generated cyclopropanones.[10] The resulting bicyclobutylcyclopropanol intermediate undergoes a "strain-relocating" semipinacol rearrangement in the presence of acid to directly afford a substituted spiro[3.3]heptan-1-one.[10] This method is notable for its ability to transfer stereochemical information from the starting material to the product with high fidelity.[10] While powerful, the requirement for specialized and highly strained starting materials may limit its application to smaller-scale, discovery-phase synthesis.
Key Protocols for Essential Spiro[3.3]heptane Amine Building Blocks
The following sections provide detailed, field-tested protocols for the synthesis of cornerstone spiro[3.3]heptane amine scaffolds.
Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one: A Bifunctional Hub
This versatile building block, featuring an orthogonally protected amine and a ketone, is a gateway to a vast array of 2,6-disubstituted derivatives. The following protocol is adapted from a scalable synthesis reported by Stepan, et al.[8]
Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Step A: [2+2] Cycloaddition. To a solution of N-Boc-3-methyleneazetidine (1.0 equiv) in an appropriate solvent (e.g., hexanes) at 0 °C is added triethylamine (2.0 equiv). Trichloroacetyl chloride (1.5 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stir for 12-18 hours. The reaction mixture is filtered, and the filtrate is concentrated in vacuo. The crude dichloroketone intermediate is used directly in the next step. Causality Note: The use of triethylamine is crucial for the in-situ generation of dichloroketene. Running the reaction at low initial temperature helps control the exothermic reaction.
-
Step B: Reductive Dechlorination. The crude dichloroketone from Step A is dissolved in acetic acid. Activated zinc dust (5.0-10.0 equiv) is added portion-wise, maintaining the internal temperature below 40 °C. After the addition is complete, the mixture is stirred at room temperature for 4-6 hours. The reaction is then filtered through a pad of celite, and the filtrate is carefully neutralized with aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography to yield the title compound.[8] Causality Note: The excess zinc and acetic acid are necessary for the complete reduction of the sterically hindered gem-dichloro group.
Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes
This protocol, adapted from Hamza and Stocks, provides a direct and scalable method for preparing N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes, which are valuable as diamine building blocks.[9]
Protocol 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
Step A: Precursor Synthesis. 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde is synthesized from commercially available materials.[9] Reductive amination of this aldehyde with aniline using sodium triacetoxyborohydride provides the key open-chain intermediate, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.[9]
-
Step B: Intramolecular Cyclization. To a solution of the amine precursor from Step A (1.0 equiv) in THF is added potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF). The reaction is heated in a sealed tube at 70 °C for 2-3 hours. After cooling, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is purified by chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.[9] Causality Note: A strong, non-nucleophilic base like potassium tert-butoxide is essential to deprotonate the secondary amine, initiating the intramolecular cyclization without competing side reactions. The use of a sealed tube is necessary to prevent solvent evaporation at elevated temperatures.
Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamines
Accessing angularly substituted diamines is crucial for creating bioisosteres of cis/trans-disubstituted cyclohexanes.[11][12] The synthesis of these compounds often requires a multi-step sequence starting from spiro[3.3]heptane-1,6-dicarboxylic acid or related ketone precursors. A Curtius rearrangement is a common method for installing the amine functionality.
Protocol 3: Synthesis of a Monoprotected 1,6-Diamine via Curtius Rearrangement
-
Step A: Acid Activation. A spiro[3.3]heptane carboxylic acid precursor (1.0 equiv) is dissolved in a non-polar solvent like toluene. Diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (1.2 equiv) are added. The mixture is stirred at room temperature for 1 hour. Causality Note: DPPA is a safe and efficient reagent for converting carboxylic acids into acyl azides, the key intermediate for the Curtius rearrangement.
-
Step B: Rearrangement and Trapping. Tert-butanol (5.0 equiv) is added to the reaction mixture, which is then heated to 80-90 °C for 12-16 hours. During this time, the acyl azide rearranges to an isocyanate, which is trapped by tert-butanol to form the Boc-protected amine. The reaction is cooled and concentrated, and the product is purified by column chromatography.[6] Causality Note: Heating is required to induce the thermal rearrangement. The use of tert-butanol as both a solvent and trapping agent directly yields the stable and synthetically useful N-Boc protected amine, avoiding the isolation of the reactive isocyanate.
Comparative Analysis of Synthetic Strategies
The optimal route to a desired spiro[3.3]heptane amine depends on the target's complexity, the required scale, and available resources.
| Synthetic Strategy | Primary Application | Advantages | Disadvantages | Key References |
| [2+2] Cycloaddition | Synthesis of spiro[3.3]heptanones as key intermediates for azaspirocycles. | Convergent, often high-yielding, scalable. | Requires specific alkene precursors (e.g., methylenecyclobutanes). | [8] |
| Intramolecular Cyclization | Synthesis of diazaspiro[3.3]heptanes and other heteroatomic spirocycles. | High-yielding final step, modular (amenable to library synthesis). | Can require multi-step synthesis of the open-chain precursor. | [9] |
| Classical Double Ring Closure | Parent carbocyclic and simple heteroatomic spirocycles. | Utilizes simple, inexpensive starting materials (e.g., pentaerythritol). | Often lengthy, low-yielding cyclization steps, limited substitution patterns. | N/A |
| Ring Expansion/Rearrangement | Access to unique substitution patterns and stereoisomers. | Elegant, can be stereospecific, provides access to highly strained systems. | Requires specialized, often unstable starting materials; may not be scalable. | [10][13] |
| Functional Group Interconversion | Installation of amines onto a pre-formed spiro[3.3]heptane core. | Utilizes well-established reactions (Curtius, reductive amination). | Relies on the prior synthesis of a suitable functionalized core (ketone, acid). | [6][11][12] |
Conclusion and Future Outlook
The synthesis of substituted spiro[3.3]heptane amines has matured significantly, evolving from academic curiosities to robust, scalable processes that deliver valuable building blocks for drug discovery. Strategies based on [2+2] cycloadditions and intramolecular cyclizations of azetidine precursors have proven particularly effective for producing key intermediates and diverse libraries. As the demand for novel 3D scaffolds continues to grow, future efforts will likely focus on developing even more efficient, asymmetric syntheses to access enantiopure spiro[3.3]heptane amines. The continued innovation in this area ensures that these remarkable scaffolds will play an increasingly important role in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis of Spiro[3.3]heptan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[3.3]heptan-2-amine hydrochloride is a significant building block in modern medicinal chemistry, valued for its rigid, three-dimensional structure that offers a unique scaffold for drug design. As a bioisostere for aromatic rings, it allows for the exploration of novel chemical space, moving beyond the "flatland" of traditional aromatic compounds.[1][2] This guide provides an in-depth, predictive, and exemplary structural analysis of this compound. It is designed to equip researchers with a comprehensive understanding of the molecule's structural features and the analytical techniques required for its characterization. While experimental data for this specific molecule is not publicly available, this guide will present a robust predictive analysis based on established principles and data from closely related structures.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane motif has gained considerable attention in drug discovery due to its inherent rigidity and three-dimensionality.[1][2] Unlike flexible aliphatic chains or planar aromatic rings, the spirocyclic system, formed by two rings sharing a single carbon atom, locks the molecule into a well-defined conformation. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the increased sp3 character of spirocyclic compounds often improves physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.[3] this compound, with its primary amine functionality, serves as a versatile synthon for introducing this valuable scaffold into a wide range of biologically active molecules.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent amine, Spiro[3.3]heptan-2-amine. The salt formation enhances its stability and aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [4][5][6][7] |
| Molecular Weight | 147.65 g/mol | [5][6] |
| CAS Number | 1416439-08-1 | [4][5][6] |
| IUPAC Name | spiro[3.3]heptan-2-amine;hydrochloride | [6][8] |
| SMILES | C1CC2(C1)CC(C2)N.Cl | [6] |
| Physical Form | Solid | [7][9] |
Analytical Workflow for Structural Elucidation
A comprehensive structural analysis of this compound would involve a combination of spectroscopic and crystallographic techniques. The following workflow outlines the key experiments and the rationale behind their application.
Caption: A typical workflow for the comprehensive structural elucidation of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its connectivity and stereochemistry.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the rigid, puckered nature of the cyclobutane rings, leading to diastereotopic protons.
Step-by-Step Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent is crucial as the acidic protons of the ammonium group may exchange with D₂O.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -NH₃⁺ | 8.0 - 9.0 (in DMSO-d₆) | Broad singlet | 3H |
| H-2 (methine) | 3.0 - 3.5 | Multiplet | 1H |
| H-1, H-3, H-5, H-6 (methylene) | 1.8 - 2.8 | Complex multiplets | 8H |
| H-4, H-7 (methylene) | 1.5 - 2.2 | Complex multiplets | 4H |
Causality Behind Predictions:
-
The proton on the carbon bearing the ammonium group (H-2) is expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom, hence its downfield shift.
-
The methylene protons on the cyclobutane rings will be in different chemical environments due to the rigid spirocyclic structure, leading to complex multiplets.
-
The ammonium protons will be significantly downfield and may appear as a broad signal due to quadrupolar relaxation and exchange with trace water.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Step-by-Step Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
-
Instrument Setup: Use a broadband probe on the NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-4 (spiro) | 35 - 45 |
| C-2 (CH-NH₃⁺) | 50 - 60 |
| C-1, C-3, C-5, C-6 | 30 - 40 |
| C-4, C-7 | 20 - 30 |
Causality Behind Predictions:
-
The carbon atom attached to the ammonium group (C-2) will be the most downfield-shifted aliphatic carbon due to the inductive effect of the nitrogen.
-
The spiro carbon (C-4) is a quaternary carbon and will likely have a unique chemical shift.
-
The remaining methylene carbons will appear in the aliphatic region, with their exact chemical shifts depending on their spatial relationship to the amine group and the puckering of the rings.
2D NMR Spectroscopy
To definitively assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which can help in assigning the relative stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Step-by-Step Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| -NH₃⁺ | 3000 - 2800 | N-H stretching |
| -NH₃⁺ | 1600 - 1500 | N-H bending |
| C-H (sp³) | 2950 - 2850 | C-H stretching |
| C-H | 1470 - 1430 | C-H bending |
Causality Behind Predictions:
-
The broad absorption in the 3000-2800 cm⁻¹ range is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt.
-
The bending vibrations for the ammonium group are expected in the 1600-1500 cm⁻¹ region.
-
The sharp peaks in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the sp³ hybridized carbons of the cyclobutane rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Step-by-Step Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or water.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Predicted Mass Spectrum:
-
Molecular Ion: In positive ion mode ESI-MS, the base peak would correspond to the free amine [M-Cl]⁺ at m/z 112.117.
-
Accurate Mass: High-resolution mass spectrometry would confirm the elemental composition (C₇H₁₄N⁺).
-
Fragmentation: Fragmentation of the parent ion could involve the loss of ethylene or cyclobutane moieties from the spirocyclic system.
Single-Crystal X-ray Diffraction: The Definitive Structure
While no public crystal structure exists for this compound, this technique would provide the most definitive structural information.
Step-by-Step Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation of a suitable solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Expected Structural Features from X-ray Crystallography:
-
Confirmation of Connectivity: Unambiguously confirms the atomic connectivity.
-
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles. The C-C bond lengths within the cyclobutane rings are expected to be around 1.54 Å, and the C-N bond length around 1.48 Å.
-
Conformation: The cyclobutane rings in spiro[3.3]heptane derivatives are known to be puckered.[10] X-ray diffraction would precisely determine the puckering angle of each ring.
-
Ionic Interactions: The crystal structure would reveal the hydrogen bonding interactions between the ammonium group and the chloride anion, as well as any intermolecular interactions that dictate the crystal packing.
Caption: A 2D representation of the ionic interaction in this compound.
Conclusion
The structural analysis of this compound relies on a multi-technique approach. While this guide presents a predictive analysis, the outlined methodologies provide a robust framework for researchers to fully characterize this and similar spirocyclic molecules. A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this important building block is paramount for its effective application in the design and synthesis of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 8. This compound | 1416439-08-1 [sigmaaldrich.com]
- 9. This compound | 1416439-08-1 [sigmaaldrich.com]
- 10. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Spiro[3.3]heptan-2-amine hydrochloride (CAS 1416439-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and improved physicochemical properties is paramount. Spiro[3.3]heptan-2-amine hydrochloride (CAS 1416439-08-1) represents a key building block in this endeavor. Its rigid, spirocyclic core, composed of two fused cyclobutane rings, provides a distinct spatial arrangement of functional groups that is increasingly recognized for its potential as a bioisostere for common aromatic rings.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this intriguing molecule, tailored for professionals in drug discovery and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of a primary amine attached to a spiro[3.3]heptane framework. The spirocyclic nature of the carbon skeleton imparts significant rigidity to the molecule.[1]
Key Identifiers:
-
IUPAC Name: spiro[3.3]hept-2-ylamine hydrochloride
-
CAS Number: 1416439-08-1[3]
-
Molecular Weight: 147.65 g/mol [4]
-
SMILES: C1CC2(C1)CC(C2)N.Cl[5]
-
InChI Key: GXRHXOCHXRWKAR-UHFFFAOYSA-N[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [3][4] |
| Molecular Weight | 147.65 g/mol | [4] |
| Physical Form | Solid | [3][6] |
| Color | White | Inferred from supplier data |
| LogP (computed) | 1.6996 | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
Synthesis and Methodology
A definitive, step-by-step published synthesis protocol for this compound is not currently available. However, based on established synthetic routes to the spiro[3.3]heptane core and general organic chemistry principles, a plausible synthetic pathway can be proposed. The likely precursor to the amine is spiro[3.3]heptan-2-one.
Proposed Synthesis of Spiro[3.3]heptan-2-one
The synthesis of the spiro[3.3]heptane core can be achieved through various methods, with [2+2] cycloaddition reactions being a common approach.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one
-
Step 1: [2+2] Cycloaddition. A mixture of an appropriate alkene and ketene or a ketene equivalent is reacted to form a cyclobutanone ring. This process is then repeated to construct the second ring of the spiro[3.3]heptane system.
-
Step 2: Purification. The resulting spiro[3.3]heptan-2-one is purified by column chromatography on silica gel.
Proposed Synthesis of this compound
The conversion of the ketone to the amine can be accomplished via reductive amination.
Experimental Protocol: Reductive Amination
-
Step 1: Imine Formation. Spiro[3.3]heptan-2-one is dissolved in a suitable solvent such as methanol, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The reaction is stirred to form the corresponding imine intermediate.
-
Step 2: Reduction. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture to reduce the imine to the primary amine.
-
Step 3: Workup and Salt Formation. The reaction is quenched, and the crude amine is extracted. The hydrochloride salt is then formed by treating a solution of the free amine in a solvent like diethyl ether or ethyl acetate with a solution of hydrogen chloride in the same solvent.
-
Step 4: Isolation. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for CAS 1416439-08-1 are not publicly available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be complex due to the spirocyclic nature of the molecule. One would expect to see a series of multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene and methine protons of the cyclobutane rings. The proton attached to the amine-bearing carbon would likely appear as a multiplet. The amine protons themselves may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments within the spiro[3.3]heptane framework, including a signal for the spiro carbon atom.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine hydrochloride salt in the region of 3000-3300 cm⁻¹. C-H stretching vibrations would be observed just below 3000 cm⁻¹. An N-H bending vibration would also be expected around 1600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum of the free amine (after neutralization of the hydrochloride salt) would show a molecular ion peak corresponding to the mass of the C₇H₁₃N radical cation.
Applications in Drug Discovery and Development
The primary interest in Spiro[3.3]heptan-2-amine and its derivatives lies in their application as building blocks in medicinal chemistry. The spiro[3.3]heptane scaffold is increasingly being explored as a saturated, three-dimensional bioisostere for a phenyl ring.[1][2][7]
Advantages as a Benzene Bioisostere:
-
Improved Physicochemical Properties: Replacement of a flat aromatic ring with a sp³-rich scaffold like spiro[3.3]heptane can lead to improved solubility, reduced metabolic liability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Novel Chemical Space: The rigid, three-dimensional nature of the spiro[3.3]heptane core allows for the exploration of novel chemical space and can lead to improved binding affinity and selectivity for biological targets.[1][8]
-
Vectorial Orientation of Substituents: The defined geometry of the spiro[3.3]heptane scaffold allows for precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets.
The primary amine handle of this compound provides a versatile point for further chemical modification, allowing for its incorporation into a wide range of potential drug candidates.
Caption: Role of Spiro[3.3]heptan-2-amine in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][6]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure offers a compelling alternative to traditional aromatic scaffolds, with the potential to yield drug candidates with improved physicochemical and pharmacological properties. While detailed experimental data for this specific compound is limited in the public domain, its potential applications are significant. Further research into the synthesis, characterization, and biological evaluation of derivatives of Spiro[3.3]heptan-2-amine is warranted and is likely to be a fruitful area of investigation for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1416439-08-1 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
discovery of spiro[3.3]heptane as a bioactive scaffold
Launching Initial Search Strategy
I'm presently initiating a Google search strategy to pinpoint information on spiro[3.3]heptane's bioactive potential, with emphasis on synthesis and significant derivatives. My aim is a robust data foundation for future analysis.
Developing the Guide Structure
I'm now diving into the structuring of the technical guide. Initially, I'll emphasize spirocycles' relevance in medicinal chemistry, specifically highlighting the spiro[3.3]heptane discovery and its unique properties. I'll synthesize data to explain the experimental rationale behind developing spiro[3.3]heptane-based drugs, incorporating tables and Graphviz diagrams for clarity.
Gathering Search Data
I'm now zeroing in on targeted Google searches to find comprehensive data on the genesis and evolution of spiro[3.3]heptane as a bioactive scaffold. My current focus encompasses synthesis techniques, pivotal derivatives, and medicinal applications. I'll then delve into seminal publications and patents.
Discovering Bioactivity Potential
I've been delving deep into the bioactive potential of spiro[3.3]heptane. My research has successfully identified the substance's crucial function as a bioisostere for benzene, with specific emphasis on a collection of pertinent papers and reviews. These resources delve into the importance of its role as a key scaffold in medicinal chemistry.
Analyzing Experimental Protocols
I'm now focusing on the experimental details to strengthen the technical guide. While a strong foundation on spiro[3.3]heptane's bioactivity is in place, the core missing information concerns in-depth synthetic protocols. I'm actively seeking step-by-step procedures for synthesizing crucial precursors and integrating them into bioactive molecules. Detailed experimental methods are the priority now, despite the abundant data on synthesis schemes and relevant properties.
Gathering Detailed Protocols
I've made headway in my research, finding that spiro[3.3]heptane is indeed a non-coplanar bioisostere. I've uncovered synthesis strategies, physicochemical impact data, and examples like Sonidegib and Vorinostat. Now, I'm after detailed protocols: step-by-step procedures for synthesizing spiro[3.3]heptane precursors and integrating them. I'm also looking for quantitative bioactivity data and a broader SAR exploration.
Analyzing Synthetic Pathways
The second sweep of literature has been fruitful, turning up detailed synthetic routes for spiro [3.3]heptane variants of Sonidegib, Vorinostat, and Benzocaine. Several crucial publications are now in hand, offering synthetic schemes and leads to supporting information with potentially valuable experimental details.
Expanding the Scope
I've significantly broadened my understanding of the available synthetic routes. Now, I'm delving deeper, focusing on step-by-step experimental protocols. While I have the reaction schemes, reagent details, conditions, and purification methods are lacking. I'm focusing on finding the supporting information for the key papers, plus patents related to spiro[3.3]heptane derivatives. Quantitative data on the spiro[3.3]heptane analogs is good, but I need to format it in a structured table.
Detailing Experimental Procedures
I'm now focusing on synthesizing a comprehensive guide, but I need to extract complete experimental procedures. I've uncovered synthetic schemes, but lack reagent quantities, reaction conditions, and purification methods. I am trying to fill these gaps by searching for supporting information from key papers, consolidating the quantitative data, and expanding to SAR studies and diverse examples.
Synthesizing New Compounds
I've amassed a substantial collection of information from my searches. I've pinpointed key publications detailing the synthesis of spiro[3.3]heptane and its derivatives, along with their observed chemical behaviors. This preliminary data is promising and suggests a viable pathway for our research. The next stage involves a thorough analysis of these findings to create a detailed synthesis plan.
Addressing Experimental Details
I've made considerable progress. I now have a solid foundation built upon the spiro[3.3]heptane synthesis publications. I've also identified its use in several drugs, comparing them to parent drugs. My focus is now on those experimental details, as well as the creation of comprehensive data tables for comparison and finding more specific SAR. I need those experimental procedures!
Targeting Data Gaps
My progress is solid, but I'm now acutely focused on specific data gaps. While I have the big picture and some key publications on spiro[3.3]heptane synthesis and its drug applications, I urgently need detailed experimental procedures and comprehensive data tables. My search is now pinpointing supporting information to uncover those step-by-step protocols, and I'm also expanding my focus to include a broader SAR analysis and new bioactive examples.
Focusing on Detailed Protocols
I've assembled a robust dataset on spiro[3.3]heptane's role in drug design, including several key publications. Now, I'm relentlessly pursuing detailed experimental procedures within the supporting information of those papers. My immediate goal is to create those data tables for comparison, and also locate a broader range of bioactive examples.
The Ascendancy of Strained Spirocyclic Amines: A Technical Guide to Their Fundamental Chemistry and Application in Drug Discovery
Abstract
The confluence of structural rigidity and three-dimensionality has positioned strained spirocyclic amines as a burgeoning class of motifs in modern medicinal chemistry. Their unique topographical features, arising from the fusion of two rings at a single carbon atom, offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds. This guide provides an in-depth exploration of the fundamental chemistry of these fascinating molecules, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, the nuances of their strain-driven reactivity, their distinctive physicochemical properties, and their burgeoning applications in modulating key biological targets. This document is designed not as a rigid protocol, but as a comprehensive resource, grounded in established scientific principles and supported by detailed experimental methodologies and authoritative references.
Introduction: The Allure of the Spiro-Amine Scaffold
Spirocyclic frameworks, particularly those incorporating a nitrogen atom, are increasingly recognized as privileged scaffolds in drug discovery.[1] Their inherent three-dimensionality allows for a more precise and rigid presentation of pharmacophoric elements in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets.[2] The incorporation of small, strained rings, such as cyclobutane or azetidine, further refines the conformational landscape, locking the molecule into a well-defined geometry. This pre-organization can reduce the entropic penalty upon binding to a protein target, thereby improving binding affinity.[3] Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate key physicochemical properties, including solubility, lipophilicity, and metabolic stability, all critical parameters in the optimization of drug candidates.[4]
This guide will navigate the core chemical principles governing these powerful building blocks, providing the reader with a robust understanding of their synthesis, reactivity, and application.
Navigating the Synthetic Landscape: Crafting Strained Spirocyclic Amines
The construction of strained spirocyclic amines requires synthetic strategies that can efficiently forge the unique spirocyclic core. Several powerful methodologies have emerged, each with its own set of advantages and applications.
Strain-Release Driven Spirocyclization
The inherent ring strain of small bicyclic systems can be harnessed as a thermodynamic driving force for the construction of spirocycles. A notable example is the spirocyclization of azabicyclo[1.1.0]butyl ketones.[5][6]
Experimental Protocol: Strain-Release Driven Synthesis of Azetidine-Containing Spirocycles [5][6]
-
Step 1: Generation of Azabicyclo[1.1.0]butyl Ketone Precursors: To a solution of a silyl-protected alcohol-containing carboxylate ester or Weinreb amide in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), is added a solution of in situ generated azabicyclo[1.1.0]butyl lithium (ABB-Li). The reaction is stirred for a specified time until completion, as monitored by TLC or LC-MS.
-
Step 2: Electrophile-Induced Spirocyclization-Desilylation: The crude ABB-ketone precursor is dissolved in a suitable solvent (e.g., CH2Cl2). An electrophile (e.g., a Lewis acid or a protic acid) is added to the solution at room temperature. The reaction progress is monitored, and upon completion, the reaction is quenched and worked up to afford the desired spiro-azetidine product.
dot graph "Strain_Release_Spirocyclization_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
} केंद्रीकृत कैप्शन: Strain-Release Driven Spirocyclization Workflow.
The Hofmann-Löffler-Freytag (HLF) Reaction
A classic yet powerful method for the synthesis of nitrogen-containing heterocycles, the Hofmann-Löffler-Freytag (HLF) reaction, can be adapted for the construction of spirocyclic amines.[7][8] This reaction involves the intramolecular cyclization of an N-haloamine onto an unactivated C-H bond via a radical mechanism.
Experimental Protocol: Hofmann-Löffler-Freytag Synthesis of a Spirocyclic Pyrrolidine [8]
-
Step 1: N-Halogenation: A primary or secondary amine precursor is treated with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in a suitable solvent to form the corresponding N-haloamine.
-
Step 2: Radical Generation and Cyclization: The N-haloamine is then subjected to conditions that promote homolytic cleavage of the N-X bond, typically through irradiation with UV light or by heating in the presence of a radical initiator. The resulting aminyl radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical.
-
Step 3: Ring Closure: The carbon radical is then trapped by the halogen atom, and subsequent treatment with a base effects an intramolecular SN2 reaction to furnish the spirocyclic pyrrolidine.
dot graph "HLF_Reaction_Mechanism" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
} केंद्रीकृत कैप्शन: Hofmann-Löffler-Freytag Reaction Pathway.
Photoredox-Catalyzed Hydroaminoalkylation
Modern photoredox catalysis offers a mild and efficient route to spirocyclic amines. For instance, the hydroaminoalkylation of vinylpyridines with primary amines can be sequenced with an intramolecular SNAr reaction to construct spirocyclic tetrahydronaphthyridines.[9]
Experimental Protocol: Automated Continuous Flow Synthesis of Spirocyclic Tetrahydronaphthyridines [9]
-
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA): A solution of a halogenated vinylpyridine and a primary amine in a suitable solvent (e.g., DMF) is passed through a flow reactor equipped with a visible light source (e.g., 420 nm LEDs) in the presence of a photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)][PF6]).
-
Step 2: Intramolecular SNAr Cyclization: The output from the photoreactor, containing the γ-pyridyl amine intermediate, is then directed through a high-temperature tube reactor. The elevated temperature promotes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of the spirocyclic tetrahydronaphthyridine product.
Reactivity: The Driving Force of Strain
The reactivity of strained spirocyclic amines is profoundly influenced by the inherent ring strain of their carbocyclic or heterocyclic frameworks.[7] Reactions that lead to a relief of this strain are often thermodynamically favored.
-
Ring-Opening Reactions: The strained rings within these spirocycles are susceptible to nucleophilic or electrophilic attack, leading to ring-opening reactions. This reactivity can be strategically employed to introduce new functional groups and build molecular complexity.
-
Rearrangements: Strain can also drive skeletal rearrangements, such as the pinacol-like rearrangement of oxaspiro[2.2]pentanes to cyclobutanones, which is driven by the release of both epoxide and cyclopropane ring strain and the formation of a stable carbonyl group.[7]
-
Radical Reactions: The strained C-C bonds in spirocycles can also participate in radical reactions. For example, bicyclo[1.1.0]butanes can undergo strain-enabled radical spirocyclization cascades.[2]
Physicochemical Properties and Conformational Analysis
The rigid, three-dimensional nature of strained spirocyclic amines imparts unique physicochemical properties that are highly desirable in drug discovery.
Lipophilicity, Basicity, and Solubility
The introduction of a spirocyclic scaffold can significantly impact a molecule's lipophilicity (logP/logD) and basicity (pKa). Generally, increasing the sp3 character of a molecule by replacing a flat aromatic ring with a spirocycle can lead to a decrease in lipophilicity and an increase in aqueous solubility.[4] The basicity of the amine is also influenced by the ring size and the presence of other heteroatoms.
Table 1: Physicochemical Properties of Representative Spirocyclic Amines and Related Structures
| Compound | Structure | pKa | logP (calculated) | Reference |
| Piperidine | C5H11N | 11.12 | 1.1 | [10] |
| Azaspiro[3.3]heptane | C6H11N | ~10.5 | ~0.8 | [11] |
| 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | ~9.0 | ~-0.5 | [12] |
| 6-Azaspiro[3.4]octane | C7H13N | ~10.8 | ~1.3 | [13] |
Conformational Analysis
The conformational preferences of strained spirocyclic amines are dictated by the interplay of angle strain, torsional strain, and transannular interactions. Computational methods, such as density functional theory (DFT), are invaluable tools for elucidating the low-energy conformations of these rigid molecules.[14][15] Understanding the preferred conformation is crucial for structure-based drug design, as it allows for the precise positioning of substituents to interact with a biological target.
Table 2: Calculated Ring Strain Energies of Representative Azaspirocycles
| Spirocycle | Ring System | Calculated Strain Energy (kcal/mol) | Reference |
| Azaspiro[2.2]pentane | Aziridine-Cyclopropane | > 65 | [16] |
| Azaspiro[3.3]heptane | Azetidine-Cyclobutane | ~ 26 | [16] |
| 1-Azaspiro[4.5]decane | Pyrrolidine-Cyclohexane | ~ 6 | [17] |
Applications in Drug Discovery: Modulating GPCR Signaling
Strained spirocyclic amines have emerged as valuable scaffolds for the development of modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are important drug targets.[18][19] The rigid nature of the spirocyclic core can lock a ligand into a bioactive conformation, leading to high affinity and selectivity for a specific GPCR subtype.
A prominent example is the development of antagonists for the Angiotensin II type 1 receptor (AT1R), a key regulator of blood pressure.[1][2] Angiotensin II binding to AT1R activates Gq proteins, leading to a signaling cascade that results in vasoconstriction. Spirocyclic amine-containing molecules have been designed to block this interaction, offering a therapeutic strategy for hypertension.
dot graph "AT1R_Signaling_Pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
} केंद्रीकृत कैप्शन: Angiotensin II Type 1 Receptor Signaling Pathway and its Inhibition.
Spectroscopic and Computational Characterization
The structural elucidation of strained spirocyclic amines relies on a combination of spectroscopic techniques and computational analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity and stereochemistry of these molecules. The rigid nature of the spirocyclic framework often leads to well-resolved spectra with distinct chemical shifts and coupling constants that provide valuable conformational information.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized spirocyclic amines. Fragmentation patterns can also provide structural insights.
-
Computational Chemistry: As previously mentioned, computational methods are crucial for understanding the conformational preferences and quantifying the ring strain of these molecules.[14][15] These calculations can guide synthetic efforts and aid in the interpretation of experimental data.
Conclusion and Future Outlook
Strained spirocyclic amines represent a powerful and increasingly accessible class of building blocks for medicinal chemistry and drug discovery. Their unique three-dimensional structures, coupled with the ability to fine-tune their physicochemical properties, offer a compelling alternative to traditional flat, aromatic scaffolds. The synthetic methodologies for their construction are continually evolving, with modern techniques like photoredox catalysis and flow chemistry enabling more efficient and scalable access to these complex molecules. As our understanding of the interplay between ring strain, reactivity, and biological activity deepens, we can anticipate the continued emergence of novel spirocyclic amine-based therapeutics with improved efficacy and safety profiles. The future of drug discovery will undoubtedly be shaped by the innovative application of these architecturally intriguing and functionally potent molecules.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. DSpace [scholarbank.nus.edu.sg]
- 16. Ring strain - Wikipedia [en.wikipedia.org]
- 17. osti.gov [osti.gov]
- 18. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Navigating the Procurement and Quality Assessment of Spiro[3.3]heptan-2-amine Hydrochloride: A Technical Guide for Researchers
Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly venturing beyond the traditional "flat" aromatic scaffolds. The spiro[3.3]heptane motif has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous benzene ring, offering a rigid framework that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property. At the forefront of this chemical innovation is Spiro[3.3]heptan-2-amine hydrochloride (CAS No. 1416439-08-1), a key building block for introducing this valuable scaffold into drug candidates. This guide provides an in-depth technical overview of the commercial availability, quality assessment, and handling of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Landscape
This compound is readily accessible from a variety of chemical suppliers, catering to both research and development-scale needs. The compound is typically offered as a white to off-white solid with purities generally exceeding 96-97%.
While lead times can vary depending on the supplier's stock and the quantity ordered, many vendors offer expedited shipping options, with delivery times ranging from a single business day to several weeks for larger quantities or custom orders. Pricing is competitive and quantity-dependent, with costs per gram decreasing significantly with bulk purchases.
Below is a comparative table of prominent suppliers for this compound:
| Supplier | CAS Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | 1416439-08-1 | ≥96% | Gram to multi-gram |
| ChemScene | 1416439-08-1 | ≥97%[1] | Milligram to multi-gram |
| CymitQuimica | 1416439-08-1 | 97%[2] | Milligram to gram |
| Fisher Scientific | 1416439-08-1 | Not specified | Gram quantities[3] |
| Aaron Chemistry | 1416439-08-1 | Not specified | Milligram to multi-gram[4] |
Quality Assessment and Incoming Quality Control (QC)
Ensuring the identity, purity, and integrity of starting materials is a cornerstone of robust scientific research and drug development. Upon receipt of this compound, a comprehensive incoming quality control (QC) process is essential.
The Certificate of Analysis (CoA): Your First Point of Reference
The supplier's Certificate of Analysis (CoA) is the primary document attesting to the quality of the material. While a publicly available, detailed CoA for this specific compound is not readily found, a representative CoA for a high-purity amine hydrochloride would typically include the following information:
Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥97.0% | 98.5% | HPLC |
| Water Content (Karl Fischer) | ≤0.5% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Elemental Analysis | C: 56.94±0.4%; H: 9.56±0.4%; N: 9.48±0.4% | C: 56.88%; H: 9.52%; N: 9.45% | Combustion Analysis |
In-House Verification: A Self-Validating System
It is best practice to independently verify the critical quality attributes of the received material. The following experimental protocols provide a framework for this verification.
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6][7][8][9] Ensure complete dissolution.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected pattern for the this compound structure. The protonated amine group will likely appear as a broad singlet.
Experimental Protocol: HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile). From this stock, prepare a working solution at a concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Exemplary):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in water and (B) 0.1% Trifluoroacetic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. This method should be validated for linearity, accuracy, and precision according to ICH guidelines.[10][11][12][13][14]
The Role of this compound in Medicinal Chemistry
The spiro[3.3]heptane core is a bioisostere of the benzene ring, but with non-coplanar exit vectors. This unique 3D geometry allows for the exploration of new chemical space and can lead to improved pharmacological properties. This compound provides a convenient handle for incorporating this scaffold into molecules of interest, typically through N-acylation, N-alkylation, or reductive amination reactions.
Supply Chain and Quality Control Workflow
The following diagram illustrates the typical supply chain for this compound and the recommended internal quality control workflow upon receipt.
Caption: Supply chain and internal QC workflow.
Logical Flow for Quality Assessment
The decision-making process for accepting or rejecting a batch of this compound should be systematic and based on pre-defined criteria.
Caption: Decision flow for incoming material QC.
Safe Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a solid that should be stored at room temperature in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
Conclusion
This compound is a commercially accessible and valuable building block for the synthesis of novel 3D-scaffolds in drug discovery. A thorough understanding of the supplier landscape and the implementation of a rigorous in-house quality control program are paramount to ensuring the reliability and reproducibility of research and development outcomes. By following the guidelines and protocols outlined in this technical guide, researchers can confidently procure and utilize this important chemical entity in their quest for the next generation of therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 3. eMolecules this compound | 1416439-08-1 | MFCD22689925 | Fisher Scientific [fishersci.com]
- 4. 1416439-08-1 | MFCD22689925 | this compound [aaronchem.com]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
understanding the 3D conformation of spiro[3.3]heptane derivatives
An In-Depth Technical Guide to the 3D Conformation of Spiro[3.3]heptane Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: Embracing Three-Dimensionality in Modern Drug Discovery
The principle of "escaping flatland," which advocates for increasing the three-dimensional (3D) character of drug candidates to improve their physicochemical and pharmacological properties, has become a cornerstone of modern medicinal chemistry.[1] Among the scaffolds that enable this transition, spiro[3.3]heptane has emerged as a uniquely valuable motif.[1][2] Its rigid, well-defined 3D structure provides a non-planar framework that can mimic the substituent vectors of aromatic rings while offering improved properties.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and techniques used to elucidate the 3D conformation of spiro[3.3]heptane derivatives, a critical step in leveraging this scaffold for rational drug design.
The Structural Core: Understanding the Spiro[3.3]heptane Framework
The spiro[3.3]heptane scaffold consists of two cyclobutane rings fused at a single, central quaternary carbon atom. The inherent strain in cyclobutane rings dictates the molecule's overall conformation.[6][7] A perfectly planar cyclobutane ring would suffer from significant torsional strain due to eclipsing hydrogen atoms. To alleviate this, the rings adopt a "puckered" or bent conformation.[6][7][8]
The conformation of a spiro[3.3]heptane derivative is therefore defined by the degree and nature of the puckering in its two cyclobutane rings. This puckering is not static; the rings can invert, and the presence of substituents can significantly influence the energy landscape and favor specific conformations. X-ray diffraction studies have confirmed that the cyclobutane rings in spiro[3.3]heptane derivatives are indeed puckered, with dihedral angles varying based on substitution.[9] For instance, in one study, the dihedral angles of the rings in a spiro[3.3]heptane derivative were found to be 12.9° and 21.2°.[9]
Caption: The puckering of the cyclobutane rings is the defining conformational feature of the spiro[3.3]heptane core.
Experimental Determination of Solid-State Conformation: X-ray Crystallography
X-ray crystallography provides the most definitive, high-resolution snapshot of a molecule's 3D structure in the solid state.[10][11] This technique has been instrumental in confirming the puckered nature of the spiro[3.3]heptane core and determining the precise spatial arrangement of its substituents.[12][13]
The causality behind this choice is its unparalleled precision. For a novel derivative, a crystal structure serves as the "gold standard" against which all other methods, particularly computational models, are validated. It provides unambiguous data on bond lengths, bond angles, and dihedral angles, which collectively define the conformation.
Protocol 1: Single-Crystal X-ray Crystallography Workflow
This protocol outlines the self-validating system for determining a crystal structure. Each step contains internal checks to ensure the quality of the final model.
-
Crystallization (The Critical Step) :
-
Objective : To grow a single, high-quality crystal suitable for diffraction.
-
Method : Dissolve the purified spiro[3.3]heptane derivative in a minimal amount of a suitable solvent. Screen various anti-solvents using vapor diffusion (hanging or sitting drop) or slow evaporation techniques.
-
Causality : A well-ordered crystal lattice is essential for producing sharp, well-defined diffraction spots. Poor crystal quality is the most common failure point.
-
Validation : Inspect crystals under a microscope for sharp edges, uniform morphology, and lack of visible defects.
-
-
Data Collection :
-
Objective : To measure the angles and intensities of the diffracted X-ray beams.
-
Method : Mount a suitable crystal on a goniometer in a diffractometer.[11] Expose the crystal to a monochromatic X-ray beam while rotating it, collecting a series of diffraction images.[11]
-
Causality : Rotating the crystal ensures that all planes of the crystal lattice are brought into the diffracting condition, allowing for a complete dataset to be collected.
-
Validation : The data collection software provides real-time feedback on diffraction quality (e.g., spot shape, resolution). Key metrics like redundancy and completeness are monitored.
-
-
Structure Solution and Refinement :
-
Objective : To generate and optimize a 3D electron density map and fit the molecular model to it.
-
Method : Use software (e.g., SHELXTL) to solve the phase problem using direct methods or Patterson methods. Build the molecular model into the resulting electron density map. Refine the atomic positions, and thermal parameters against the experimental data.
-
Causality : Refinement is an iterative process of minimizing the difference between the observed diffraction pattern and the one calculated from the model.
-
Validation : The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness of fit (S). A low R-factor (typically < 0.05) indicates a good fit between the model and the data.
-
| Parameter | Description | Typical Value for Publication |
| Resolution (Å) | The level of detail observed in the electron density map. | < 1.0 Å |
| R1 Factor | Agreement between the observed and calculated structure factor amplitudes. | < 0.05 |
| wR2 Factor | Weighted agreement factor based on intensities. | < 0.15 |
| Goodness of Fit (S) | A statistical measure of the refinement quality. | ~1.0 |
Table 1: Key quality indicators for a crystal structure determination.
Probing Solution-State Dynamics: NMR Spectroscopy
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the conformational dynamics of molecules in solution, which is more representative of the physiological environment.[14]
The primary reason for using NMR is to understand if the solid-state conformation persists in solution or if the molecule exists as an equilibrium of multiple conformers. This is crucial for drug design, as binding to a biological target occurs in an aqueous environment.
Protocol 2: Conformational Analysis by NMR
-
Sample Preparation :
-
Method : Dissolve the spiro[3.3]heptane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for the desired experiments (typically 5-10 mg in 0.5 mL).
-
Causality : The choice of solvent can influence conformational equilibria. It is often insightful to perform experiments in both non-polar and polar solvents to probe these effects.
-
-
1D and 2D NMR Data Acquisition :
-
¹H and ¹³C NMR : Assign all proton and carbon signals.
-
COSY (Correlation Spectroscopy) : Identify scalar-coupled protons, which helps in assigning protons within the same spin system on the cyclobutane rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlate each proton with its directly attached carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for conformational analysis. NOE signals arise between protons that are close in space (< 5 Å), irrespective of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Validation : The consistency between COSY, HSQC, and structural knowledge confirms correct signal assignments, which is a prerequisite for accurate NOE interpretation.
-
-
Data Interpretation :
-
Objective : To translate NOE data into a 3D structural model.
-
Method : Analyze the NOESY spectrum to identify key spatial proximities. For a puckered cyclobutane ring, strong NOEs between 1,3-diaxial protons are expected, while 1,3-diequatorial interactions are weaker or absent.
-
Causality : The presence or absence of specific NOEs provides a set of distance restraints that can be used to define the molecule's preferred conformation(s) in solution. For example, a strong NOE between a substituent proton and a proton on the cyclobutane ring can define its orientation relative to the core.
-
In Silico Modeling: Computational Chemistry Approaches
Computational methods are essential for exploring the full conformational landscape of a molecule and for rationalizing the experimental findings. They provide a bridge between the static solid-state structure and the dynamic solution-state behavior.
Molecular Mechanics (MM)
MM methods use classical physics-based "force fields" to calculate the potential energy of a molecule as a function of its geometry.[15][16][17] They are computationally inexpensive, making them ideal for rapidly scanning the potential energy surface and identifying low-energy conformers.
-
Causality of Force Field Choice : The accuracy of MM calculations is entirely dependent on the quality of the force field parameters.[18][19] For a strained system like spiro[3.3]heptane, it is crucial to use a well-parameterized force field such as MMFF94 or OPLS3e that can accurately describe the energetics of small rings.
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy.[8] While computationally more expensive, DFT is used to refine the geometries and calculate the relative energies of the low-energy conformers identified by MM.
-
Causality of Method Choice : The choice of a specific functional and basis set (e.g., B3LYP/6-31G*) represents a trade-off between accuracy and computational cost. This level of theory is widely accepted as providing reliable geometries and relative energies for organic molecules.
A Synergistic Workflow for Comprehensive Conformational Analysis
True understanding of a spiro[3.3]heptane derivative's conformation comes from an integrated approach that leverages the strengths of each technique. This self-validating workflow ensures that the final conformational model is consistent with all available experimental and theoretical data.
Caption: Integrated workflow combining experimental and computational methods for robust conformational analysis.
Conclusion: From Conformation to Function
The spiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal for designing novel, 3D-shaped molecules.[20][21] A thorough understanding of the 3D conformation of its derivatives is not an academic exercise; it is a prerequisite for rational drug design. The precise spatial orientation of functional groups, governed by the puckering of the core, directly impacts how a molecule interacts with its biological target. By employing the integrated experimental and computational workflows described in this guide, researchers can build accurate and reliable conformational models, enabling them to unlock the full potential of this versatile scaffold and accelerate the discovery of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cycloalkane - Wikipedia [en.wikipedia.org]
- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 16. ks.uiuc.edu [ks.uiuc.edu]
- 17. Machine-learned molecular mechanics force fields from large-scale quantum chemical data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. dasher.wustl.edu [dasher.wustl.edu]
- 20. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
The Spirocycle in Medicinal Chemistry: A Technical Guide to Escaping Flatland
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. This guide provides an in-depth exploration of spirocycles, a class of molecules defined by two rings sharing a single atom, which offer a unique and powerful strategy to navigate the complex, three-dimensional world of biological targets.[1] We will delve into the fundamental principles that make spirocyclic scaffolds a privileged structural motif in modern drug discovery, from their profound impact on physicochemical properties to the strategic advantages they confer in target engagement. This technical resource is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale, synthesis, and application of spirocycles in contemporary medicinal chemistry.
The Strategic Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by "flatland"—a chemical space largely populated by aromatic and heteroaromatic ring systems. While this approach has yielded numerous successful drugs, the inherent planarity of these molecules often leads to challenges such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" concept advocates for the incorporation of three-dimensional (3D) structural motifs to improve drug-like properties.[2] Spirocycles are at the forefront of this paradigm shift.
A key metric in this shift is the fraction of sp³ hybridized carbons (Fsp³). An increased Fsp³ value generally correlates with improved clinical success, attributed to enhanced solubility, reduced promiscuity, and better overall pharmacokinetic profiles.[3] Spirocycles, with their central quaternary sp³-hybridized carbon, are an elegant and efficient way to increase a molecule's Fsp³ count and introduce a well-defined three-dimensional architecture.[3][4] This rigid, 3D-structure allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with the complex topographies of biological targets like enzymes and receptors.[4]
Physicochemical and Pharmacokinetic Advantages of Spirocyclic Scaffolds
The incorporation of a spirocyclic moiety can dramatically and predictably alter a molecule's properties. This strategic introduction is often a key step in hit-to-lead optimization, aimed at improving a compound's ADME-Tox (Administration, Distribution, Metabolism, and Excretion-Toxicity) profile.[5]
Key Advantages:
-
Improved Solubility and Reduced Lipophilicity: The transition from a flat, aromatic system to a more saturated, 3D spirocyclic core often leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility. For instance, the replacement of a morpholine ring with various azaspirocycles has been shown to lower logD values, a desirable trait for improving a drug's pharmacokinetic properties.[3]
-
Enhanced Metabolic Stability: The quaternary carbon at the spiro center is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This intrinsic stability can block common metabolic pathways, prolonging the half-life of a drug.[5]
-
Conformational Rigidity and Target Selectivity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity and potency.[6] This conformational restriction also "locks" the orientation of substituents, allowing for precise positioning within a binding pocket. This can enhance selectivity by minimizing interactions with off-targets. A notable example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, where replacing a flexible piperazine ring with a spirocyclic analogue led to increased selectivity for PARP-1 and reduced cytotoxicity.[3][5]
-
Bioisosteric Replacement: Spirocycles are increasingly used as bioisosteres for common motifs in medicinal chemistry. For example, spirocyclic oxetanes can serve as polar replacements for gem-dimethyl groups or as surrogates for carbonyls.[7] Strained spiro[3.3]heptane systems, such as 2-oxa-6-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for piperidine, piperazine, and morpholine, often improving properties like solubility and metabolic stability while maintaining or improving biological activity.[8][9]
Below is a comparative table illustrating the impact of introducing a spirocycle on the physicochemical properties of a compound series.
| Compound Scaffold | Non-Spirocyclic Analog (e.g., Morpholine) | Spirocyclic Analog (e.g., Azaspirocycle) | Property Improvement | Reference |
| Lipophilicity (logD) | Higher | Lower | Improved aqueous solubility | [3] |
| Metabolic Stability | Susceptible to oxidation | More resistant | Increased half-life | [5] |
| Target Selectivity (e.g., hERG) | Lower | Higher | Reduced cardiotoxicity risk | [3] |
| Fraction of sp³ Carbons (Fsp³) | Lower | Higher | Enhanced 3D character, improved developability | [3] |
Synthetic Strategies for Core Spirocyclic Scaffolds
The growing appreciation for spirocycles has spurred the development of robust and diverse synthetic methodologies. The construction of the sterically demanding quaternary spiro-center is the key challenge.[4] Several powerful strategies have emerged, including cycloadditions, intramolecular cyclizations, and multi-component reactions.
Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition
Spiro-oxindoles are a prominent class of spirocycles found in numerous natural products and pharmacologically active compounds.[6] One of the most powerful methods for their synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[10]
Experimental Protocol: One-Pot Three-Component Synthesis of a Pyrrolizidine Spirooxindole [11]
-
Reactant Preparation: To a round-bottom flask, add the α,β-unsaturated carbonyl compound (chalcone derivative, 1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Stir the mixture under reflux conditions. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The spirooxindole product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol to afford the pure product.
This protocol efficiently assembles the complex spirocyclic scaffold in a single step, generating four stereocenters with high diastereoselectivity.[11]
The general workflow for this class of reaction is depicted below.
Caption: Workflow for the synthesis of spiro-oxindoles via 1,3-dipolar cycloaddition.
Synthesis of Strained Azaspiro[3.3]heptane Building Blocks
Strained spirocycles like 2-oxa-6-azaspiro[3.3]heptane are highly sought-after as bioisosteres for piperazine and other six-membered heterocycles. Their synthesis often involves the construction of the strained four-membered rings.
Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [12][13]
This protecting-group-free route provides a key intermediate for the tuberculosis drug candidate TBI-223.
-
Reactant Preparation: In a reaction vessel, dissolve 2-fluoro-4-nitroaniline (1.0 equiv) and 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv) in sulfolane.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.5 equiv).
-
Reaction: Heat the mixture to 80 °C and stir for 3 hours. The key azetidine ring formation occurs via hydroxide-facilitated alkylation.
-
Work-up and Purification: After cooling, the product is isolated and purified. This optimized process can be performed on a large scale with high yield (87%) and purity (>99%).[12][13]
The underlying logic of this synthesis is the efficient construction of the azetidine ring onto a pre-formed oxetane.
Caption: Key steps in the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative.
Case Studies: Spirocycles in Action
The theoretical advantages of spirocycles translate directly into tangible successes in drug development. Several approved drugs and numerous clinical candidates incorporate spirocyclic scaffolds, demonstrating their value across a range of therapeutic areas.
Olaparib: A PARP Inhibitor for Cancer Therapy
Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[14][15][16] While the final structure of Olaparib itself does not contain a spirocycle, the exploration of spirocyclic analogs has been a key strategy in the development of next-generation PARP inhibitors. The goal is to improve selectivity and reduce the side effects associated with inhibiting multiple PARP family members.
In a prominent example, the replacement of the piperazine moiety in Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a compound with significantly increased selectivity for PARP-1.[3] Although there was a slight reduction in potency, the improved selectivity profile led to reduced DNA damage and lower cytotoxicity, highlighting a critical strategy for developing safer PARP inhibitors for a broader range of diseases.[3]
Revumenib: A Menin Inhibitor for Acute Leukemia
Revumenib, recently approved for relapsed or refractory acute leukemia, is a potent, oral inhibitor of the menin-KMT2A protein-protein interaction.[17][18][19] This interaction is a critical dependency in leukemias with KMT2A rearrangements or NPM1 mutations.[19][20]
The structure of Revumenib features a central 2,7-diazaspiro[3.5]nonane core. This spirocyclic amine is not merely a scaffold; it is essential for binding. The protonated piperidine nitrogen of the spirocycle engages in a crucial cation-π interaction with two tyrosine residues (Tyr319/Tyr323) in the menin binding pocket, which drives the high affinity of the inhibitor.[17] The rigid spirocyclic framework precisely orients the other parts of the molecule to form additional key interactions, demonstrating how a spirocycle can be integral to the pharmacophore itself.[17]
Caption: The critical role of the spirocycle in Revumenib's binding to Menin.
Spirooxindoles as MDM2-p53 Inhibitors
The interaction between the MDM2 protein and the p53 tumor suppressor is a prime target in oncology. Inhibiting this interaction can reactivate p53, triggering apoptosis in cancer cells. Spirooxindoles have emerged as a highly effective scaffold for designing potent MDM2-p53 inhibitors. The rigid oxindole core mimics the key tryptophan residue of p53, while the spiro-linked ring allows for the projection of substituents into other pockets (leucine and phenylalanine) of the MDM2 protein, thereby achieving high-affinity binding.[5][21] Numerous research programs have successfully designed and synthesized novel spirooxindole derivatives with potent antitumor activity in vitro and in vivo.[5][21]
Conclusion and Future Perspectives
The strategic incorporation of spirocyclic scaffolds has become an indispensable tool in the medicinal chemist's arsenal. By providing a reliable method to increase three-dimensionality, spirocycles enable the fine-tuning of physicochemical and pharmacokinetic properties, leading to compounds with improved solubility, metabolic stability, and target selectivity.[22] The challenges once associated with their synthesis are being overcome by innovative and scalable chemical methods, making a diverse range of spirocyclic building blocks more accessible than ever.[22][23]
As our understanding of complex biological targets deepens, the ability of spirocycles to present functional groups in well-defined spatial orientations will become even more critical. From their role as rigid scaffolds and bioisosteric replacements to their direct participation in pharmacophore-target interactions, spirocycles will continue to drive the discovery of the next generation of innovative medicines, helping to solve some of the most pressing challenges in drug development.
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Strategies for the synthesis of oxetanes as desirable fragments for drug discovery [spiral.imperial.ac.uk]
- 5. Design, synthesis and biological evaluation of novel antitumor spirotetrahydrothiopyran-oxindole derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 15. Development of Olaparib for BRCA-Deficient Recurrent Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olaparib: the journey of a world-first drug | TRM CancerBRC [cancerbrc.org]
- 17. Unraveling the Menin Mystery to Halt Cancer Growth - Innovations [innovations.dana-farber.org]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. First-in-Human Study of Revumenib Shows ‘Promising’ Activity in Acute Leukemias [sohoonline.org]
- 20. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Insight into acid-mediated asymmetric spirocyclization in the presence of a chiral diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Spiro[3.3]heptan-2-amine Hydrochloride in Library Synthesis
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively explore three-dimensional chemical space is paramount. The concept of "escaping flatland"—moving away from predominantly planar, aromatic structures—has gained significant traction as a strategy to improve compound properties such as solubility, metabolic stability, and target selectivity.[1] Spirocyclic scaffolds, characterized by two rings joined at a single carbon atom, are exemplary embodiments of this principle. Their rigid, well-defined geometries project substituents into distinct vectors in space, offering a sophisticated tool for probing the intricate topographies of biological targets.[2][3]
Among these valuable building blocks, Spiro[3.3]heptan-2-amine hydrochloride has emerged as a particularly noteworthy scaffold. The spiro[3.3]heptane core is increasingly recognized as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, providing a novel, patent-free avenue for scaffold hopping and lead optimization.[4][5] By replacing a flat aromatic ring with this rigid, sp³-rich core, chemists can introduce significant conformational restriction and improve key physicochemical properties, potentially enhancing the drug-like characteristics of a molecule.[3][5]
This guide provides an in-depth exploration of this compound as a versatile building block for the parallel synthesis of compound libraries. We will delve into its core properties and present detailed, field-proven protocols for its derivatization through common, high-throughput-compatible reactions. The causality behind experimental choices is explained to empower researchers to not only apply these methods but also to adapt and troubleshoot them effectively.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of this compound is critical for its effective application in synthesis, particularly in the context of automated and parallel workflows.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [6][7][8][9] |
| Molecular Weight | 147.65 g/mol | [8][9] |
| Physical Form | Solid | [6][8] |
| Purity | ≥96% | [6][8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [9] |
| logP (calculated) | 1.70 | [9] |
| Storage Conditions | Room temperature, inert atmosphere | [6][8] |
The hydrochloride salt form enhances the stability and handling of this primary amine, but it must be neutralized in situ or via a pre-reaction workup to unmask the nucleophilic free amine for subsequent reactions. This is a critical consideration for reaction setup, especially in automated synthesis platforms.
Core Applications in Library Synthesis: Key Protocols
Spiro[3.3]heptan-2-amine serves as an excellent handle for diversification. Its primary amine moiety can readily participate in a variety of robust and well-established chemical transformations. The following sections provide detailed, step-by-step protocols for the most common and impactful derivatizations suitable for library synthesis.
Workflow Overview: Library Generation
The general workflow for creating a diverse library from this compound involves parallel reactions with a set of diverse building blocks (e.g., carboxylic acids, aldehydes, isocyanates, sulfonyl chlorides).
Caption: General workflow for parallel library synthesis.
Amide Coupling: The Workhorse Reaction
Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[10] The reaction is robust, and the vast commercial availability of carboxylic acids allows for extensive exploration of chemical space.
Causality and Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. The carboxylic acid must first be activated to a more electrophilic species. Modern coupling reagents, such as aminium/uronium salts (e.g., HATU) or carbodiimides (e.g., EDC), are highly effective for this purpose.[10][11] Additives like HOBt or HOAt are often included when using carbodiimides to form an active ester intermediate, which minimizes racemization of chiral acids and suppresses side reactions.[12][13][14] For a sterically accessible primary amine like Spiro[3.3]heptan-2-amine, standard coupling conditions are generally effective. The use of a non-nucleophilic organic base (e.g., DIPEA or triethylamine) is essential to neutralize the amine hydrochloride salt and to scavenge the acid produced during the coupling reaction.
Protocol: General Procedure for Parallel Amide Coupling
This protocol is adapted from standard procedures and is exemplified by the synthesis of N-substituted benzamides.[9][15][16]
-
Reagent Preparation (per well in a 96-well plate):
-
Prepare a stock solution of this compound (e.g., 0.2 M in DMF).
-
Prepare a stock solution of the desired carboxylic acids (e.g., 0.2 M in DMF).
-
Prepare a stock solution of the coupling agent, e.g., HATU (0.2 M in DMF).
-
Prepare a stock solution of a non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (0.8 M in DMF).
-
-
Reaction Assembly:
-
To each well, add the this compound stock solution (e.g., 100 µL, 0.02 mmol, 1.0 eq).
-
Add the DIPEA stock solution (100 µL, 0.08 mmol, 4.0 eq). The excess base ensures complete neutralization of the hydrochloride salt and scavenging of acid byproducts.
-
Add the respective carboxylic acid stock solution to each well (120 µL, 0.024 mmol, 1.2 eq). A slight excess of the acid ensures complete consumption of the core amine.
-
Initiate the reaction by adding the HATU stock solution (120 µL, 0.024 mmol, 1.2 eq).
-
-
Reaction Conditions:
-
Seal the reaction plate.
-
Shake at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS from a representative well.
-
-
Work-up and Purification:
-
Quench the reactions by adding water (e.g., 200 µL) to each well.
-
Extract the product with an appropriate organic solvent (e.g., 2 x 500 µL of ethyl acetate).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the residue using parallel reverse-phase HPLC.
-
Reductive Amination: Accessing Secondary Amines
Reductive amination provides a direct and highly efficient route to secondary amines by coupling a primary amine with an aldehyde or ketone.[17][18][19] This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced to the target amine.[17][20]
Causality and Rationale: The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the starting carbonyl compound but reactive enough to readily reduce the imine intermediate as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose; it is less reactive than sodium borohydride and shows excellent chemoselectivity for imines over aldehydes and ketones, especially under mildly acidic conditions which also catalyze imine formation.[8][21] The use of an acid catalyst like acetic acid facilitates the dehydration step required for imine formation.
Protocol: General Procedure for Parallel Reductive Amination
This protocol is based on established methods for reductive amination using sodium triacetoxyborohydride.[8][14][21]
-
Reagent Preparation (per well):
-
Prepare a stock solution of this compound (e.g., 0.2 M in a suitable solvent like 1,2-dichloroethane (DCE) or THF).
-
Prepare a stock solution of the desired aldehydes or ketones (e.g., 0.2 M in DCE).
-
Prepare a stock solution of DIPEA or triethylamine (0.4 M in DCE) to free-base the amine.
-
-
Reaction Assembly:
-
To each well, add the this compound stock solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add the base stock solution (100 µL, 0.04 mmol, 2.0 eq) and stir for 10-15 minutes.
-
Add the respective aldehyde/ketone stock solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add a small amount of glacial acetic acid (e.g., 2 µL, ~2 eq) to catalyze imine formation.
-
Allow the mixture to stir for 30-60 minutes to facilitate imine formation.
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (~6.8 mg, 0.032 mmol, 1.6 eq) to each well. Addition as a solid is often more convenient for parallel synthesis. Alternatively, a freshly prepared solution in an anhydrous solvent can be used.
-
-
Reaction Conditions:
-
Seal the reaction plate.
-
Shake at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., 2 x 500 µL of dichloromethane).
-
Purify the crude product using parallel purification techniques such as solid-phase extraction (SPE) with an SCX (Strong Cation Exchange) cartridge or by preparative HPLC.
-
Urea and Sulfonamide Synthesis: Exploring Amide Bioisosteres
Ureas and sulfonamides are important functional groups in medicinal chemistry, often serving as bioisosteres for amides with different hydrogen bonding capabilities and metabolic stabilities.
Causality and Rationale:
-
Urea Synthesis: The reaction between an amine and an isocyanate is typically very rapid and high-yielding, often requiring no catalyst.[22] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The reaction is generally irreversible and proceeds cleanly at room temperature, making it ideal for high-throughput synthesis.
-
Sulfonamide Synthesis: Sulfonamides are most commonly prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The base (e.g., pyridine or triethylamine) is crucial for neutralizing the HCl byproduct generated during the reaction and driving it to completion. Pyridine can also act as a nucleophilic catalyst.
Caption: Reaction schemes for urea and sulfonamide synthesis.
Protocol: Parallel Urea Synthesis
-
Reagent Preparation:
-
Prepare a stock solution of free-based Spiro[3.3]heptan-2-amine (0.2 M in an anhydrous aprotic solvent like THF or DCM).
-
Prepare stock solutions of various isocyanates (0.22 M in the same solvent).
-
-
Reaction Assembly:
-
To each well, add the amine solution (100 µL, 0.02 mmol, 1.0 eq).
-
Add the respective isocyanate solution (100 µL, 0.022 mmol, 1.1 eq).
-
-
Reaction Conditions:
-
Seal the plate and shake at room temperature for 2-4 hours. The reaction is typically fast.
-
-
Work-up and Purification:
-
If a precipitate (the urea product) forms, it can often be isolated by filtration and washing.
-
Alternatively, the solvent can be evaporated, and the residue purified by crystallization or chromatography. For library purposes, direct purification by preparative HPLC is common.
-
Protocol: Parallel Sulfonamide Synthesis
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.2 M in pyridine or a mixture of DCM and triethylamine). The solvent itself acts as the base.
-
Prepare stock solutions of various sulfonyl chlorides (0.24 M in DCM).
-
-
Reaction Assembly:
-
To each well, add the amine/base solution (100 µL, 0.02 mmol amine).
-
Cool the plate to 0 °C (ice bath).
-
Slowly add the respective sulfonyl chloride solution (100 µL, 0.024 mmol, 1.2 eq).
-
-
Reaction Conditions:
-
Allow the reaction to slowly warm to room temperature and shake for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Acidify with 1M HCl and extract with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify via preparative HPLC.
-
Conclusion and Future Outlook
This compound is a powerful and versatile building block for constructing diverse chemical libraries with high sp³-character. Its utility as a benzene bioisostere provides a compelling rationale for its inclusion in drug discovery programs. The protocols detailed herein for amide coupling, reductive amination, and urea/sulfonamide formation are robust, scalable, and readily adaptable to high-throughput and parallel synthesis platforms. By leveraging these methodologies, researchers can efficiently generate libraries of novel, three-dimensional molecules, thereby accelerating the identification of next-generation therapeutic agents.
References
- 1. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3748354A - Spiro(3,3)heptane amino acids - Google Patents [patents.google.com]
- 7. US11149039B2 - Process for preparing spiro derivatives - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. N-{spiro[3.3]heptan-2-yl}benzamide | C14H17NO | CID 165888501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4â yl)urea and its deuterated analogs not containing dimeric impurities - Google Patents [patents.google.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea - Google Patents [patents.google.com]
- 20. prepchem.com [prepchem.com]
- 21. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - Enamine [enamine.net]
- 22. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Modern Chemistry
An Application Guide and Protocol for Amide Coupling Reactions with Spiro[3.3]heptan-2-amine
In the landscape of medicinal chemistry and drug development, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Saturated, three-dimensional scaffolds have emerged as a powerful strategy to improve the physicochemical properties of drug candidates, enhancing parameters like solubility and metabolic stability while providing unique structural vectors for target engagement. Among these, the spiro[3.3]heptane motif has garnered significant attention for its rigid, well-defined three-dimensional structure.[1] This framework serves as a versatile bioisostere for commonly used rings like benzene, offering non-collinear exit vectors that allow for novel spatial arrangements of substituents.[2]
Spiro[3.3]heptan-2-amine, a key building block derived from this scaffold, provides an entry point for incorporating this desirable motif into a wide array of molecules.[3][4] The most common and fundamental transformation involving this amine is the formation of an amide bond—a reaction that is central to the synthesis of peptides, pharmaceuticals, and advanced materials.[5][6]
While amide bond formation is a cornerstone of organic synthesis, coupling reactions involving structurally unique amines like spiro[3.3]heptan-2-amine can present challenges. Potential steric hindrance from the rigid spirocyclic framework necessitates the selection of robust and highly efficient coupling protocols.[7][8] This guide serves as a comprehensive resource for researchers, providing detailed, field-proven protocols and explaining the underlying chemical principles to ensure successful and reproducible amide synthesis.
Core Principles of Modern Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid.[9] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the nucleophilic amine. The choice of coupling reagent dictates the nature of this activated intermediate and is critical to the reaction's success.
Key Classes of Coupling Reagents
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[9][10] However, this intermediate can be unstable and prone to side reactions or racemization at an adjacent stereocenter. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine.[10] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[11]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[12][13] HATU reacts with a carboxylate to form a highly reactive OAt-active ester.[14][15] The efficiency of HATU is attributed in part to a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state.[12] These reagents are particularly effective for difficult couplings, including those with sterically hindered amines.[8]
-
Propanephosphonic Acid Anhydride (T3P®): T3P is a powerful dehydrating agent that serves as an excellent coupling reagent.[16] Its advantages are numerous: it operates under mild conditions, exhibits very low rates of epimerization, and is highly efficient.[17][18][19] A significant practical benefit of T3P is that its byproducts are phosphonic acids, which are highly water-soluble and easily removed during aqueous workup, often eliminating the need for chromatography.[18][20] This makes it an ideal choice for large-scale synthesis.[17][19]
The Role of Base and Solvent
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[14][21] The base also neutralizes any acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: The choice of solvent is critical for ensuring all reagents remain dissolved. Anhydrous polar aprotic solvents are standard. Dimethylformamide (DMF) is a common choice due to its high polarity and solvating power.[12] Dichloromethane (DCM) and acetonitrile (ACN) are also frequently used and can be easier to remove during workup.[10][22]
Experimental Protocols for Amide Coupling
Given the unique structure of Spiro[3.3]heptan-2-amine, the following protocols have been selected for their high reliability and efficiency across a broad range of substrates.
Protocol A: High-Efficiency Coupling using HATU
This is often the first choice for challenging substrates due to its high reactivity and generally excellent yields.
Materials and Reagents
| Reagent | M.W. | Stoichiometry |
|---|---|---|
| Carboxylic Acid | - | 1.0 equiv |
| Spiro[3.3]heptan-2-amine | 111.18 g/mol | 1.1 equiv |
| HATU | 380.23 g/mol | 1.2 equiv |
| DIPEA | 129.24 g/mol | 2.5 equiv |
| Anhydrous DMF | - | ~0.1 M |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.
-
Add Spiro[3.3]heptan-2-amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. A mild exotherm may be observed.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.
Protocol B: Scalable and Clean Coupling using T3P®
This protocol is ideal for reactions where easy purification is a priority and for larger-scale syntheses. The byproducts are water-soluble, greatly simplifying the workup.[18][19]
Materials and Reagents
| Reagent | M.W. | Stoichiometry |
|---|---|---|
| Carboxylic Acid | - | 1.0 equiv |
| Spiro[3.3]heptan-2-amine | 111.18 g/mol | 1.1 equiv |
| T3P® (50% in EtOAc) | 318.18 g/mol | 1.5 equiv |
| Pyridine or TEA | 79.10 / 101.19 g/mol | 3.0 equiv |
| Anhydrous Ethyl Acetate (EtOAc) or ACN | - | ~0.2 M |
Step-by-Step Procedure
-
In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv) and Spiro[3.3]heptan-2-amine (1.1 equiv).
-
Dissolve the solids in anhydrous ethyl acetate or acetonitrile.
-
Add the base (pyridine or TEA, 3.0 equiv). If using a hydrochloride salt of the amine, add an additional equivalent of base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Dilute with additional ethyl acetate. Wash the organic layer with 1 M HCl (to remove the base), followed by saturated aqueous NaHCO₃ (to remove phosphonic acid byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography.
Protocol C: Classic and Cost-Effective Coupling using EDC/HOBt
This is a standard, robust, and economical method suitable for many applications.
Materials and Reagents
| Reagent | M.W. | Stoichiometry |
|---|---|---|
| Carboxylic Acid | - | 1.0 equiv |
| Spiro[3.3]heptan-2-amine | 111.18 g/mol | 1.1 equiv |
| EDC·HCl | 191.70 g/mol | 1.2 equiv |
| HOBt | 135.12 g/mol | 1.2 equiv |
| TEA or DIPEA | 101.19 / 129.24 g/mol | 2.5 equiv |
| Anhydrous DCM or DMF | - | ~0.1 M |
Step-by-Step Procedure
-
To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), Spiro[3.3]heptan-2-amine (1.1 equiv), and HOBt (1.2 equiv).[10]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add the base (TEA or DIPEA, 2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring by TLC or LC-MS.[10]
-
Workup: If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine. If using DMF, dilute with ethyl acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Protocols and Visualization
The selection of a protocol often depends on the specific substrate, scale, and project requirements.
| Parameter | Protocol A (HATU) | Protocol B (T3P®) | Protocol C (EDC/HOBt) |
| Coupling Reagent | HATU | T3P® (Propanephosphonic Acid Anhydride) | EDC·HCl / HOBt |
| Relative Cost | High | Moderate | Low |
| Reactivity | Very High | High | Good |
| Workup Difficulty | Moderate | Easy (water-soluble byproducts) | Easy (water-soluble byproducts) |
| Key Advantage | Highest success rate for difficult couplings | Excellent for scale-up, low epimerization | Cost-effective, widely used |
| Potential Issue | Byproducts can be difficult to remove | Requires careful control of exotherm | Slower, potential for side reactions |
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive coupling agent. 2. Poor quality of reagents (e.g., moisture). 3. Steric hindrance from amine or acid.[8] | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature or use microwave heating.[8] Consider converting the acid to an acyl fluoride for highly hindered cases.[7][23] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is incorrect. | 1. Allow the reaction to stir for a longer period (up to 24h). 2. Re-verify the masses and equivalents of all reagents. 3. Add a small additional charge of the coupling reagent. |
| Presence of Side Products | 1. Racemization of an α-chiral acid. 2. Side reaction of the activated ester. 3. Byproducts from the coupling reagent (e.g., tetramethylurea from HATU).[13] | 1. Use a low-epimerization protocol (T3P® is excellent for this).[17][18] Run the reaction at 0 °C. 2. Ensure the amine is added promptly after the activation step. 3. Perform thorough aqueous washes during workup to remove water-soluble impurities. |
| Difficult Purification | 1. Byproducts co-elute with the product. 2. Unreacted starting materials remain. | 1. Switch to a coupling reagent with water-soluble byproducts (EDC or T3P®).[11][20] 2. Drive the reaction to completion by using a slight excess of one reagent. Wash with dilute acid/base to remove unreacted amine/acid. |
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.dk [fishersci.dk]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 19. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 20. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiro[3.3]heptan-2-amine as a Novel Building Block for Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and drug-like properties has led medicinal chemists to explore beyond the "flatland" of traditional aromatic scaffolds.[1] Three-dimensional (3D) saturated ring systems have emerged as powerful tools to navigate unexplored chemical space, and among these, the spiro[3.3]heptane motif has garnered significant attention.[2][3] This application note details the strategic application of Spiro[3.3]heptan-2-amine as a versatile building block in the design of next-generation kinase inhibitors. We provide a comprehensive overview of its unique structural and physicochemical properties, detailed protocols for its synthesis in a protected form suitable for medicinal chemistry campaigns, and a discussion of its potential in targeting key kinase families such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks).
Introduction: The Imperative for 3D Scaffolds in Kinase Inhibitor Design
Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and defined three-dimensional geometry. The spiro[3.3]heptane framework, in particular, has been recognized for its favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive bioisostere for commonly used aromatic rings like benzene.[3][7] The introduction of an amine functionality at the 2-position of the spiro[3.3]heptane core provides a crucial handle for derivatization, allowing for the strategic placement of pharmacophoric groups to interact with the target kinase.
The Spiro[3.3]heptan-2-amine Advantage: Structural and Physicochemical Properties
The utility of Spiro[3.3]heptan-2-amine as a building block stems from its unique combination of rigidity and three-dimensionality, which offers several advantages in drug design:
-
Precise Vectorial Projection: The rigid spirocyclic core orients the amino group and other substituents in well-defined vectors, enabling more precise and potentially stronger interactions with the kinase active site.
-
Escape from Flatland: Moving away from planar aromatic systems can lead to improved physicochemical properties, such as increased solubility and reduced binding to off-target proteins with flat, greasy binding pockets.[1]
-
Novel Chemical Space: The unique 3D shape of the spiro[3.3]heptane scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with new binding modes and improved selectivity.[2]
-
Metabolic Stability: The saturated nature of the spiro[3.3]heptane core can enhance metabolic stability compared to more readily oxidized aromatic systems.
Synthetic Protocols for N-Boc-Spiro[3.3]heptan-2-amine
A key requirement for the successful integration of a building block into a drug discovery program is its ready availability in a protected form suitable for coupling reactions. Here, we provide a detailed, two-step protocol for the synthesis of tert-butyl spiro[3.3]heptan-2-ylcarbamate (N-Boc-Spiro[3.3]heptan-2-amine), a versatile intermediate for the synthesis of kinase inhibitors. The synthesis starts from the commercially available tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate.
Protocol 1: Synthesis of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
This protocol describes the reduction of the ketone to the corresponding alcohol.
Materials:
-
tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to afford tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate as a white solid.
Protocol 2: Reductive Amination to N-Boc-Spiro[3.3]heptan-2-amine
This protocol describes the conversion of the ketone starting material to the desired amine via reductive amination.
Materials:
-
tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
DCM and MeOH for elution
Procedure:
-
To a solution of tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% MeOH in DCM) to yield tert-butyl spiro[3.3]heptan-2-ylcarbamate.
Synthetic route to N-Boc-Spiro[3.3]heptan-2-amine.
Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways
The N-Boc-protected Spiro[3.3]heptan-2-amine is a versatile intermediate that can be readily incorporated into various kinase inhibitor scaffolds. After deprotection of the Boc group, the resulting primary amine can serve as a nucleophile in reactions such as amide bond formation, urea formation, or reductive amination to append the spirocyclic moiety to a core inhibitor structure.
While specific examples of kinase inhibitors containing the Spiro[3.3]heptan-2-amine moiety are not yet widely reported in the public domain, its structural and physicochemical properties make it an attractive building block for targeting several important kinase families.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activation is implicated in a range of inflammatory and autoimmune diseases.[8] Several approved JAK inhibitors, such as Abrocitinib and Ritlecitinib, feature small, saturated ring systems with amine functionalities that are crucial for their activity. The spiro[3.3]heptan-2-amine moiety represents a novel, 3D-scaffold that can be explored as a replacement for the cyclobutylamine or piperidinylamine fragments in these inhibitors, potentially leading to improved selectivity and pharmacokinetic profiles.
JAK-STAT signaling pathway and potential inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Many BTK inhibitors feature a nitrogen-containing heterocycle that interacts with the hinge region of the kinase. The Spiro[3.3]heptan-2-amine building block can be used to introduce a novel 3D element that projects into the solvent-exposed region of the ATP-binding pocket, potentially improving potency and selectivity.
BTK signaling pathway and potential inhibition.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. The development of isoform-selective PI3K inhibitors is an area of intense research. The unique 3D geometry of the Spiro[3.3]heptan-2-amine scaffold can be leveraged to achieve selective interactions with specific PI3K isoforms, potentially leading to inhibitors with improved therapeutic windows. A recent patent application has highlighted the potential of spiro[3.3]heptane derivatives in the development of novel PI3K inhibitors.[8]
PI3K/AKT/mTOR signaling pathway and potential inhibition.
Conclusion
Spiro[3.3]heptan-2-amine is a promising and versatile building block for the design of next-generation kinase inhibitors. Its rigid, three-dimensional structure offers the potential for improved potency, selectivity, and drug-like properties compared to traditional flat aromatic scaffolds. The synthetic protocols provided herein offer a practical and scalable route to a key N-Boc protected intermediate, enabling its ready incorporation into medicinal chemistry programs. The exploration of this novel building block in the context of established kinase targets such as JAKs, BTK, and PI3Ks, as well as emerging targets like HIPK1, holds significant promise for the development of innovative and effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. | BioWorld [bioworld.com]
- 7. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 8. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Drug-Like Properties with Spiro[3.3]heptane Scaffolds
Introduction: Embracing Three-Dimensionality in Drug Design
In the pursuit of novel therapeutics, medicinal chemists are increasingly looking beyond flat, aromatic structures towards three-dimensional (3D) scaffolds that can better mimic the complexity of biological systems. This "escape from flatland" is driven by the understanding that molecules with greater sp³-hybridized character often exhibit improved physicochemical properties, such as enhanced solubility, better metabolic stability, and reduced off-target activity.[1][2] Among the diverse array of saturated bioisosteres, the spiro[3.3]heptane scaffold has emerged as a particularly promising motif.[2][3][4]
This rigid, bicyclic system, composed of two fused cyclobutane rings, offers a unique and constrained 3D geometry.[2] It can serve as a non-planar bioisostere for common aromatic and cyclic moieties, such as benzene and piperidine, providing a valuable tool for navigating novel chemical space and overcoming the limitations of traditional drug scaffolds.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of spiro[3.3]heptane scaffolds to improve the drug-like properties of small molecules. We will delve into the rationale behind its use, provide detailed synthetic protocols for key building blocks, and present case studies illustrating its successful application.
The Spiro[3.3]heptane Advantage: A Physicochemical Perspective
The unique structural features of the spiro[3.3]heptane core directly translate into a range of desirable physicochemical properties. Its compact and rigid nature can lead to a more favorable conformational profile for binding to a biological target, while the introduction of sp³ centers generally leads to an increase in aqueous solubility and a decrease in lipophilicity compared to their aromatic counterparts.[8][9]
Synthetic Strategies for Spiro[3.3]heptane Building Blocks
The successful incorporation of the spiro[3.3]heptane scaffold into a drug discovery program hinges on the availability of versatile and efficiently synthesized building blocks. A variety of synthetic strategies have been developed to access functionalized spiro[3.3]heptanes, with two common approaches being the construction of the spirocyclic core via [2+2] cycloaddition reactions and the functionalization of a pre-formed spiro[3.3]heptanone.[1][4]
Protocol 1: Synthesis of Spiro[3.3]heptan-1-one
Spiro[3.3]heptan-1-one is a key intermediate that can be further elaborated to introduce a wide range of functional groups. One common method for its synthesis involves a [2+2] cycloaddition of a ketene to an alkene.[10]
Materials:
-
Alkene (e.g., methylenecyclobutane)
-
Amide (e.g., N,N-dimethylacetamide)
-
Triflic anhydride
-
Collidine or Lutidine
-
1,2-dichloroethane
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and purification apparatus (distillation or column chromatography)
Procedure: [10]
-
To a solution of the alkene (1.0 equiv.) and amide (1.2 equiv.) in 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) and collidine or lutidine (1.2 equiv.).
-
Reflux the reaction mixture for 16 hours.
-
Cool the reaction to room temperature and quench with aqueous NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield spiro[3.3]heptan-1-one.
Protocol 2: Functionalization of Spiro[3.3]heptan-1-one via Wolff-Kishner Reduction
The carbonyl group of spiro[3.3]heptan-1-one can be completely removed to yield the parent spiro[3.3]heptane or a substituted derivative using a Wolff-Kishner reduction. This reaction is particularly useful for accessing the core scaffold for further derivatization.[11][12][13]
Materials:
-
Spiro[3.3]heptan-1-one
-
Hydrazine monohydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol monomethyl ether (DGME) or ethylene glycol[13][14]
-
1.0 M aqueous HCl
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [14]
-
To a stirred solution of spiro[3.3]heptan-1-one (1.0 equiv) and hydrazine monohydrate (20.0 equiv) in DGME, add KOH (6.0 equiv) at room temperature.
-
Heat the resulting mixture at 110 °C for 1 hour.
-
Increase the temperature to 194 °C and maintain for 4 hours.
-
Cool the mixture to room temperature and quench by the addition of 1.0 M aq. HCl.
-
Extract the mixture with Et₂O.
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to dryness.
-
Purify the resulting residue by flash column chromatography to afford the deoxygenated product.
Case Studies: Improving Drug-Like Properties in Practice
The true utility of the spiro[3.3]heptane scaffold is best demonstrated through its application in modifying the properties of known drug molecules.
Case Study 1: Sonidegib Analog
Sonidegib is an FDA-approved anticancer agent that inhibits the Hedgehog signaling pathway.[15] By replacing the meta-substituted benzene ring in Sonidegib with a spiro[3.3]heptane moiety, researchers were able to generate novel, patent-free analogs.[7][9]
Key Findings:
-
Lipophilicity: The spiro[3.3]heptane analogs exhibited a lower calculated logP (clogP) compared to Sonidegib, indicating reduced lipophilicity.[9]
-
Solubility: The aqueous solubility of the spiro[3.3]heptane analogs was comparable to that of Sonidegib.[9]
-
Metabolic Stability: The metabolic stability of the trans-spiro[3.3]heptane analog in human liver microsomes was found to be moderately reduced compared to Sonidegib.[16]
Data Summary: Sonidegib vs. Spiro[3.3]heptane Analogs
| Compound | clogP | Solubility (PBS, µM) | Metabolic Stability (t½, min in HLM) |
| Sonidegib | 6.8 | ≤ 1 | 93 |
| trans-spiro[3.3]heptane analog | 6.0 | ≤ 1 | 47 |
| cis-spiro[3.3]heptane analog | 6.0 | ≤ 1 | 11 |
Data sourced from ChemRxiv[9][16]
Case Study 2: Vorinostat Analog
Vorinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma.[17] A spiro[3.3]heptane-containing analog of Vorinostat was synthesized to explore the impact of this bioisosteric replacement on its biological activity.[7][9]
Key Findings:
-
The spiro[3.3]heptane analog of Vorinostat demonstrated potent cytotoxic action on human hepatocellular carcinoma cells (HepG2), comparable to the parent drug.[9] This indicates that the spiro[3.3]heptane scaffold can successfully mimic the phenyl ring in this context without loss of biological activity.
Case Study 3: Benzocaine Analog
Benzocaine is a local anesthetic.[18] The para-substituted benzene ring of Benzocaine was replaced with a spiro[3.3]heptane scaffold, and the resulting analog was evaluated for its physicochemical properties and anesthetic activity.[7][9][19]
Key Findings:
-
Lipophilicity: The spiro[3.3]heptane analog of Benzocaine showed a significantly lower experimental logD at pH 7.4 compared to Benzocaine.[19]
-
Metabolic Stability: The spiro[3.3]heptane analog demonstrated higher metabolic stability in human liver microsomes (HLM) compared to the parent drug.[19]
-
Biological Activity: The spiro[3.3]heptane analog exhibited a significantly higher antinociceptive effect in the "tail flick test" in mice compared to Benzocaine.[9][19]
Data Summary: Benzocaine vs. Spiro[3.3]heptane Analog
| Compound | LogD (pH 7.4) | Metabolic Stability (t½, min in HLM) |
| Benzocaine | 2.1 | 22 |
| spiro[3.3]heptane analog | 1.1 | 35 |
Data sourced from Mykhailiuk Research Site[19]
Standardized Protocols for Property Assessment
To enable a consistent and reliable evaluation of the impact of spiro[3.3]heptane incorporation, standardized in vitro assays are essential.
Protocol 3: Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.[10][20][21]
Materials:
-
Test compound in DMSO stock solution (e.g., 20 mM)[20]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates
-
Thermomixer
-
Filtration apparatus or high-speed centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS system
-
Prepare serial dilutions of the test compound's DMSO stock solution.
-
Add a small volume (e.g., 5 µL) of each DMSO solution to the wells of a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentrations (ensure final DMSO concentration is low, e.g., <2%).[19][20]
-
Incubate the plate in a thermomixer (e.g., at 25°C with shaking) for a set period (e.g., 2 hours).[10][20]
-
Separate any precipitated compound by filtration or centrifugation.
-
Quantify the concentration of the compound remaining in the supernatant/filtrate using a UV-Vis spectrophotometer or LC-MS/MS.
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Protocol 4: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][22][23]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23]
-
Acetonitrile with an internal standard
-
Incubator (37°C)
-
LC-MS/MS system
-
Prepare a solution of the test compound in phosphate buffer (e.g., final concentration of 1 µM).[5]
-
Pre-incubate the compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[22]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Visualizing the Concepts
To better illustrate the strategic application of the spiro[3.3]heptane scaffold, the following diagrams outline the core concepts and workflows.
Caption: Bioisosteric replacement of planar scaffolds.
Caption: Synthetic and evaluation workflow.
Conclusion
The spiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for optimizing drug-like properties. Its inherent three-dimensionality and favorable physicochemical characteristics make it an attractive bioisostere for traditional planar and cyclic systems. By providing a rigid and defined orientation of substituents, it allows for the fine-tuning of molecular shape to enhance target engagement while simultaneously improving properties such as solubility and metabolic stability. The synthetic protocols and case studies presented herein provide a practical framework for researchers to begin exploring the potential of this versatile scaffold in their own drug discovery programs. As the demand for novel and improved therapeutics continues to grow, the strategic incorporation of 3D scaffolds like spiro[3.3]heptane will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. mercell.com [mercell.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. medkoo.com [medkoo.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. air.unimi.it [air.unimi.it]
- 18. lejan-team.com [lejan-team.com]
- 19. mykhailiukchem.org [mykhailiukchem.org]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Reductive Amination of Spiro[3.3]heptanones: A Detailed Protocol for the Synthesis of Novel Spirocyclic Amines
Introduction: The Significance of Spiro[3.3]heptanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is perpetual. Spiro[3.3]heptanes have emerged as a particularly promising class of saturated scaffolds due to their inherent three-dimensionality and structural rigidity.[1][2] This unique architecture provides a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, spiro[3.3]heptane derivatives are increasingly utilized as bioisosteres for aromatic rings, offering an "escape from flatland" to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] The introduction of an amine functionality onto the spiro[3.3]heptane core is a critical step in elaborating these scaffolds into a diverse array of potential therapeutic agents.
Reductive amination stands out as one of the most effective and widely used methods for the synthesis of primary, secondary, and tertiary amines.[4][5] This one-pot reaction, which involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its in-situ reduction, offers a highly controlled and efficient route to C-N bond formation, avoiding the over-alkylation issues often associated with direct alkylation of amines.[5]
This application note provides a comprehensive, field-proven protocol for the reductive amination of spiro[3.3]heptanones, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step guide for synthesis and purification, and present a troubleshooting framework to address common experimental challenges.
The Underlying Chemistry: Mechanism of Reductive Amination
The reductive amination process is a two-step sequence that occurs in a single pot. The success of this reaction hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting ketone.
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the spiro[3.3]heptanone. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[3] Subsequent dehydration leads to the formation of a Schiff base (imine), which is then protonated by the acidic catalyst to generate a reactive iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride is an ideal reducing agent for this transformation.[4] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the ketone directly.[4] However, it is sufficiently nucleophilic to readily reduce the highly electrophilic iminium ion. The reaction rate for the reduction of the iminium ion is significantly faster than that for the ketone, ensuring high selectivity and yield of the desired amine product.[3][6]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the reductive amination of a spiro[3.3]heptanone with a primary amine using sodium triacetoxyborohydride.
Caption: Mechanism of reductive amination.
Experimental Protocol: Synthesis of N-Benzylspiro[3.3]heptan-2-amine
This protocol details a representative procedure for the reductive amination of spiro[3.3]heptan-2-one with benzylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Spiro[3.3]heptan-2-one | ≥95% | Commercially Available | |
| Benzylamine | ≥99% | Commercially Available | |
| Sodium triacetoxyborohydride | 95% | Commercially Available | Moisture sensitive |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate | Lab Prepared | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Triethylamine | ≥99% | Commercially Available | For chromatography |
Step-by-Step Procedure
The overall workflow for the synthesis is depicted below.
Caption: Experimental synthesis and purification workflow.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add spiro[3.3]heptan-2-one (1.0 eq), benzylamine (1.1 eq), and glacial acetic acid (1.1 eq) to anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution with respect to the ketone.
-
Addition of Reducing Agent: Stir the solution at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Causality Note: A pre-stir period allows for the formation of the imine/iminium ion before the introduction of the reducing agent. Portion-wise addition of the hydride helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding until gas evolution ceases.
-
Safety First: The quenching process neutralizes the acetic acid and decomposes any remaining borohydride reagent, which can produce hydrogen gas. Perform this step in a well-ventilated fume hood.
-
-
Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Purification Tip: A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. To prevent the amine product from streaking on the silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[1]
-
-
Characterization: Characterize the purified N-benzylspiro[3.3]heptan-2-amine by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent due to moisture. 2. Insufficient imine/iminium formation. | 1. Use freshly opened or properly stored NaBH(OAc)₃. Ensure anhydrous reaction conditions. 2. Increase the pre-stir time before adding the reducing agent. Consider adding molecular sieves to aid in dehydration. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive. 2. Reaction temperature is too high. | 1. Ensure the quality of the NaBH(OAc)₃. Do not substitute with stronger reducing agents like NaBH₄ without a two-step procedure. 2. Maintain the reaction at room temperature. |
| Dialkylation of Primary Amine | The product secondary amine reacts with the ketone. | While less common with NaBH(OAc)₃, if this is observed, consider a two-step procedure: first form and isolate the imine, then reduce it in a separate step.[3] |
| Product Streaking on TLC/Column | Basic amine product interacting with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to neutralize the acidic sites on the silica. |
Conclusion
The reductive amination of spiro[3.3]heptanones using sodium triacetoxyborohydride is a robust and highly efficient method for accessing novel spirocyclic amines. This protocol provides a reliable foundation for researchers in drug discovery and organic synthesis to generate these valuable building blocks. The mild reaction conditions, high selectivity, and broad functional group tolerance make this procedure amenable to a wide range of substrates, paving the way for the exploration of new chemical entities based on the spiro[3.3]heptane scaffold.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Azaspiro[3.3]heptane Scaffold: A Rising Star in CNS Drug Discovery
Introduction: Beyond "Flatland" in CNS Drug Design
The quest for novel therapeutics targeting the Central Nervous System (CNS) is a journey fraught with challenges, not least of which is the need to navigate the complex interplay of efficacy, selectivity, and blood-brain barrier permeability. For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. However, the contemporary consensus is a strategic move towards three-dimensional molecular architectures that can offer improved physicochemical properties and more precise interactions with biological targets.[1] It is in this exciting landscape that the azaspiro[3.3]heptane scaffold has emerged as a privileged structural motif.
This rigid, spirocyclic system, often employed as a bioisostere for piperidine and other cyclic amines, offers a unique combination of structural novelty, synthetic accessibility, and desirable drug-like properties.[1] Its constrained conformation can lead to enhanced binding affinity and selectivity for CNS targets, while its inherent three-dimensionality can improve aqueous solubility and metabolic stability. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of azaspiro[3.3]heptane derivatives in CNS drug discovery. We will delve into medicinal chemistry strategies, highlight key CNS targets with a focus on the dopamine D3 receptor, and provide detailed, field-proven protocols for synthesis, in vitro characterization, and in vivo evaluation.
The Azaspiro[3.3]heptane Advantage: A Structural and Physicochemical Perspective
The azaspiro[3.3]heptane core consists of two fused four-membered azacycles, creating a rigid structure with well-defined exit vectors for substituent placement. This rigidity is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the non-planar nature of the scaffold encourages exploration of the three-dimensional space of a binding pocket, which can be crucial for achieving selectivity, particularly among closely related receptor subtypes.
From a physicochemical standpoint, the introduction of sp3-rich centers in the azaspiro[3.3]heptane scaffold can lead to a lower lipophilicity (logP) compared to their aromatic counterparts. This is a critical parameter for CNS drug candidates, as excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity. The nitrogen atoms in the scaffold also provide handles for modulating basicity (pKa) and for introducing a variety of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.
Key CNS Targets for Azaspiro[3.3]heptane Derivatives: The Dopamine D3 Receptor Case Study
The versatility of the azaspiro[3.3]heptane scaffold allows for its application to a wide range of CNS targets. While exploration is ongoing across various receptor families, a particularly compelling case study is the development of selective antagonists for the dopamine D3 receptor (D3R) . The D3R is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, substance use disorder, and depression.[2]
Selective D3R antagonists are sought after as they may offer a more targeted therapeutic approach with a reduced side-effect profile compared to less selective dopamine receptor modulators. The azaspiro[3.3]heptane scaffold has proven to be an excellent platform for achieving high D3R affinity and selectivity over the closely related D2 receptor.
Data Presentation: Potency and Selectivity of Azaspiro[3.3]heptane-based D3R Antagonists
The following table summarizes the in vitro binding affinities of a series of 2-azaspiro[3.3]heptane derivatives for the human dopamine D3 and D2 receptors. The data highlights the potential of this scaffold to yield highly potent and selective D3R antagonists.
| Compound ID | R Group | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |
| 1 | 4-Fluorophenyl | 15.2 | 4010 | 264 |
| 2 | 2,4-Difluorophenyl | 12.0 | >10000 | >833 |
| 3 | 4-Chlorophenyl | 25.6 | 8530 | 333 |
| 4 | 4-Trifluoromethylphenyl | 14.8 | 9870 | 667 |
Data adapted from a study on arylated diazaspiro alkane cores.[2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, in vitro characterization, and in vivo evaluation of azaspiro[3.3]heptane derivatives as CNS drug candidates.
Part 1: Synthesis of a 2-Azaspiro[3.3]heptane D3R Antagonist
This protocol describes a general method for the synthesis of 2-azaspiro[3.3]heptane derivatives, exemplified by the preparation of a potent D3R antagonist.
Caption: Synthetic workflow for 2-azaspiro[3.3]heptane D3R antagonists.
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Appropriate aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile, anhydrous
-
Cesium carbonate (Cs2CO3)
-
3-((3-chloropropyl)thio)-4-methyl-5-phenyl-4H-1,2,4-triazole (or other suitable electrophile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: N-Arylation of 2-Azaspiro[3.3]heptane
-
To an oven-dried flask, add 2-azaspiro[3.3]heptane hydrochloride (1.0 eq), aryl halide (1.1 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% EtOAc in hexanes) to afford the N-arylated 2-azaspiro[3.3]heptane.
-
-
Step 2: Boc Deprotection (if a Boc-protected starting material is used)
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield the free amine intermediate.
-
-
Step 3: Final Coupling to the Electrophile
-
To a solution of the free amine intermediate (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.0 eq) and the desired electrophile (e.g., 3-((3-chloropropyl)thio)-4-methyl-5-phenyl-4H-1,2,4-triazole) (1.1 eq).
-
Heat the mixture to 70 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
For in vitro testing, the final compound can be converted to its hydrochloride salt by dissolving in dichloromethane and adding a 2.0 M solution of HCl in diethyl ether, followed by removal of the solvent under reduced pressure.[2]
-
Part 2: In Vitro Characterization - Dopamine D3 Receptor Radioligand Binding Assay
This protocol details a filtration-based radioligand binding assay to determine the affinity (Ki) of a test compound for the human dopamine D3 receptor.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing the human dopamine D3 receptor.
-
[3H]-Spiperone (a commonly used radioligand for D3 receptors).
-
Unlabeled Spiperone or another known D3R antagonist (for determination of non-specific binding).
-
Test compounds (azaspiro[3.3]heptane derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen aliquots of cell membranes expressing the hD3R on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Dounce or Polytron homogenizer.
-
Centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4 °C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of approximately 3.3 mg/mL.[3]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of an unlabeled D3R antagonist (e.g., 10 µM Spiperone).
-
Test Compound: Serial dilutions of the azaspiro[3.3]heptane derivative (e.g., from 0.1 nM to 10 µM).
-
-
Add a constant concentration of [3H]-Spiperone to each well (typically at a concentration close to its Kd, e.g., 2 nM).[3]
-
Add the prepared cell membranes to each well to initiate the binding reaction. The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at 25 °C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (3-5 times) to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 3: In Vivo Evaluation - Microdialysis and Behavioral Pharmacology
This protocol describes the use of in vivo microdialysis to measure the extracellular concentration of an azaspiro[3.3]heptane derivative in the striatum of a freely moving rat, providing crucial pharmacokinetic information.
Caption: Workflow for in vivo microdialysis in a rat model.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole over the target brain region (striatum).
-
Slowly lower a guide cannula to the predetermined stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Place the rat in a microdialysis bowl, allowing free movement.
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Administer the azaspiro[3.3]heptane test compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Store the collected samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Thaw the dialysate samples.
-
Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.
-
Plot the unbound brain concentration of the compound over time to determine its pharmacokinetic profile in the CNS.
-
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drug candidates.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with high walls), elevated above the floor.[4] For mice, typical arm dimensions are 30 cm long x 5 cm wide, with closed arm walls 15 cm high, and the maze elevated 50-55 cm.[4]
Procedure:
-
Habituation:
-
Bring the mice to the testing room at least 45-60 minutes before the start of the experiment to allow them to acclimate.[5]
-
-
Drug Administration:
-
Administer the azaspiro[3.3]heptane test compound or vehicle control at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection).
-
-
Testing:
-
Data Analysis:
-
Using video tracking software or manual scoring, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = (Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)) * 100.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Conclusion: A Scaffold with a Bright Future in CNS Drug Discovery
The azaspiro[3.3]heptane scaffold represents a significant step forward in the design of novel CNS therapeutics. Its unique structural and physicochemical properties provide a powerful platform for developing potent, selective, and brain-penetrant drug candidates. The successful application of this scaffold in targeting the dopamine D3 receptor, as highlighted in this application note, serves as a compelling example of its potential. By leveraging the detailed synthetic and pharmacological protocols provided herein, researchers can effectively incorporate azaspiro[3.3]heptane derivatives into their CNS drug discovery programs, paving the way for the development of next-generation treatments for a range of debilitating neurological and psychiatric disorders.
References
Application Notes & Protocols for Designing Novel Ligands with Spiro[3.3]heptan-2-amine Hydrochloride
Abstract
The spiro[3.3]heptane motif has emerged as a critical building block in modern medicinal chemistry, offering a rigid, three-dimensional (3D) scaffold that enables the exploration of novel chemical space beyond the traditional "flatland" of aromatic rings.[1] This guide provides a detailed technical overview and actionable protocols for utilizing Spiro[3.3]heptan-2-amine hydrochloride in the design and synthesis of novel ligands. We delve into the strategic advantages of this scaffold, its core physicochemical properties, and provide step-by-step methodologies for its derivatization via common and robust synthetic routes, including amide coupling and reductive amination. Furthermore, we discuss protecting group strategies and present case studies to illustrate the successful incorporation of this versatile scaffold into bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and pharmacological benefits of sp3-rich spirocyclic systems.
The Strategic Advantage of the Spiro[3.3]heptane Scaffold
The relentless pursuit of novel chemical entities with improved pharmacological profiles has driven a shift away from planar, aromatic structures towards more complex, 3D scaffolds. The spiro[3.3]heptane core is at the forefront of this movement for several key reasons:
-
Three-Dimensionality and Rigidity: Unlike flexible aliphatic chains or flat aromatic rings, the spiro[3.3]heptane framework is conformationally restricted. This rigidity provides a well-defined exit vector for substituents, which can lead to higher binding affinity and selectivity for protein targets by reducing the entropic penalty upon binding.[2]
-
Bioisosteric Replacement for Aromatic Rings: The spiro[3.3]heptane scaffold has been successfully employed as a saturated bioisostere of mono-, meta-, and para-substituted phenyl rings.[3][4] This substitution can significantly improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.[5]
-
Exploration of Novel Chemical Space: The unique, non-planar geometry of the scaffold allows chemists to access previously unexplored regions of chemical space, increasing the probability of discovering novel ligand-protein interactions.[1][6]
-
Improved Physicochemical Properties: Incorporating the spiro[3.3]heptane motif can lead to a lower lipophilicity (logD) compared to aromatic or even other saturated cyclic analogues, a desirable trait for improving the drug-like properties of a lead compound.[2]
This compound serves as an ideal starting point for ligand discovery, providing a robust handle—the primary amine—for diversification and library synthesis.
Physicochemical Properties
Understanding the inherent properties of the core scaffold is fundamental to rational ligand design. This compound is a solid at room temperature, and its key computed and experimental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | PubChem[7] |
| Molecular Weight | 147.65 g/mol | ChemScene |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥96% | Sigma-Aldrich |
| Computed TPSA | 26.02 Ų | ChemScene |
| Computed LogP | 1.70 | ChemScene |
| pKa (amine) | ~10.4 (Predicted) | N/A |
| Storage Conditions | Room temperature, inert atmosphere | Sigma-Aldrich |
Note: The pKa value is an estimation based on structurally similar primary amines and may vary. Experimental determination is recommended for precise calculations.
Ligand Synthesis: Core Protocols
This compound provides a primary amine that is a versatile nucleophile for a wide range of chemical transformations. Before use in most organic reactions, the hydrochloride salt must be neutralized to the free amine. This is typically achieved in situ by adding a suitable non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate, to the reaction mixture.
Protocol 1: Amide Bond Formation
Amide coupling is one of the most reliable and frequently used reactions in drug discovery. The following protocol provides a general, robust method for coupling carboxylic acids to Spiro[3.3]heptan-2-amine.
Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add this compound (1.1 eq) to the solution.
-
Base and Coupling Agent: Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and provide the basic conditions for coupling. Stir for 5 minutes. Add HATU (1.1 eq) to the stirring solution.
-
Causality Note: HATU is a highly efficient coupling reagent that rapidly forms an activated acyl-azabenzotriazole ester. DIPEA acts as both the neutralizing agent for the amine salt and the base required to facilitate the coupling reaction.
-
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(spiro[3.3]heptan-2-yl)amide.
Protocol 2: Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines by reacting an amine with an aldehyde or ketone in the presence of a reducing agent. This one-pot procedure is highly efficient for generating libraries of N-alkylated spiro[3.3]heptane derivatives.
Workflow: Reductive Amination
Caption: One-pot workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, optional)
Step-by-Step Methodology:
-
Setup: To a flask containing a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add TEA (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added to accelerate this step.
-
Causality Note: The reaction proceeds via the formation of a transient imine/iminium ion, which is more electrophilic than the starting carbonyl. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound, preventing side reactions.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the N-substituted spiro[3.3]heptan-2-amine.
Protecting Group Strategy
For multi-step syntheses where the spiro[3.3]heptan-2-amine nucleophilicity needs to be masked, a protecting group is required. The tert-butyloxycarbonyl (Boc) group is the most common and versatile choice for amines due to its ease of installation and removal under conditions that are orthogonal to many other transformations.
Protocol 3: Boc-Protection of this compound
This protocol describes the protection of the primary amine, starting from the hydrochloride salt.
Workflow: Boc Protection
Caption: Workflow for Boc-protection of the amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq) or Sodium Hydroxide (1M aqueous solution)
-
Tetrahydrofuran (THF) and Water
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).
-
Base Addition: Add TEA (2.2 eq) to the solution to neutralize the salt and create basic conditions. Alternatively, cool the solution to 0 °C and add 1M NaOH solution until the pH is >10.
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the stirred amine solution at 0 °C.
-
Causality Note: The reaction must be basic to ensure the amine is in its free, nucleophilic form. (Boc)₂O is the electrophile that reacts with the amine to form the stable carbamate linkage.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected product, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.
Deprotection: The Boc group is readily cleaved under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane/methanol, to regenerate the amine salt.
Applications & Case Studies
The true value of a scaffold is demonstrated by its application in creating biologically active molecules. The spiro[3.3]heptane core has been successfully incorporated into analogs of FDA-approved drugs, showcasing its utility as a benzene bioisostere.
Case Study: Spiro[3.3]heptane as a Benzene Bioisostere in Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a central phenyl ring that is crucial for binding but can also be a site of metabolic liability.
In a notable study, the meta-substituted phenyl ring in the anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core.[3] The synthesis involved derivatizing a spiro[3.3]heptanone precursor, which can be converted to the corresponding amine via methods like reductive amination of an oxime intermediate or a Curtius rearrangement of a carboxylic acid derivative.[3]
The resulting spiro[3.3]heptane-containing analogs of Sonidegib retained high potency in biological assays.[3] This demonstrates that the spiro[3.3]heptane scaffold, functionalized via its amine handle, can effectively mimic the structural role of a substituted benzene ring, presenting a viable strategy for generating novel, patent-free intellectual property with potentially improved drug-like properties.[4] Similar successful replacements have been demonstrated for the drugs Vorinostat and Benzocaine.[3]
This bioisosteric replacement strategy provides a powerful rationale for using this compound as a starting point for generating libraries of novel kinase inhibitors and other targeted therapeutics.
References
- 1. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 2. US10227342B2 - Heteroaryl compounds for kinase inhibition - Google Patents [patents.google.com]
- 3. medchemica.com [medchemica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 6-aminospiro[3.3]heptane-2-carboxylate HCl | 1808249-67-3 [sigmaaldrich.com]
- 7. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - Enamine [enamine.net]
Practical Synthesis of Spiro[3.3]heptane Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of new therapeutic agents. A significant shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds has been driven by the need to improve physicochemical properties, enhance target selectivity, and escape the confines of existing intellectual property.[1][2] Among the diverse array of sp³-rich scaffolds, the spiro[3.3]heptane motif has emerged as a particularly attractive building block.[1] Its rigid, compact, and structurally unique framework provides a predictable orientation of substituents, making it an excellent scaffold for systematic structure-activity relationship (SAR) studies.[2][3]
The spiro[3.3]heptane core is increasingly recognized as a saturated bioisostere for commonly used aromatic rings, such as para-substituted benzene.[4][5][6] This substitution can lead to improved properties such as enhanced solubility, reduced metabolic liability, and novel intellectual property positions, all while maintaining or even improving biological activity.[6][7] This application note provides a detailed guide for the practical synthesis of functionalized spiro[3.3]heptane analogs, offering researchers a robust set of protocols to generate diverse libraries for SAR exploration.
Core Synthetic Strategies: Building the Spiro[3.3]heptane Framework
The construction of the spiro[3.3]heptane core can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis. Here, we detail two robust and versatile methods for accessing key spiro[3.3]heptane intermediates.
Strategy 1: [2+2] Cycloaddition Approach to Spiro[3.3]heptanones
A common and effective method for constructing the spiro[3.3]heptane skeleton involves a [2+2] cycloaddition reaction. This approach is particularly useful for accessing spiro[3.3]heptan-1-ones, which are versatile intermediates for further functionalization.
A well-established procedure involves the reaction of an alkene with an amide in the presence of triflic anhydride, followed by hydrolysis of the resulting intermediate.[6][8]
Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one
This protocol is adapted from methodologies described in the literature.[6][8]
Step 1: Formation of the Vinylic Amidinium Salt
-
To a solution of N,N-dimethylacetamide (1.2 equiv.) in 1,2-dichloroethane, add triflic anhydride (1.2 equiv.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add the desired alkene (1.0 equiv.) and collidine or lutidine (1.2 equiv.).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step 2: Hydrolysis to the Ketone
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired spiro[3.3]heptanone.
Diagram: Synthetic Workflow for Spiro[3.3]heptanones
Caption: Workflow for the synthesis of spiro[3.3]heptanones via [2+2] cycloaddition.
Strategy 2: Synthesis of Spiro[3.3]heptane Dicarboxylic Acids
For SAR studies requiring di-substituted analogs, spiro[3.3]heptane-1,6-dicarboxylic acid is a crucial starting material. All four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid have been synthesized, starting from 3-oxocyclobutanecarboxylic acid.[9] A key step in this synthesis is a Lewis acid-catalyzed rearrangement of a dispiro intermediate to construct the functionalized spiro[3.3]heptane skeleton.[9] A more direct approach to the parent dicarboxylic acid can be achieved through the thermal decarboxylation of a tricarboxylic acid precursor.[10]
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic acid
This protocol is based on a known thermal decarboxylation method.[10]
-
Place crude spiro[3.3]heptane-2,2-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the material to 220 °C.
-
Continue heating until the evolution of carbon dioxide ceases.
-
Allow the mixture to cool to room temperature. The resulting solid is spiro[3.3]heptane-2-carboxylic acid. Further purification can be achieved by recrystallization.
Diversification of the Spiro[3.3]heptane Scaffold for SAR Studies
With the core spiro[3.3]heptane structure in hand, a variety of functional groups can be introduced to explore the chemical space and build a comprehensive SAR.
Functional Group Interconversions
Starting from spiro[3.3]heptanones or carboxylic acids, a wide array of analogs can be synthesized through standard functional group interconversions.
Table 1: Key Functional Group Transformations for SAR Studies
| Starting Material | Target Functional Group | Key Reagents and Conditions |
| Spiro[3.3]heptanone | Amine | Reductive amination (e.g., NaBH(OAc)₃, primary amine) |
| Spiro[3.3]heptanone | Alcohol | Reduction (e.g., NaBH₄, MeOH) |
| Spiro[3.3]heptanoic acid | Amine | Curtius rearrangement (e.g., DPPA, t-BuOH; then TFA)[6] |
| Spiro[3.3]heptanoic acid | Amide | Amide coupling (e.g., HATU, DIPEA, amine) |
| Bromo-spiro[3.3]heptane | Boronic acid/ester | Lithiation (e.g., n-BuLi) followed by trapping with B(OMe)₃[6] |
| Bromo-spiro[3.3]heptane | Carboxylic acid | Lithiation (e.g., n-BuLi) followed by quenching with CO₂ (dry ice)[6] |
Case Study: Synthesis of a Spiro[3.3]heptane-based Kinase Inhibitor Analog
To illustrate the practical application of these methods, we outline the synthesis of a hypothetical kinase inhibitor analog where a central phenyl ring is replaced by a spiro[3.3]heptane core. This type of modification has been shown to be a viable strategy in drug design.
[1]Protocol: Synthesis of a Disubstituted Spiro[3.3]heptane Analog
-
Synthesis of a Monoprotected Diamine: Begin with the synthesis of a suitable monoprotected spiro[3.3]heptane diamine, following established literature procedures. T[11][12]his often involves a multi-step sequence starting from a symmetrical ketone.
-
First Acylation: Couple the free amine of the monoprotected diamine with a desired carboxylic acid (Fragment A) using standard peptide coupling reagents such as HATU or EDC/HOBt.
-
Deprotection: Remove the protecting group (e.g., Boc) from the second amino group using acidic conditions (e.g., TFA in DCM).
-
Second Acylation/Sulfonylation: Couple the newly liberated amine with a second carboxylic acid or sulfonyl chloride (Fragment B) to yield the final disubstituted spiro[3.3]heptane analog.
-
Purification: Purify the final compound using reverse-phase HPLC to obtain the target molecule with high purity for biological evaluation.
Conclusion and Future Perspectives
The spiro[3.3]heptane scaffold offers a compelling platform for the design and synthesis of novel therapeutic agents. The synthetic protocols outlined in this application note provide a practical and versatile toolkit for researchers to access a wide range of functionalized analogs for SAR studies. The inherent 3D nature of this scaffold, combined with its proven utility as a bioisostere, positions it as a valuable building block in the ongoing quest to "escape from flatland" in medicinal chemistry. F[1]uture efforts in this area will likely focus on the development of enantioselective syntheses and the exploration of more complex, polyfunctionalized spiro[3.3]heptane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro[3.3]heptanone to Amine Conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of the conversion of spiro[3.3]heptanone to its corresponding amine, a critical transformation for synthesizing novel spirocyclic scaffolds in medicinal chemistry. Given the sterically hindered nature of spiro[3.3]heptanone, this conversion can be challenging. This guide is designed to provide you with the expertise and practical insights to overcome common experimental hurdles.
Introduction: The Challenge of Aminating a Sterically Hindered Spirocyclic Ketone
Spiro[3.3]heptanone is a valuable building block in drug discovery due to its rigid, three-dimensional structure, which can lead to improved pharmacological properties.[1][2] However, the compact and sterically congested environment around the carbonyl group makes nucleophilic attack by an amine, the initial step in reductive amination, a significant challenge. This often results in low yields, slow reaction times, and the formation of undesired side products.
This guide will explore various strategies to address these challenges, focusing on direct and indirect reductive amination methods.
Troubleshooting Common Issues in Spiro[3.3]heptanone Amination
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
FAQ 1: My direct reductive amination of spiro[3.3]heptanone is giving very low yields. What are the likely causes and how can I improve it?
Low yields in the direct reductive amination of sterically hindered ketones like spiro[3.3]heptanone are often due to a combination of factors.[3]
Possible Causes:
-
Inefficient Imine Formation: The steric hindrance around the carbonyl group of spiro[3.3]heptanone significantly slows down the initial nucleophilic attack by the amine to form the hemiaminal, which is a prerequisite for imine formation. The equilibrium of this step may lie far to the left (favoring the starting materials).
-
Competing Carbonyl Reduction: If the reducing agent is too reactive, it can reduce the spiro[3.3]heptanone to the corresponding alcohol (spiro[3.3]heptan-2-ol) before the imine has a chance to form in sufficient concentration.[4]
-
Suboptimal pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[3] If the pH is too high, the carbonyl group is not sufficiently activated.
Troubleshooting Strategies:
-
Choice of Reducing Agent: For one-pot reductive aminations of hindered ketones, a mild and selective reducing agent is crucial.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for challenging reductive aminations.[5] It is less reactive than sodium borohydride and sodium cyanoborohydride, which helps to minimize the premature reduction of the ketone. It is also less toxic than sodium cyanoborohydride.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for the iminium ion over the ketone, but its use requires careful pH control (typically pH 6-7) to be effective and to avoid the release of toxic hydrogen cyanide gas.[5]
-
-
Reaction Conditions Optimization:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for imine formation. However, be cautious as higher temperatures can also promote side reactions.
-
Use of a Lewis Acid: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group towards nucleophilic attack by the amine, thereby promoting imine formation.[6]
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule. Removing water from the reaction mixture can help drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or by azeotropic distillation with a suitable solvent (e.g., toluene).[4]
-
-
Stepwise Procedure: If a one-pot reaction consistently gives low yields, a two-step approach is a reliable alternative.
-
Step 1: Imine Formation: React the spiro[3.3]heptanone with the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent, often with a dehydrating agent and gentle heating, to form the imine.
-
Step 2: Reduction: Once the imine is formed (monitor by TLC or LC-MS), add a less selective but more powerful reducing agent like sodium borohydride (NaBH₄) to reduce the imine to the desired amine.[7]
-
FAQ 2: I am observing a significant amount of spiro[3.3]heptan-2-ol as a byproduct. How can I minimize its formation?
The formation of the corresponding alcohol is a common side reaction when the reduction of the ketone is faster than the formation and/or reduction of the imine.
Solutions:
-
Switch to a More Selective Reducing Agent: As mentioned in FAQ 1, using a milder reducing agent like sodium triacetoxyborohydride is the most effective way to prevent premature ketone reduction.[5]
-
Optimize the Order of Addition: In a one-pot procedure, ensure that the ketone, amine, and any acid catalyst are allowed to react and form the imine intermediate before the reducing agent is added. A pre-stirring period of several hours or even overnight at room temperature or with gentle heating can be beneficial.
-
pH Control: For reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (6-7) is critical. At lower pH values, the reduction of the ketone becomes more favorable.
FAQ 3: The reaction is extremely slow, even after 24-48 hours. What can I do to accelerate the conversion?
Slow reaction rates are a direct consequence of the steric hindrance of spiro[3.3]heptanone.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly enhance the rate of both imine formation and reduction. Monitor for potential byproduct formation at higher temperatures.
-
Catalysis:
-
Brønsted Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.
-
Lewis Acid Catalysis: As mentioned previously, Lewis acids like Ti(OiPr)₄ can be very effective in activating the ketone.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with sodium triacetoxyborohydride. For other reagents, protic solvents like methanol or ethanol may be suitable.
Alternative Pathway: The Oxime Reduction Method
When direct reductive amination proves to be low-yielding or problematic, an effective alternative is the two-step synthesis via an oxime intermediate. This method often provides higher overall yields for sterically hindered ketones.
Workflow for Oxime Reduction:
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Technical Support Center: Navigating the Purification of Polar Spiro[3.3]heptane Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar spiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating these valuable, yet often troublesome, compounds. The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold, combined with the presence of polar functional groups, frequently leads to purification issues that are not encountered with more traditional flat, aromatic systems.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the knowledge and methodologies to overcome common hurdles, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific experimental issues you may encounter during the purification of polar spiro[3.3]heptane derivatives. Each solution is accompanied by an explanation of the underlying principles to help you make informed decisions in your future experiments.
Problem 1: My polar spiro[3.3]heptane derivative shows poor or no retention on a standard C18 reverse-phase HPLC column and elutes in the void volume.
This is a classic issue when dealing with highly polar analytes on non-polar stationary phases. The polar nature of your compound results in weak interactions with the hydrophobic C18 stationary phase, leading to rapid elution with the mobile phase.
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for very polar compounds.[3][4] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide-based) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[5][6] This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning and retention of polar analytes.[6]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reverse-phase columns that have polar groups embedded within the alkyl chains or at the terminus. This modification alters the selectivity and provides enhanced retention for polar compounds compared to traditional C18 columns.[7]
-
-
Modify the Mobile Phase in Reverse-Phase Chromatography:
-
Highly Aqueous Mobile Phases: Increase the water content of your mobile phase to enhance interactions with the stationary phase. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns when using very high aqueous content. Polar-endcapped columns are more resistant to this phenomenon.
-
Use of Ion-Pairing Reagents: For ionizable spiro[3.3]heptane derivatives (e.g., those with carboxylic acid or amine functionalities), adding an ion-pairing reagent to the mobile phase can significantly improve retention. The ion-pairing agent forms a neutral complex with your charged analyte, which has a greater affinity for the non-polar stationary phase. Common ion-pairing reagents include trifluoroacetic acid (TFA) for basic compounds and triethylamine (TEA) or ammonium acetate for acidic compounds.
-
Experimental Workflow for Method Development in HILIC:
Caption: A typical workflow for developing a HILIC method.
Problem 2: I am trying to separate diastereomers of a polar spiro[3.3]heptane derivative, but they co-elute on my chromatography column.
The separation of diastereomers can be challenging due to their subtle differences in physicochemical properties. The rigid spiro[3.3]heptane core can orient substituents in distinct spatial arrangements, leading to diastereomers with potentially very similar polarities.
Solutions:
-
Chromatography Mode and Stationary Phase Selection:
-
Normal-Phase Chromatography: For moderately polar compounds, normal-phase chromatography on silica gel or alumina can sometimes provide better selectivity for diastereomers than reverse-phase. Experiment with different solvent systems, such as hexane/ethyl acetate, dichloromethane/methanol, or diethyl ether/hexane.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and achiral separations, including diastereomers.[9][10] It often provides unique selectivity and higher efficiency compared to HPLC. The use of carbon dioxide as the main mobile phase component allows for rapid separations and easy solvent removal.[11]
-
Chiral Stationary Phases (CSPs): Even for diastereomer separation, a CSP can sometimes offer the necessary selectivity, especially if the stereocenters are close to polar functional groups that can interact with the chiral selector.
-
-
Mobile Phase Optimization:
-
Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities. Sometimes, a less conventional solvent can provide the key to separation.
-
Additives: Small amounts of additives like acids (e.g., acetic acid, formic acid) or bases (e.g., triethylamine, ammonia) can protonate or deprotonate functional groups on your analyte or the stationary phase, altering interactions and potentially improving separation.
-
Data Presentation: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Advantages for Diastereomer Separation | Disadvantages |
| Normal-Phase HPLC | Silica Gel, Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Good selectivity for moderately polar compounds. | Can have issues with reproducibility due to water content in the mobile phase. |
| Reverse-Phase HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | High reproducibility and robustness. | May not provide sufficient selectivity for closely related diastereomers. |
| HILIC | Silica, Amide, Diol | Acetonitrile/Aqueous Buffer | Excellent for highly polar diastereomers. | Can have longer equilibration times. |
| SFC | Chiral and Achiral Phases | CO2 with co-solvents (e.g., Methanol, Ethanol) | High efficiency, unique selectivity, and fast separations.[9][10] | Requires specialized equipment. |
Problem 3: My polar spiro[3.3]heptane derivative, which contains a carboxylic acid and an amine group, shows severe peak tailing in HPLC.
Zwitterionic compounds, or those with both acidic and basic functional groups, are notoriously difficult to analyze by chromatography. The multiple ionization states can lead to interactions with different sites on the stationary phase, resulting in broad, tailing peaks.
Solutions:
-
pH Control of the Mobile Phase: The most critical parameter for zwitterionic compounds is the pH of the mobile phase.[12]
-
Low pH: At a low pH (e.g., using 0.1% formic acid or phosphoric acid), the carboxylic acid will be protonated (neutral), and the amine will be protonated (positive charge). This can lead to better peak shape on a reverse-phase column.
-
High pH: At a high pH (e.g., using ammonium hydroxide or triethylamine), the amine will be deprotonated (neutral), and the carboxylic acid will be deprotonated (negative charge). This can also improve peak shape.
-
Isoelectric Point (pI): Avoid buffering the mobile phase at or near the pI of your compound, as this is where it will have a net neutral charge but still possess both positive and negative charges, leading to poor solubility and peak shape.
-
-
Ion-Exchange Chromatography (IEC): IEC is specifically designed to separate molecules based on their charge.[13]
-
Cation-Exchange: At a pH below the pI, your compound will have a net positive charge and can be retained on a cation-exchange column.
-
Anion-Exchange: At a pH above the pI, your compound will have a net negative charge and can be retained on an anion-exchange column.
-
Zwitterionic Ion-Exchangers: These are specialized stationary phases that contain both positive and negative charges and can offer unique selectivity for zwitterionic compounds.[13][14]
-
Logical Flow for Troubleshooting Peak Tailing of Zwitterionic Compounds:
Caption: Decision tree for addressing peak tailing in zwitterionic compounds.
Problem 4: I am attempting to purify my polar spiro[3.3]heptane derivative by recrystallization, but it either oils out or remains soluble even at low temperatures.
Recrystallization can be a powerful and scalable purification technique, but finding the right solvent system for highly polar compounds can be challenging. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, and high solubility can lead to low recovery.
Solutions:
-
Solvent Selection:
-
Single Solvent System: The ideal single solvent for recrystallization should dissolve your compound well at high temperatures but poorly at low temperatures. For polar compounds, consider solvents like ethanol, methanol, isopropanol, or even water.[15]
-
Two-Solvent System: This is often more effective for polar compounds. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common anti-solvents for polar compounds include diethyl ether, hexane, or toluene.
-
-
Troubleshooting "Oiling Out":
-
Lower the Crystallization Temperature: If your compound is melting in the hot solvent, you may need to use a lower boiling point solvent or a two-solvent system where the cloud point is below the melting point of your compound.
-
Increase the Volume of the "Good" Solvent: Adding more of the "good" solvent can sometimes prevent oiling out by lowering the saturation point.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure compound.
-
-
Improving Low Recovery:
-
Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound to ensure the solution is saturated upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: If a significant amount of your compound remains in the mother liquor, you can concentrate it and attempt a second recrystallization to improve your overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What makes polar spiro[3.3]heptane derivatives so challenging to purify?
The purification challenges arise from a combination of factors. The spiro[3.3]heptane core imparts a rigid, three-dimensional structure, which can lead to unique solubility and chromatographic behavior compared to more flexible or planar molecules.[1] When this rigid scaffold is decorated with polar functional groups such as hydroxyls, amines, or carboxylic acids, the resulting molecules often exhibit high polarity, leading to strong interactions with polar stationary phases and high solubility in polar solvents. This can result in issues like poor retention in reverse-phase chromatography and difficulties in crystallization.
Q2: Is Supercritical Fluid Chromatography (SFC) a good option for the purification of these compounds?
Yes, SFC is an excellent and increasingly popular technique for the purification of both chiral and achiral polar compounds.[9][10] Its advantages include:
-
Unique Selectivity: SFC often provides different selectivity compared to HPLC, which can be beneficial for separating closely related compounds like diastereomers.
-
High Speed: The low viscosity of supercritical CO2 allows for faster separations.[10]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a "greener" alternative to normal-phase chromatography.
-
Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent, which simplifies sample workup.[16]
Any compound that is soluble in methanol to at least 1 mg/mL is generally considered a good candidate for SFC.[10]
Q3: Can I use normal-phase flash chromatography for the purification of polar spiro[3.3]heptane derivatives?
While possible, normal-phase flash chromatography can be challenging for highly polar compounds. These compounds may bind very strongly to the silica gel, requiring highly polar and often mixed solvent systems (e.g., dichloromethane/methanol with additives like ammonium hydroxide) for elution. This can lead to broad peaks and poor resolution. For very polar compounds, HILIC mode flash chromatography, using a polar stationary phase with a reverse-phase type solvent system (e.g., acetonitrile/water), can be a more effective and reproducible alternative.[3][17]
Q4: How do I choose between HILIC and reverse-phase with a polar-endcapped column?
The choice depends on the polarity of your compound.
-
Moderately Polar Compounds: A polar-endcapped reverse-phase column may provide sufficient retention and is often more straightforward to implement if you are accustomed to reverse-phase methods.
-
Highly Polar Compounds: For compounds that are still poorly retained on polar-endcapped columns, HILIC is the superior choice.[4] HILIC operates on a different retention mechanism (partitioning into a water layer on the stationary phase) and is specifically designed for such analytes.[5][6]
Q5: Are there any special considerations for handling and storing purified polar spiro[3.3]heptane derivatives?
Due to their polar nature and often complex structures, these compounds may have specific handling and storage requirements:
-
Hygroscopicity: Polar compounds with hydrogen-bonding functional groups can be hygroscopic. It is advisable to store them in a desiccator or under an inert atmosphere.
-
Solubility: While soluble in polar solvents, they may have poor solubility in non-polar organic solvents. This is important to consider for downstream applications such as formulation or biological assays.
-
Stability: The stability of your compound should be assessed, particularly in solution. Some functional groups may be sensitive to pH or light. It is good practice to store solutions at low temperatures and protected from light.
References
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. waters.com [waters.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Zwitterionic ion chromatography using a dynamically coated column and mobile phase recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Navigating the Labyrinth of Spiro[3.3]heptane Functionalization: A Technical Support Guide
Welcome to the technical support center for the synthesis and functionalization of spiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique, three-dimensional scaffold in their work. The spiro[3.3]heptane core, a valuable bioisostere for aromatic rings, offers a gateway to novel chemical space but presents distinct challenges in achieving selective functionalization.[1][2][3][4] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles and minimize unwanted side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the functionalization of spiro[3.3]heptane scaffolds.
Question 1: My reaction is producing a mixture of mono- and di-functionalized products. How can I improve selectivity for mono-functionalization?
Answer:
Achieving selective mono-functionalization on a symmetrical scaffold like spiro[3.3]heptane is a common challenge due to the presence of multiple reactive sites. Here are several strategies to enhance selectivity:
-
Stoichiometric Control of Reagents: The most straightforward approach is to use a sub-stoichiometric amount of your electrophile or coupling partner (typically 0.8-0.9 equivalents). This statistically favors mono-substitution. However, this often leads to incomplete conversion of the starting material, requiring careful purification.
-
Introduction of a Directing Group: A pre-installed directing group can guide the functionalization to a specific position. For instance, an amide or a sulfonamide group can direct C-H activation to a specific methylene group via the formation of a stable metallacyclic intermediate.[5][6] This strategy is particularly effective in transition-metal-catalyzed C-H functionalization reactions.
-
Enzymatic Functionalization: Biocatalysis offers exceptional selectivity. Engineered cytochrome P450 enzymes, for example, have been shown to hydroxylate the spiro[3.3]heptane core at specific distal positions with high regio- and enantioselectivity, yielding predominantly mono-hydroxylated products.[7][8]
-
Stepwise Synthesis: A robust, albeit longer, approach is to start with a mono-functionalized spiro[3.3]heptane building block. Various synthetic routes allow for the preparation of mono-alcohols, amines, and carboxylic acids, which can then be further elaborated.[1]
Question 2: I am observing significant ring-opening or rearrangement byproducts. What causes this and how can I prevent it?
Answer:
The inherent strain in the cyclobutane rings of the spiro[3.3]heptane scaffold makes it susceptible to ring-opening or rearrangement under certain conditions, particularly those involving carbocationic intermediates.
-
Causality: Reactions proceeding through carbocationic intermediates, such as treatment with strong acids or certain electrophilic reagents (e.g., DAST for fluorination of alcohols), can trigger a "strain-relocating" semipinacol-type rearrangement.[8][9] This can lead to the formation of cyclopropyl- or other rearranged carbinyl species.
-
Preventative Measures:
-
Avoid Strongly Acidic Conditions: Whenever possible, opt for neutral or basic reaction conditions. If an acid is required, use a milder Lewis acid or a proton sponge to buffer the reaction mixture.
-
Choose Reagents that Favor SN2 Pathways: For nucleophilic substitutions on functionalized spiro[3.3]heptanes (e.g., converting an alcohol to an azide), select reagents and conditions that favor an SN2 mechanism over an SN1 mechanism to avoid the formation of a carbocationic intermediate.[8]
-
Low-Temperature Reactions: Running reactions at lower temperatures can often suppress rearrangement pathways by reducing the available energy for these higher-activation-energy processes.
-
Question 3: My C-H amination reaction via an azidoformate intermediate is yielding a significant amount of the corresponding ketone. How can I favor the desired amination product?
Answer:
The formation of ketones is a known side reaction during the thermolysis of azidoformates, especially in the context of C-H insertion reactions on the spiro[3.3]heptane core.[7]
-
Mechanism of Side Reaction: The ketone is often formed from the decomposition of the azidoformate precursor or through oxidation of the substrate under the reaction conditions.
-
Troubleshooting Strategies:
-
Optimize Reaction Temperature and Time: Carefully screen the reaction temperature. While higher temperatures are needed for the thermolysis, excessive heat can promote decomposition pathways. A systematic study of temperature and reaction time can help identify an optimal window that favors C-H insertion over ketone formation.
-
Consider Photochemical Conditions: As an alternative to thermolysis, photochemical activation of the azidoformate at lower temperatures might provide a cleaner reaction profile, minimizing thermal decomposition pathways.
-
Alternative Nitrene Precursors: Explore other nitrene precursors that may have different reactivity profiles and require milder activation conditions. For example, rhodium-catalyzed nitrene transfer reactions from sulfonyliminoiodinanes can sometimes offer higher selectivity for C-H amination over side reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the functionalization of spiro[3.3]heptane.
What are the most common side reactions observed during the functionalization of the spiro[3.3]heptane core?
Beyond the issues addressed in the troubleshooting guide, other common side reactions include:
-
Over-oxidation: When performing oxidation reactions, such as converting an alcohol to a ketone or carboxylic acid, over-oxidation to undesired products can occur. Careful choice of oxidant and control of stoichiometry are crucial.
-
Epimerization: If a chiral center is present alpha to a carbonyl group, epimerization can occur under basic or acidic conditions.
-
Polymerization: Under strongly acidic or radical conditions, the strained rings can potentially lead to polymerization, although this is less common with carefully controlled reactions.
How does the choice of catalyst impact selectivity in C-H functionalization?
The catalyst plays a pivotal role in determining the outcome of C-H functionalization reactions.
-
Transition Metal Catalysts (e.g., Pd, Rh, Ru): In directed C-H activation, the metal and its ligand sphere determine the regioselectivity by influencing the formation and stability of the metallacyclic intermediate.[5][6]
-
Photoredox Catalysts: In photoredox catalysis, the excited-state redox potential of the photocatalyst is critical. It must be sufficiently oxidizing or reducing to engage with the substrate or a hydrogen atom transfer (HAT) catalyst to generate the key radical intermediate, thereby initiating the desired C-H functionalization pathway.[10][11][12] The choice of photocatalyst can influence reaction efficiency and, in some cases, selectivity.
What are the advantages of using photoredox catalysis for spiro[3.3]heptane functionalization?
Photoredox catalysis offers several advantages for functionalizing sp3-rich scaffolds like spiro[3.3]heptane:[10][11][12][13]
-
Mild Reaction Conditions: These reactions are often run at room temperature, which helps to prevent thermally induced side reactions like ring-opening or rearrangements.
-
High Functional Group Tolerance: Photoredox catalysis is often compatible with a wide range of functional groups, reducing the need for protecting group strategies.
-
Access to Novel Reactivity: It enables the generation of radical intermediates under neutral conditions, allowing for C-H functionalization pathways that are complementary to traditional ionic methods.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts in spiro[3.3]heptane functionalization.
Caption: Strategies to achieve selective mono-functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photoredox-Catalyzed C–H Functionalization Reactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Scalability Issues in Spiro[3.3]heptane Synthesis
Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this valuable spirocyclic scaffold. As a rigid, three-dimensional bioisostere for aromatic rings, spiro[3.3]heptane is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates.[1][2][3][4] However, its synthesis, particularly on a larger scale, can present unique difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The advice herein is based on established synthetic routes and aims to provide not just solutions, but also the underlying chemical reasoning to empower you in your experimental work.
Troubleshooting Guide: Common Scalability Issues
This section addresses specific problems that may arise during the synthesis of spiro[3.3]heptane derivatives and offers actionable solutions.
Issue 1: Low Yield in the [2+2] Cycloaddition Step for Spiro[3.3]heptan-1-one Synthesis
Question: We are attempting a [2+2] cycloaddition between a keteneiminium salt and an alkene to form a spiro[3.3]heptanone derivative, but the yield is consistently low upon scale-up. What are the likely causes and how can we improve it?
Answer: The [2+2] cycloaddition is a powerful method for constructing the spiro[3.3]heptane core, but its efficiency can be sensitive to several factors, especially at a larger scale.[5][6][7][8]
Causality and Solutions:
-
Reagent Purity and Stoichiometry: On a larger scale, impurities in the starting materials or slight deviations in stoichiometry can have a magnified negative impact. Ensure all reagents, especially the alkene and the amide precursor for the keteneiminium salt, are of high purity. Precise control of the stoichiometry of the activating agent (e.g., triflic anhydride) and the base (e.g., lutidine or collidine) is critical.[6][7][8][9]
-
Reaction Concentration and Temperature: The optimal concentration for this cycloaddition can be scale-dependent. If the reaction is too dilute, the rate of the desired intramolecular reaction may decrease, allowing for side reactions to become more prevalent. Conversely, if it is too concentrated, issues with stirring and heat transfer can arise. It is advisable to perform a small-scale optimization of the reaction concentration. Maintaining a consistent reflux temperature is also crucial for driving the reaction to completion without promoting decomposition.[6][7][8][9]
-
Hydrolysis of the Vinamidinium Intermediate: The intermediate vinamidinium salt is susceptible to hydrolysis. Inadequate workup conditions can lead to the formation of byproducts and a lower yield of the desired ketone. Ensure the hydrolytic workup with aqueous sodium bicarbonate is performed efficiently and at an appropriate temperature to avoid degradation.[6][7][8]
Experimental Protocol: Optimization of the [2+2] Cycloaddition
-
Reagent Purity Check: Analyze all starting materials by NMR and/or GC-MS to ensure a purity of >98%.
-
Solvent and Reagent Drying: Dry the solvent (e.g., 1,2-dichloroethane) over molecular sieves. Ensure the base (lutidine or collidine) is freshly distilled.
-
Controlled Addition: On a larger scale, add the triflic anhydride solution dropwise to the mixture of the amide and alkene at a controlled rate to manage the exotherm.
-
Concentration Study: Run small-scale parallel reactions at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to identify the optimal condition for your specific substrate.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
Issue 2: Inefficient Ring-Closing Metathesis (RCM) for Spirocycle Formation
Question: We are using Ring-Closing Metathesis (RCM) to synthesize a spirocyclic compound, but the reaction is sluggish, and we observe significant amounts of starting material and oligomeric byproducts. How can we improve the efficiency of the RCM step?
Answer: RCM is a versatile tool for the synthesis of various spirocyclic systems.[10][11][12][13][14] However, its success on a larger scale depends heavily on the choice of catalyst, substrate purity, and reaction conditions.
Causality and Solutions:
-
Catalyst Selection and Loading: The choice of the Grubbs-type catalyst is critical. For sterically hindered or electron-deficient dienes, a more active second-generation catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) may be necessary. However, for some substrates, a first-generation catalyst can provide higher selectivity.[13][14] Catalyst loading is another key parameter; while higher loading can increase the reaction rate, it also increases cost and can lead to more metal-based impurities in the product.
-
Substrate and Solvent Purity: Metathesis catalysts are sensitive to impurities such as oxygen, water, and coordinating functional groups. Rigorous degassing of the solvent and purification of the diene substrate are essential.
-
Ethylene Removal: The ethylene byproduct generated during the reaction can inhibit the catalyst. On a larger scale, it is crucial to effectively remove ethylene from the reaction mixture, for example, by conducting the reaction under a gentle stream of argon or under reduced pressure.
Troubleshooting RCM Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a more active catalyst (e.g., Grubbs II). |
| Catalyst poisoning | Purify the substrate and rigorously degas the solvent. | |
| Oligomerization | High concentration | Run the reaction at a lower concentration to favor intramolecular cyclization. |
| Slow Reaction | Ethylene inhibition | Remove ethylene by bubbling argon through the reaction mixture or applying a vacuum. |
Issue 3: Difficulties in Purifying Spiro[3.3]heptane Derivatives
Question: We are struggling with the purification of our spiro[3.3]heptane product. Column chromatography is not providing a clean separation from a closely-eluting impurity. Are there alternative purification strategies?
Answer: The rigid and often non-polar nature of the spiro[3.3]heptane core can make chromatographic separation from structurally similar impurities challenging.
Causality and Solutions:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method. A systematic screen of different solvents and solvent mixtures is recommended to find suitable conditions.
-
Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be a highly effective purification technique, especially on a larger scale.[6][7]
-
Derivatization/Protection-Deprotection: In some cases, it may be beneficial to temporarily derivatize a functional group in your molecule to alter its polarity, facilitating separation. The protecting group can then be removed in a subsequent step.
-
Salt Formation: For amine- or acid-containing spiro[3.3]heptane derivatives, formation of a salt can often induce crystallization and provide a highly purified product.[15]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the spiro[3.3]heptane core and which is most suitable for large-scale synthesis?
A1: The most common synthetic strategies for constructing the spiro[3.3]heptane scaffold include:
-
[2+2] Cycloaddition: This is a convergent and often high-yielding approach to spiro[3.3]heptanones from readily available alkenes and amides. It has been successfully applied on a multigram scale.[6][7][8]
-
Double Alkylation of Malonates or TosMIC: This method involves the reaction of a 1,1-bis(bromomethyl)cyclobutane derivative with a C1-nucleophile like diethyl malonate or TosMIC. This has been demonstrated on a scale of up to 120g.[9][16]
-
Semipinacol Rearrangement: This newer approach utilizes the rearrangement of 1-bicyclobutylcyclopropanol intermediates to afford spiro[3.3]heptan-1-ones.[5]
The choice of the most suitable route depends on the desired substitution pattern and the availability of starting materials. For scalability, the [2+2] cycloaddition and the double alkylation methods are well-established.
Q2: Are there any specific safety precautions to consider when working with the strained intermediates in spiro[3.3]heptane synthesis?
A2: Yes, several intermediates in spiro[3.3]heptane synthesis are highly strained and can be energetic. For example, bicyclo[1.1.0]butanes, which can be precursors in some routes, are known to be highly strained. It is crucial to handle these compounds with care, avoid exposure to heat or shock, and work behind a safety shield, especially when working on a larger scale. Always consult the relevant safety data for all reagents and intermediates.
Q3: How can we introduce functional groups onto the spiro[3.3]heptane scaffold at a late stage?
A3: Late-stage functionalization of the spiro[3.3]heptane core can be achieved through various methods, depending on the desired functional group. For example, spiro[3.3]heptanones can be converted to other functional groups via standard ketone chemistry such as reduction to alcohols, reductive amination, or Wittig-type olefination.[6][7][17] Additionally, C-H activation and hydroxylation of the spiro[3.3]heptane core have been demonstrated using enzymatic methods.[18]
Visualizing the Workflow
Logical Troubleshooting Flow for Low-Yielding Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Spiro[3.3]heptan-2-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Spiro[3.3]heptan-2-amine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering purity challenges with this valuable spirocyclic building block. The unique three-dimensional structure of spiro[3.3]heptanes makes them increasingly popular in medicinal chemistry for escaping "flatland" and improving drug properties[1]. However, their synthesis and purification can present unique challenges. This guide is designed to provide practical, experience-driven solutions to common purification issues.
Section 1: Frequently Asked Questions (FAQs) - Initial Purity Assessment
This section addresses preliminary questions regarding the identification of impurities and the initial assessment of your material.
Q1: What are the typical impurities found in a sample of Spiro[3.3]heptan-2-amine HCl?
A1: Impurities can originate from various stages of the synthetic process, storage, or handling[2][3]. They can be broadly categorized as follows:
-
Residual Starting Materials & Reagents: Depending on the synthetic route, these could include unreacted precursors or reagents used in the formation of the spirocyclic core or the introduction of the amine group.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to structurally related impurities, such as isomers, or products from rearrangement pathways[3].
-
Oxidation Products: Amines, particularly free amines, can be susceptible to air oxidation over time, leading to the formation of corresponding imines, nitroso compounds, or other degradation products[2].
-
Solvent Residues: Residual solvents from the reaction or a previous purification attempt (e.g., ethers, alcohols, hydrocarbons) are very common.
-
Inorganic Salts: Byproducts from the salt formation step or other reactions (e.g., excess NaCl) may be present.
Q2: How can I accurately assess the purity of my Spiro[3.3]heptan-2-amine HCl sample?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H NMR | Provides structural confirmation and detects proton-containing impurities. Quantitative NMR (qNMR) can be used for precise purity determination against a standard. | Excellent for identifying organic impurities and residual solvents. May not detect non-proton-containing impurities. |
| HPLC/UPLC | The primary tool for determining purity by percentage area. Can separate closely related impurities. | Use a suitable column (e.g., C18) and mobile phase. Method development may be required to achieve baseline separation of all components.[4] |
| LC-MS | Combines HPLC separation with mass spectrometry to identify the molecular weights of impurities. | Essential for identifying unknown peaks seen in the HPLC chromatogram, helping to deduce their structures and potential origins.[4][5] |
| GC-MS | Useful for identifying volatile impurities, such as residual solvents. | The sample may need to be derivatized or analyzed as the free base. |
Q3: My product is a sticky solid or an oil, not the expected crystalline solid. What does this suggest?
A3: The physical form of the hydrochloride salt is a strong indicator of its purity. This compound should be a solid at room temperature[6][7][8]. If you observe an oil or a sticky, amorphous solid, it is almost certainly due to the presence of impurities that are inhibiting crystallization. Common culprits include:
-
Excessive Solvent: Trapped solvent can plasticize the solid.
-
Presence of the Free Amine: Incomplete protonation will result in a mixture of the salt and the (often liquid) free amine.
-
Structural Isomers or Byproducts: These can disrupt the crystal lattice formation.
Section 2: Troubleshooting Guide - Purification Strategies
This section provides detailed, step-by-step protocols for addressing specific purity issues. The choice of method depends on the nature of the impurities you have identified.
Scenario 1: Presence of Non-Basic/Organic Impurities (e.g., grease, solvents, non-polar byproducts)
Q: My NMR spectrum shows significant peaks in the aliphatic region that don't correspond to my product, and my HPLC shows several early-eluting peaks. What is the most effective purification method?
A: For removing non-basic or non-polar impurities, an Acid-Base Extraction is the most robust and efficient method. This technique leverages the basicity of the amine to move it between aqueous and organic phases, leaving neutral or acidic impurities behind.
Workflow for Acid-Base Extraction
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 4. 1416439-08-1|this compound|BLD Pharm [bldpharm.com]
- 5. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 6. This compound | 1416439-08-1 [sigmaaldrich.com]
- 7. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 8. This compound | 1416439-08-1 [sigmaaldrich.com]
Technical Support Center: Navigating the Stability of Spiro[3.3]heptane Intermediates
Welcome to the technical support center dedicated to addressing the unique stability challenges associated with spiro[3.3]heptane intermediates. The growing prominence of the spiro[3.3]heptane scaffold in medicinal chemistry as a bioisostere for aromatic rings has led to increased interest in its synthesis.[1][2][3] However, the inherent ring strain of this highly three-dimensional motif can give rise to unexpected reactivity and instability in synthetic intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating these complexities.
Section 1: Core Concepts - Understanding the "Why" Behind Instability
The stability of any chemical intermediate is a delicate balance of electronic and steric factors. In the case of spiro[3.3]heptane intermediates, the conversation is dominated by ring strain .
The Double-Edged Sword of Ring Strain
The spiro[3.3]heptane framework is composed of two fused cyclobutane rings. Cyclobutane itself possesses significant angle and torsional strain, and fusing two such rings at a single carbon atom exacerbates this issue.[4][5] This high internal energy makes the system prone to reactions that can alleviate this strain.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of spiro[3.3]heptane derivatives.
FAQ 1: My reaction to form a substituted spiro[3.3]heptane is giving a complex mixture of products, including what appear to be rearranged isomers. What is happening?
Answer: This is a classic manifestation of the inherent ring strain in spiro[3.3]heptane intermediates. Cationic or carbene intermediates, in particular, are susceptible to skeletal rearrangements.
Troubleshooting Flowchart: Diagnosing and Mitigating Rearrangements
Caption: Troubleshooting workflow for rearranged products.
In-Depth Explanation: A prime example of this is the "strain-relocating" semipinacol rearrangement observed in the synthesis of spiro[3.3]heptan-1-ones.[6] Here, a 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of acid to form the more stable spiro[3.3]heptan-1-one. Similarly, spiro[3.3]hept-1-ylidene, a carbene intermediate, can undergo both ring contraction and ring expansion.[7]
FAQ 2: I am attempting to functionalize a spiro[3.3]heptane derivative using strong bases and nucleophiles (e.g., Grignard or organolithium reagents), but I am seeing significant decomposition. How can I improve my yields?
Answer: The combination of high ring strain and the presence of acidic protons or electrophilic sites can make spiro[3.3]heptane intermediates sensitive to strong bases and nucleophiles.
Key Considerations for Reagent Choice:
| Reagent Type | Potential Issue | Recommended Action |
| Alkyl Grignard/Organolithium | Significant decomposition has been reported when used with certain cyclopropanol precursors to spiro[3.3]heptanes.[6] | Opt for less basic or more sterically hindered organometallic reagents. Consider transmetallation to a less reactive metal (e.g., organocuprates). |
| Strong, Non-nucleophilic Bases | Deprotonation can lead to elimination or rearrangement pathways, especially at elevated temperatures. | Use milder bases (e.g., carbonates, tertiary amines) whenever possible. Perform reactions at low temperatures (-78 °C). |
| Hydride Reagents | Over-reduction or unexpected ring-opening can occur. | Use sterically hindered hydrides (e.g., L-Selectride®) for better selectivity. Control stoichiometry carefully. |
Experimental Protocol: Selective Reduction of a Spiro[3.3]heptanone
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the spiro[3.3]heptanone substrate in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.1 equivalents) dropwise over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography.[8]
FAQ 3: My spiro[3.3]heptane intermediate appears to be unstable during purification by column chromatography on silica gel. What are my alternatives?
Answer: The acidic nature of silica gel can catalyze the decomposition or rearrangement of sensitive intermediates.
Purification Strategy Decision Tree
Caption: Decision tree for purifying sensitive intermediates.
Pro-Tip: Before committing your entire batch to a column, perform a "plug" test. Pass a small amount of your crude material through a small column of the intended stationary phase and analyze the eluent. This can quickly reveal potential stability issues.
Section 3: Mechanistic Insights - Visualizing Instability
Understanding the potential pathways for rearrangement is crucial for predicting and preventing the formation of unwanted byproducts.
Rearrangement of a Spiro[3.3]hept-1-ylidene Intermediate
Caption: Competing rearrangement pathways of a carbene intermediate.[7]
This diagram illustrates how the highly strained carbene intermediate can undergo two competing[6][9]-sigmatropic rearrangements, leading to either a ring-contracted or a ring-expanded product. The prevalence of one pathway over the other can be influenced by the specific reaction conditions and the substitution pattern on the spirocyclic core.
Section 4: Summary and Best Practices
When working with spiro[3.3]heptane intermediates, a proactive approach to stability is essential for success.
-
Anticipate Rearrangements: Be aware of the potential for strain-releasing rearrangements, especially when generating cationic or carbene intermediates.
-
Choose Reagents Wisely: Opt for milder reaction conditions and reagents whenever possible to avoid decomposition.
-
Mindful Purification: Select purification methods that are compatible with the stability of your intermediates.
-
Thorough Characterization: Use a suite of analytical techniques (NMR, MS, IR) to confirm the structure of your products and identify any byproducts.
By understanding the underlying principles of ring strain and reactivity, researchers can develop robust synthetic strategies to access this valuable and increasingly important class of molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of Spiro[3.3]heptane Derivatives
Welcome to the technical support center for the method development of chiral separations, with a specific focus on the increasingly important spiro[3.3]heptane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving spiro[3.3]heptane enantiomers. The unique, rigid, three-dimensional structure of these compounds presents both opportunities and challenges in pharmaceutical development, making robust enantioselective analysis essential.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your method development process.
Section 1: Foundational Concepts & Initial Method Development
This section addresses the most common initial questions when starting a new chiral method development project for spiro[3.3]heptane derivatives.
FAQ 1: Why is the chiral separation of spiro[3.3]heptane derivatives critical in drug development?
The spiro[3.3]heptane motif is a highly valued bioisostere for phenyl rings in medicinal chemistry, offering a stable, three-dimensional structure that can improve metabolic stability and other pharmacokinetic properties. However, many substituted spiro[3.3]heptanes possess axial or central chirality. As with most chiral molecules, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the characterization and control of enantiomeric purity, making the development of reliable chiral separation methods a non-negotiable step in the drug development pipeline.
FAQ 2: What is the recommended starting point for separating a new spiro[3.3]heptane derivative?
A systematic screening approach is the most efficient path forward. Given the unpredictable nature of chiral recognition, a trial-and-error approach can be time-consuming.
Initial Screening Protocol: A robust initial screening should involve multiple chiral stationary phases (CSPs) and mobile phase modes. Polysaccharide-based CSPs are an excellent starting point due to their broad applicability.
| Parameter | Recommended Starting Conditions | Rationale |
| Chiral Stationary Phases (CSPs) | Screen at least 3-4 columns: Amylose-based (e.g., Chiralpak® IA, AD) and Cellulose-based (e.g., Chiralcel® OD, OJ) | These CSPs form chiral pockets that separate enantiomers based on steric interactions and hydrogen bonding. Immobilized versions allow for a wider range of solvents. |
| Chromatographic Modes | Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) | The different solvent environments alter the conformation of the polysaccharide selector, leading to complementary enantioselectivities. |
| Normal Phase (NP) Mobile Phase | n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH) (e.g., 90:10 v/v) | NP is often the first choice for chiral separations, providing strong interactions with the CSP. |
| Polar Organic (PO) Mobile Phase | Acetonitrile (ACN) / Methanol (MeOH) (e.g., 95:5 v/v) | Useful for more polar analytes and offers different selectivity compared to NP. |
| Reversed Phase (RP) Mobile Phase | Water / ACN or Water / MeOH with a buffer (e.g., 0.1% Formic Acid) | Necessary for highly polar analytes and compatible with LC-MS. |
| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID columns) | A standard starting point; can be optimized later for resolution. |
| Temperature | 25 °C (controlled) | Temperature significantly impacts chiral recognition; a controlled start is crucial. |
| Detection | UV (e.g., 220 nm, 254 nm) or as dictated by analyte chromophore | Ensure the analyte has sufficient UV absorbance for detection. |
Section 2: Troubleshooting Common Separation Issues
This section dives into specific problems you might encounter and provides a logical, step-by-step approach to resolving them.
Q1: I see no separation between the enantiomers on my initial screening runs. What should I do next?
This is a common outcome. The key is to systematically alter the chromatographic conditions to induce selectivity.
Troubleshooting Workflow for No Separation
Caption: Troubleshooting workflow for lack of enantioseparation.
Causality Explained:
-
Changing the CSP: Different CSPs offer fundamentally different chiral recognition mechanisms (e.g., π-π interactions, inclusion complexing, hydrogen bonding). A spiro[3.3]heptane derivative may not interact effectively with one type of CSP but show excellent separation on another.
-
Switching the Mobile Phase Mode: The solvent environment dictates the three-dimensional structure of polysaccharide-based CSPs. A change from a non-polar (hexane) to a polar (acetonitrile) environment can alter the "chiral pockets," revealing a separation that was absent in the other mode.
-
Altering the Alcohol Modifier: Switching between isopropanol and ethanol can change the hydrogen bonding interactions between the analyte, mobile phase, and CSP, which can be sufficient to induce or improve separation.
-
Temperature Variation: Chiral separation is a thermodynamic process. Changing the temperature affects the kinetics and thermodynamics of the diastereomeric complexes formed between the analyte and the CSP, sometimes dramatically improving resolution.
Q2: My peaks are broad and tailing, leading to poor resolution (Rs < 1.5). How can I improve the peak shape?
Poor peak shape is often due to secondary interactions or issues with the mobile phase.
Strategies to Improve Peak Shape:
-
Introduce an Additive: For acidic or basic spiro[3.3]heptane derivatives, ion suppression is key.
-
For acidic compounds: Add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase.
-
For basic compounds: Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA).
-
Rationale: These additives neutralize charged silanol groups on the silica surface and ensure the analyte is in a single ionic state, minimizing secondary interactions that cause tailing.
-
-
Optimize Modifier Concentration: In normal phase, increasing the alcohol percentage slightly can sometimes improve peak shape by masking active sites on the stationary phase. Conversely, if peaks are broad
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Spiro[3.3]heptane vs. Piperidine in Drug Analogs
Introduction: Beyond Flatland in Scaffold Design
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold present in a vast number of FDA-approved drugs and natural products.[1][2][3] Its prevalence is a testament to its utility, offering a versatile, nitrogen-containing six-membered ring that can modulate solubility and serve as a key pharmacophoric element.[4] However, the very flexibility that allows piperidine to adapt to various binding pockets can also be a metabolic liability, creating "soft spots" for oxidative metabolism by cytochrome P450 enzymes.[2][5][6]
Concurrently, the "escape from flatland" initiative has driven chemists to explore scaffolds with greater three-dimensionality, seeking to improve physicochemical properties and access novel chemical space.[7] Among the most promising of these sp³-rich scaffolds is spiro[3.3]heptane.[8][9] This rigid, compact, and structurally unique motif, along with its heteroatomic derivatives like azaspiro[3.3]heptane, is emerging as a powerful bioisosteric replacement for both aromatic rings and traditional saturated heterocycles like piperidine.[10][11][12]
This guide provides a comparative analysis of spiro[3.3]heptane and piperidine scaffolds, offering researchers and drug development professionals an objective look at their respective impacts on molecular properties and pharmacological outcomes, supported by experimental data and detailed protocols.
Part 1: Structural and Conformational Analysis
The fundamental difference between piperidine and spiro[3.3]heptane lies in their conformational character.
-
Piperidine: As a six-membered ring, piperidine predominantly exists in a flexible chair conformation. This flexibility allows it to adapt its shape to the steric demands of a target's binding pocket, but it also presents a higher entropic penalty upon binding. The exit vectors for substituents (e.g., at the 1- and 4-positions) are generally co-planar.[13]
-
Spiro[3.3]heptane: This scaffold is defined by its rigid, three-dimensional structure composed of two fused cyclobutane rings.[8][9] This rigidity pre-organizes the substituents into a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity. Critically, the exit vectors for substituents are non-coplanar, allowing for a fundamentally different exploration of chemical space compared to piperidine or aromatic rings.[7][14]
Caption: Structural and property comparison of piperidine and spiro[3.3]heptane.
Part 2: Impact on Physicochemical Properties
Replacing a piperidine moiety with an azaspiro[3.3]heptane analog can have profound and sometimes counter-intuitive effects on a compound's physicochemical profile.
Lipophilicity (logP & logD)
While adding a carbon atom would intuitively increase lipophilicity, the introduction of a spirocyclic center in aza-analogs often leads to a decrease in the distribution coefficient at physiological pH (logD₇.₄).[15] This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom. In an azaspiro[3.3]heptane, the nitrogen is γ to the second ring system, reducing inductive electron withdrawal compared to a piperidine, which can increase its pKa.[15] A higher pKa means the compound is more extensively protonated at pH 7.4, leading to greater aqueous solubility and a lower logD.
Aqueous Solubility
The rigid, crystalline nature of spiro[3.3]heptane can sometimes pose solubility challenges. However, when used as a bioisostere for a piperidine, the aforementioned increase in basicity for aza-analogs often translates to improved aqueous solubility.
Data Summary: Physicochemical Properties
The following table summarizes experimental data from literature, comparing drug analogs where a piperidine ring was replaced with a 1-azaspiro[3.3]heptane.
| Property | Bupivacaine (Piperidine Analog) | Analog 66 (1-Azaspiro[3.3]heptane) | Rationale for Change | Reference |
| clogP | 3.1 | 3.0 | Minimal change; spirocycle adds carbon but alters 3D shape. | |
| logD (pH 7.4) | 3.3 | 2.8 | Significant decrease due to increased basicity of the spiro-analog. | |
| pKa | 8.8 | 9.8 | Increased basicity due to reduced inductive effects in the spirocycle. |
Part 3: Influence on ADME Properties
The choice of scaffold is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability
This is arguably one of the most significant areas of differentiation. Piperidine rings are frequently targeted by CYP enzymes, leading to N-dealkylation or oxidation at carbons alpha to the nitrogen.[5][16] The conformational flexibility of the ring allows it to be readily positioned within the enzyme's active site.
The rigid spiro[3.3]heptane scaffold can act as a "metabolic shield." By locking the conformation, it can prevent the molecule from adopting the necessary orientation for enzymatic breakdown. This steric hindrance can block access to metabolic "soft spots," thereby increasing the compound's half-life (t₁/₂) and reducing its intrinsic clearance (CLᵢₙₜ).[2][17]
However, this is not a universal rule. In a study involving the anticancer drug Sonidegib, replacement of a phenyl ring with spiro[3.3]heptane unexpectedly reduced metabolic stability, highlighting that the overall molecular context is crucial.[7]
Data Summary: Metabolic Stability
The table below presents in vitro metabolic stability data in human liver microsomes (HLM).
| Compound | Scaffold Type | Intrinsic Clearance (CLᵢₙₜ, µL min⁻¹ mg⁻¹) | Half-life (t₁/₂, min) | Interpretation | Reference |
| Bupivacaine | Piperidine | 24 | 58 | Moderate clearance, susceptible to metabolism. | |
| Analog 66 | 1-Azaspiro[3.3]heptane | 12 | 115 | 2-fold reduction in clearance and doubling of half-life, indicating enhanced metabolic stability. | |
| Sonidegib | Phenyl | 18 | - | Parent drug metabolic rate. | [7] |
| trans-76 | Spiro[3.3]heptane | 36 | - | 2-fold increase in clearance, indicating reduced stability in this context. | [7] |
| cis-76 | Spiro[3.3]heptane | 156 | - | ~8-fold increase in clearance, indicating significantly reduced stability. | [7] |
Part 4: Experimental Protocol: In Vitro Metabolic Stability Assay
To provide actionable insights, this section details a standard protocol for assessing metabolic stability using liver microsomes. This assay is a cornerstone of early drug discovery for predicting in vivo clearance.[18][19]
Objective
To determine the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM) and calculate its intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂).
Materials
-
Test compounds and positive control (e.g., Testosterone, Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plates
-
LC-MS/MS system
Methodology
-
Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the test compound and controls at a starting concentration of 1 µM in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation (Pre-warming):
-
Add the HLM suspension and the test compound solution to the 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for a separate control plate.
-
For the main reaction plate, this initiates the timed incubation.
-
-
Time Points & Quenching:
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[18] The T=0 sample is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point relative to the internal standard.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)[18][19]
-
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Part 5: Conclusion and Strategic Outlook
The choice between a spiro[3.3]heptane and a piperidine scaffold is not a matter of universal superiority but of strategic, context-dependent design.
-
Piperidine remains an invaluable scaffold, particularly when flexibility is required for target engagement or when its basic nitrogen is a key pharmacophoric feature. Its well-understood chemistry and broad availability make it a default choice in many discovery programs.[1]
-
Spiro[3.3]heptane and its aza-analogs offer a compelling alternative for addressing specific medicinal chemistry challenges. Its primary advantages lie in providing metabolic stability by shielding vulnerable sites and offering novel, non-planar exit vectors to improve potency and selectivity.[7][8] The counter-intuitive ability of azaspiro[3.3]heptanes to decrease lipophilicity (logD) while adding carbon is a particularly powerful tool for property modulation.[15]
As drug discovery programs continue to tackle increasingly complex targets, the judicious use of rigid, 3D scaffolds like spiro[3.3]heptane will be indispensable. By understanding the fundamental trade-offs in rigidity, physicochemical properties, and metabolic fate, researchers can make more informed decisions, ultimately accelerating the journey from hit to clinical candidate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the structural rigidity and three-dimensional (3D) nature of spiro[3.3]heptane scaffolds have emerged as a promising strategy in drug design.[1][2] These unique sp³-rich cores offer an escape from the flatland of traditional aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[2][3] However, a critical determinant of a drug candidate's success is its metabolic stability—the susceptibility to enzymatic degradation, primarily in the liver.[4][5] This guide provides an in-depth comparison of the metabolic stability of spiro[3.3]heptane-containing compounds against their non-spirocyclic or aromatic counterparts, supported by established experimental protocols.
The Significance of Metabolic Stability in Drug Discovery
Metabolic stability is a cornerstone of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[6][7] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while those that are too stable may accumulate and cause toxicity.[4][5] Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates.[8] The liver is the primary site of drug metabolism, facilitated by a host of enzymes, broadly categorized into Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes.[9][10]
Spirocyclic scaffolds, including spiro[3.3]heptane, are increasingly utilized in medicinal chemistry to enhance metabolic stability.[3][11] Their inherent 3D geometry can shield metabolically labile sites from enzymatic attack and improve overall pharmacokinetic properties.[3][12]
Assessing Metabolic Stability: A Tale of Two In Vitro Systems
Two primary in vitro models are the workhorses for evaluating metabolic stability: liver microsomes and hepatocytes.[13][14]
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes, particularly cytochrome P450s (CYPs).[8][15] Microsomal stability assays are cost-effective and have high throughput, making them ideal for early-stage screening.[15][16] They primarily assess a compound's susceptibility to oxidative metabolism.[17]
-
Hepatocytes: As whole liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant picture of a compound's metabolic fate.[7][9][18] Hepatocyte stability assays can account for cellular uptake and the interplay between different metabolic pathways.[9]
The choice between these systems depends on the specific question being addressed. Microsomes are excellent for initial ranking based on Phase I metabolism, while hepatocytes provide a more complete assessment of overall hepatic clearance.[9][17]
Experimental Validation: A Step-by-Step Guide
To objectively compare the metabolic stability of spiro[3.3]heptane-containing compounds, standardized in vitro assays are essential. Below are detailed protocols for both liver microsomal and hepatocyte stability assays.
Workflow for In Vitro Metabolic Stability Assessment
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. nuvisan.com [nuvisan.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. bioivt.com [bioivt.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comprehensive Guide to the ¹H NMR Characterization of Spiro[3.3]heptan-2-amine
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds has cemented their importance in modern drug discovery, offering an escape from the "flatland" of traditional aromatic scaffolds.[1][2] Spiro[3.3]heptan-2-amine, a key building block, presents a distinct structural challenge for unambiguous characterization. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this technique with other analytical methods, and offers detailed experimental protocols for its definitive structural elucidation.
The Intricacies of Spiro[3.3]heptan-2-amine's ¹H NMR Spectrum
The rigid, strained nature of the spiro[3.3]heptane core significantly influences the chemical environment of its protons, leading to a complex and informative ¹H NMR spectrum.[3][4] Unlike simple cycloalkanes, the protons on the cyclobutane rings of Spiro[3.3]heptan-2-amine are not all chemically equivalent.
Predicted ¹H NMR Spectral Data for Spiro[3.3]heptan-2-amine:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 (methine) | ~3.0 - 3.5 | Multiplet | Vicinal and geminal couplings |
| H1, H3 (methylene adjacent to amine) | ~2.0 - 2.8 | Multiplets | Geminal and vicinal couplings |
| H5, H7 (methylene on unsubstituted ring) | ~1.8 - 2.2 | Multiplets | Geminal and vicinal couplings |
| H4, H6 (methylene on unsubstituted ring) | ~1.8 - 2.2 | Multiplets | Geminal and vicinal couplings |
| NH₂ | ~1.5 - 2.5 (variable) | Broad singlet | - |
Causality Behind the Chemical Shifts and Multiplicities:
-
H2 (Methine Proton): The proton attached to the same carbon as the amine group (C2) is expected to be the most downfield-shifted proton (excluding the amine protons themselves). This is due to the electron-withdrawing inductive effect of the nitrogen atom. Its multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons (H1 and H3).
-
Methylene Protons (H1, H3, H4, H5, H6, H7): The protons on the cyclobutane rings will exhibit chemical shifts typical for cyclobutanes, generally appearing between 1.8 and 2.8 ppm.[5][6][7] The puckered conformation of cyclobutane rings can lead to differentiation between axial and equatorial protons, though rapid conformational flexing at room temperature may lead to averaged signals.[4][8] The protons on the substituted ring (H1, H3) will be influenced by the adjacent amine group and will likely show more complex splitting patterns compared to the protons on the unsubstituted ring.
-
Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with residual water or other labile protons.
Coupling Constants:
The coupling constants in cyclobutane systems are highly dependent on the dihedral angles between adjacent protons.[9][10] For Spiro[3.3]heptan-2-amine, one can expect to observe:
-
Geminal coupling (²J): Typically in the range of -12 to -15 Hz between protons on the same methylene group.
-
Vicinal coupling (³J): Can vary significantly. cis couplings are generally larger than trans couplings.
-
Long-range coupling (⁴J): Can also be observed in rigid systems like spirocycles.[3]
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Spiro[3.3]heptan-2-amine hydrochloride.[11][12][13][14][15]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of complex multiplets.[3]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Experimental Workflow Diagram:
Caption: Workflow for ¹H NMR analysis of Spiro[3.3]heptan-2-amine.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most definitive structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number of unique carbon environments. | Provides a carbon skeleton fingerprint. | Lower sensitivity than ¹H NMR; no coupling information in standard decoupled spectra. |
| DEPT-135/90 | Differentiates between CH, CH₂, and CH₃ groups.[16][17][18][19][20] | Crucial for assigning carbon types and confirming the number of attached protons.[19] | Quaternary carbons are not observed.[16] |
| 2D COSY | Shows proton-proton (¹H-¹H) correlations through bonds (typically 2-3 bonds).[21][22][23] | Helps to identify spin systems and trace out the connectivity of protons.[3][21] | Can be complex to interpret in cases of significant signal overlap. |
| 2D HSQC | Shows one-bond correlations between protons and directly attached carbons (¹H-¹³C).[21][22] | Directly links proton signals to their corresponding carbon signals, aiding in unambiguous assignment. | Only shows direct one-bond correlations. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern. | Confirms the molecular formula and can provide structural clues from fragmentation. | Does not provide detailed information about the connectivity of atoms or stereochemistry. |
Comparison of Analytical Techniques Diagram:
Caption: Complementary analytical techniques for structural elucidation.
Conclusion
The ¹H NMR spectrum of Spiro[3.3]heptan-2-amine is rich with structural information that, when carefully analyzed, can confirm its unique spirocyclic architecture. The complexity of the spectrum, arising from the rigid and strained cyclobutane rings, necessitates a thorough understanding of chemical shift theory and coupling constants. For unequivocal characterization, it is highly recommended to complement ¹H NMR data with other analytical techniques, particularly ¹³C NMR, DEPT, 2D NMR (COSY and HSQC), and mass spectrometry. This integrated approach ensures the highest level of scientific rigor and confidence in the structural assignment of this important building block for drug discovery and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. 1416439-08-1|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | 1416439-08-1 [sigmaaldrich.com]
- 13. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 16. che.hw.ac.uk [che.hw.ac.uk]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 19. One moment, please... [chemistrysteps.com]
- 20. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
A Comparative Guide to the X-ray Crystallography of Novel Spiro[3.3]heptan-2-amine Derivatives
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of novel Spiro[3.3]heptan-2-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and validated approach to what is arguably the most definitive method for 3D structural analysis: single-crystal X-ray diffraction.
The Rising Importance of the Spiro[3.3]heptane Scaffold
In modern drug discovery, moving beyond flat, two-dimensional molecules is critical for accessing novel chemical space and improving physicochemical properties. The spiro[3.3]heptane scaffold has emerged as a particularly valuable motif. Its rigid, three-dimensional structure serves as an excellent non-collinear bioisostere for phenyl rings, offering a way to improve properties like solubility while maintaining or enhancing biological activity.[1] The precise determination of the three-dimensional arrangement of substituents on this scaffold is paramount for understanding structure-activity relationships (SAR), and for this, single-crystal X-ray crystallography remains the gold standard.[1][2]
The Unambiguous Power of X-ray Crystallography
X-ray crystallography provides a detailed and precise three-dimensional map of electron density within a single crystal.[2] By analyzing the diffraction pattern of X-rays passing through the crystal, we can determine atomic positions, bond lengths, and bond angles with exceptionally high precision.[2] This technique is the definitive method for establishing the absolute and relative stereochemistry of chiral centers, a common feature in spiro[3.3]heptane derivatives.
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and validation at each stage. This workflow ensures that the final structure is a true and accurate representation of the molecule.
Detailed Protocol: Crystallization and Structure Determination of a Novel Derivative
This protocol outlines the steps for determining the crystal structure of a hypothetical novel derivative, N-(spiro[3.3]heptan-2-yl)acetamide.
1. Synthesis and Purification:
-
Rationale: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystallization or co-crystallize, leading to poor quality diffraction data or an incorrect structure.
-
Protocol:
-
Synthesize the target compound using established methods, for example, by reacting spiro[3.3]heptan-2-amine with acetyl chloride.
-
Purify the crude product via flash column chromatography until a single spot is observed by TLC in multiple solvent systems.
-
Confirm identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Crystal Growth:
-
Rationale: Growing a single crystal of sufficient size and quality is often the most challenging step. The ideal crystal should be well-formed, non-twinned, and typically 0.1-0.3 mm in at least one dimension.
-
Protocol - Screening:
-
Dissolve ~10 mg of the purified compound in a small amount (~0.5 mL) of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare several small vials for crystallization experiments.
-
Method A: Slow Evaporation: Leave the vial loosely capped to allow the solvent to evaporate over several days. This is often a good starting point for moderately soluble compounds.
-
Method B: Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed jar containing a small amount of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or pentane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]
-
Method C: Solvent Layering: Carefully layer the anti-solvent on top of the concentrated solution of the compound without mixing. Crystals may form at the interface where the two solvents slowly diffuse into one another.
-
Monitor the vials daily without disturbing them.
-
3. Data Collection and Processing:
-
Rationale: A high-quality dataset is essential for a successful structure solution. Modern diffractometers automate much of this process.
-
Protocol:
-
Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Integrate the raw diffraction images to determine the intensities and positions of the reflections.
-
Scale and merge the data, applying necessary corrections for absorption. The output is a reflection file (e.g., an HKL file).
-
4. Structure Solution, Refinement, and Validation:
-
Rationale: This is the computational part of the process where the diffraction data is translated into a 3D atomic model. The model is then refined to best fit the experimental data.
-
Protocol:
-
Solution: Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.
-
Refinement: Iteratively refine the atomic positions and displacement parameters (representing thermal motion) using a full-matrix least-squares method. This process minimizes the difference between the observed diffraction data and the data calculated from the model.
-
Validation: Before finalizing, the structure must be rigorously validated. Use a tool like checkCIF to generate a validation report. This report flags potential issues such as missed symmetry, incorrect atom assignments, or unusual geometric parameters, ensuring the scientific integrity of the structure.
-
Comparative Structural Analysis of Spiro[3.3]heptane Derivatives
The true power of crystallography lies in comparing related structures to understand how functional group changes impact conformation and crystal packing. Below is a comparative summary based on data for representative spiro[3.3]heptane derivatives reported in the literature.[1]
| Parameter | Derivative A (Aniline) | Derivative B (Carboxylic Acid) | Derivative C (Bromide) |
| Formula | C₁₀H₁₃N | C₈H₁₀O₂ | C₇H₉Br |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| Key Bond Length (C-X) | C-N: ~1.40 Å | C-C(OOH): ~1.51 Å | C-Br: ~1.95 Å |
| Spiro C-C (avg) | ~1.56 Å | ~1.56 Å | ~1.57 Å |
| Key Intermolecular Interaction | N-H···N Hydrogen Bond | O-H···O Hydrogen Bond Dimer | C-H···Br Weak Interaction |
| Packing Motif | Hydrogen-bonded chains | Centrosymmetric dimers | Herringbone pattern |
Analysis of Comparative Data:
-
Crystal Packing and Symmetry: The nature of the functional group dictates the dominant intermolecular interactions, which in turn governs the crystal packing and symmetry. The strong hydrogen bond donors/acceptors in the aniline (Derivative A) and carboxylic acid (Derivative B) lead to predictable and robust packing motifs (chains and dimers, respectively). The weaker interactions in the bromide (Derivative C) result in a different, space-filling-driven packing arrangement.
-
Conformational Integrity: Across the different derivatives, the core spiro[3.3]heptane scaffold remains conformationally rigid, with average spiro C-C bond lengths consistently around 1.56-1.57 Å. This rigidity is a key feature that makes it a predictable building block in drug design.
-
Functional Group Geometry: The C-X bond lengths are consistent with expected values, confirming the correct identification of the functional groups. These precise measurements are crucial for parameterizing molecular mechanics force fields used in computational chemistry.
Comparison with Alternative Analytical Techniques
While X-ray crystallography is the definitive method for solid-state structure, other techniques provide complementary information or serve as alternatives when single crystals are unavailable.
References
Escaping Flatland: Enhancing Drug Solubility with the Spiro[3.3]heptane Scaffold
A Senior Application Scientist's Guide to a Promising 3D Scaffold
In the relentless pursuit of effective and bioavailable therapeutics, drug discovery scientists perpetually grapple with the challenge of poor aqueous solubility. This fundamental physicochemical property dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its clinical success. The prevailing "flatness" of many aromatic ring-containing drug candidates is a significant contributor to low solubility.[1] This guide provides an in-depth, data-supported comparison of the spiro[3.3]heptane scaffold as a modern solution to this challenge, offering a pathway to superior drug candidates.
The spiro[3.3]heptane motif, a rigid, three-dimensional sp³-rich scaffold, has emerged as a powerful tool for medicinal chemists.[2][3] Its unique architecture provides an escape from the planarity of traditional aromatic bioisosteres, often leading to marked improvements in physicochemical properties, most notably solubility.[2][4] This guide will dissect the advantages of the spiro[3.3]heptane scaffold, compare its performance against other common scaffolds, and provide detailed experimental protocols for assessing solubility improvements.
The Solubility Problem: A Persistent Hurdle
Poor solubility is a primary reason for the failure of promising drug candidates.[5] It can lead to:
-
Erratic and poor oral bioavailability: The drug fails to dissolve in the gastrointestinal tract, limiting its absorption into the bloodstream.[5]
-
Challenges in formulation: Developing intravenous or other liquid formulations becomes difficult and costly.
-
Unreliable in vitro assay results: Compounds may precipitate in assay media, leading to inaccurate biological data.[6]
Medicinal chemistry has long sought "bioisosteres" – chemical substituents with similar shapes and volumes that can replace problematic moieties like phenyl rings to improve a compound's properties while retaining its biological activity. While scaffolds like bicyclo[1.1.1]pentane (BCP) and piperidine have been employed with some success, the spiro[3.3]heptane scaffold offers a unique set of advantages.[7][8]
Spiro[3.3]heptane: A Superior Scaffold for Solubility Enhancement
The spiro[3.3]heptane core, with its two fused cyclobutane rings, introduces a distinct three-dimensional geometry. This non-planar structure disrupts the crystal lattice packing that often plagues flat, aromatic compounds, thereby improving their interaction with water molecules and increasing solubility.
Comparative Analysis: Spiro[3.3]heptane vs. Other Scaffolds
The true measure of a scaffold's utility lies in direct comparison with established alternatives. Here, we analyze the impact of incorporating spiro[3.3]heptane on solubility and other key properties relative to parent compounds and other bioisosteres.
Table 1: Physicochemical Property Comparison of Benzocaine and its Saturated Analogs
| Compound | Structure | Solubility (PBS pH 7.4), µM | logD (pH 7.4) |
| Benzocaine Hydrochloride | ![]() | 385 ± 1.4 | 1.8 ± 0.02 |
| Spiro[3.3]heptane Analog | ![]() | 332 ± 2.5 | -0.4 ± 0.06 |
| Bicyclo[1.1.1]pentane Analog | ![]() | Data not available | Data not available |
Data synthesized from multiple sources.[9][10]
In the case of the local anesthetic Benzocaine, replacing the para-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in a significant decrease in lipophilicity (logD), a property often inversely correlated with solubility, while maintaining substantial aqueous solubility.[9][10]
Table 2: Comparison of Piperidine Bioisosteres
| Compound | Structure | Solubility (PBS pH 7.4), µM | clogP | logD (pH 7.4) |
| N-Benzoylpiperidine | ![]() | 136 | 2.5 | 2.5 |
| N-Benzoyl-2-azaspiro[3.3]heptane | ![]() | 12 | 1.5 | 1.5 |
| N-Benzoyl-1-azaspiro[3.3]heptane | ![]() | 13 | 1.6 | 1.6 |
Data adapted from Mykhailiuk, et al.[11]
While the 2-azaspiro[3.3]heptane was proposed as a piperidine replacement to improve solubility, the 1-azaspiro[3.3]heptane analog demonstrates comparable solubility and lipophilicity.[4][11] This highlights the nuanced effects of scaffold architecture on physicochemical properties.
Experimental Assessment of Solubility: Protocols and Workflows
To rigorously assess the impact of the spiro[3.3]heptane scaffold, standardized and reproducible solubility assays are essential. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[12]
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[6][13][14]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4). This will create a final DMSO concentration of ≤2%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.[6]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.
Below is a diagram illustrating the kinetic solubility workflow.
References
- 1. Small Ring Building Blocks for Medicinal Chemistry | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. enamine.net [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. mykhailiukchem.org [mykhailiukchem.org]
- 11. researchgate.net [researchgate.net]
- 12. inventivapharma.com [inventivapharma.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Senior Application Scientist's Guide to Spirocyclic Isosteres: A Comparative Analysis of Biological Activity
In the intricate landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of this process.[1][2][3] While classical isosteres often involve simple atomic or group substitutions, non-classical isosteres offer more profound structural alterations. Among these, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists seeking to escape the "flatland" of traditional aromatic compounds and imbue molecules with superior three-dimensionality and drug-like properties.[4][5]
This guide provides an in-depth comparison of the biological and physicochemical properties of spirocyclic compounds versus their non-spirocyclic isosteres. We will explore the fundamental advantages conferred by the unique architecture of spirocycles and detail the experimental methodologies required to validate these benefits in a drug discovery setting.
The Spirocyclic Advantage: Beyond Simple Substitution
The introduction of a spirocyclic moiety—where two rings are joined by a single common atom—is far more than a simple steric substitution. It imposes a rigid, three-dimensional geometry that can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.[6][7][8] This strategic rigidification can lock the molecule into a more bioactive conformation, enhancing potency and selectivity.[9][10]
Unlike their more flexible non-spirocyclic counterparts, spirocycles offer a unique combination of structural rigidity and spatial complexity.[11] This can lead to significant improvements in key drug-like properties, moving a promising lead compound closer to a clinical candidate.[7][9]
The diagram below illustrates the conceptual replacement of a common, flexible non-spirocyclic motif (a gem-dimethyl group) with a more rigid and three-dimensional spirocyclic isostere.
Caption: Isosteric replacement of a flexible group with a rigid spirocycle.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The decision to incorporate a spirocycle is driven by the potential to optimize multiple molecular properties simultaneously. The following table summarizes a comparative analysis based on frequently observed trends in medicinal chemistry.[4][5][7][9][12]
| Property | Non-Spirocyclic Isosteres (e.g., gem-dimethyl, cyclohexyl) | Spirocyclic Isosteres (e.g., spiro[3.3]heptane) | Rationale & Impact on Biological Activity |
| Conformational Rigidity | High flexibility, multiple accessible conformations. | Conformationally restricted, well-defined 3D shape. | Reduces the entropic penalty of binding to a target, potentially increasing potency and selectivity.[8][10] |
| Lipophilicity (cLogP) | Generally higher, can contribute to poor solubility and off-target toxicity. | Often lower than non-spirocyclic counterparts of similar size. | Lower lipophilicity can improve aqueous solubility and reduce non-specific binding, leading to a better safety profile.[4] |
| Aqueous Solubility | Variable, but often limited by high lipophilicity and crystal packing energy. | Frequently improved due to reduced lipophilicity and disruption of crystal lattice packing. | Enhanced solubility is critical for reliable formulation and achieving adequate bioavailability for oral drugs.[5] |
| Metabolic Stability | May contain metabolically labile sites (e.g., benzylic protons). | The central quaternary spiro-carbon is sterically hindered and not susceptible to oxidation. | Blocks common metabolic pathways (e.g., CYP450 oxidation), increasing the compound's half-life and reducing metabolic clearance.[4][7] |
| Molecular Shape (3D) | Often linear or planar ("flat"). | Inherently three-dimensional, providing better exploration of chemical space. | A higher fraction of sp³ carbons leads to more complex shapes that can better fit into intricate protein binding pockets.[5][13] |
Experimental Validation: Protocols for Comparative Analysis
Objective comparison requires robust experimental data. The following protocols outline key assays for evaluating the performance of spirocyclic vs. non-spirocyclic isosteres.
Metabolic Stability Assay: Human Liver Microsomes
This assay is crucial for assessing a compound's susceptibility to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[14][15] A higher metabolic stability is a frequent and significant advantage of spirocyclic compounds.[4][7]
Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of metabolic enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM in acetonitrile).
-
Reaction Mixture: In a 96-well plate, combine buffer (e.g., 100 mM potassium phosphate, pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). NADPH is a required cofactor for CYP enzymes.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The cold acetonitrile stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Caption: Workflow for a typical liver microsome metabolic stability assay.
Cell Permeability Assay: Caco-2 Bidirectional Transport
Predicting oral absorption is a critical step in drug development. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier, making it the gold standard for in vitro permeability assessment.[16][17][18]
Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell plate system. The test compound is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the bloodstream) side. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp).
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto transwell inserts and culture for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
A-to-B Permeability:
-
Add the test compound (e.g., 10 µM final concentration) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At a set time point (e.g., 2 hours), take samples from both the A and B chambers.
-
-
B-to-A Permeability:
-
Simultaneously, in a separate set of wells, perform the reverse experiment by adding the test compound to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp values for both the A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate of an active efflux transporter (like P-glycoprotein), which can limit oral absorption.
-
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Conclusion
Spirocyclic isosteres represent a validated and powerful strategy in modern medicinal chemistry to address common challenges in lead optimization.[6][9] Their inherent three-dimensionality and structural rigidity can lead to demonstrable improvements in potency, selectivity, solubility, and metabolic stability when compared to their non-spirocyclic counterparts.[4][7][10] By employing the rigorous experimental protocols detailed in this guide, researchers can objectively quantify these advantages, enabling data-driven decisions to accelerate the discovery of novel, effective, and safe therapeutics. The thoughtful incorporation of spirocyclic motifs is a key approach for navigating the complex chemical space and delivering the next generation of medicines.[6][19]
References
- 1. ctppc.org [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. BIOISOSTERISM Properties, Application.pptx [slideshare.net]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 11. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the difference between metabolic stability and permeability assays? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug Permeability & Transporter Assays for Bioavailability | Syngene [syngeneintl.com]
- 17. ovid.com [ovid.com]
- 18. nuvisan.com [nuvisan.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Spiro[3.3]heptan-2-amine HCl: An LC-MS-Centric Approach
Introduction
Spiro[3.3]heptan-2-amine hydrochloride is a conformationally restricted diamine bioisostere of mono- and meta-substituted phenyl rings, making it a highly valuable building block in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique scaffold for designing novel therapeutics with improved physicochemical properties. As with any active pharmaceutical ingredient (API) or advanced intermediate, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring safety and efficacy, as mandated by regulatory bodies and outlined in guidelines from the International Council for Harmonisation (ICH).[3][4][5]
The analytical challenge presented by Spiro[3.3]heptan-2-amine lies in its chemical properties: it is a small, polar, primary aliphatic amine that lacks a significant UV-absorbing chromophore. This renders standard purity analysis by HPLC with UV detection ineffective.[6] This guide provides an in-depth, comparative analysis of robust analytical methods for the purity determination of this compound, with a primary focus on a highly specific and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the causality behind experimental choices, compare the primary method with viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with Charged Aerosol Detection (CAD), and provide detailed protocols to empower researchers in their drug development endeavors.
Chapter 1: The Primary Approach: Reversed-Phase LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for the purity analysis of Spiro[3.3]heptan-2-amine HCl. Its power lies in the coupling of high-resolution chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection.[5][7][8] This combination allows for not only the quantification of the main component but also the detection and potential identification of process-related impurities and degradation products, even at trace levels.
Principle of the Method
The sample is first dissolved and injected into a high-performance liquid chromatography (HPLC) system. As it passes through a packed column (the stationary phase), its components are separated based on their relative affinities for the column and the liquid solvent (the mobile phase). The separated components then elute from the column and are ionized, typically using Electrospray Ionization (ESI), before entering the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing both quantitative data (from peak area) and qualitative data (from the mass of the molecule).
Proposed LC-MS Methodology: A Self-Validating System
This protocol is designed to be robust and serve as a foundation for a fully validated method in accordance with ICH Q2(R1) guidelines.[4]
1. Sample Preparation
-
Objective: To dissolve the analyte in a solvent compatible with the mobile phase and ensure a clean injection.
-
Protocol:
-
Accurately weigh approximately 10 mg of Spiro[3.3]heptan-2-amine HCl into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (50:50 Water:Acetonitrile, v/v).
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the diluent and mix thoroughly to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL (100 µg/mL) with the diluent.
-
Filter the working solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.
-
2. Chromatographic Conditions
-
Rationale: The chosen conditions are optimized for the separation of a polar, basic compound from potential non-polar and polar impurities. An acidic mobile phase is critical for protonating the primary amine, which prevents peak tailing and ensures good chromatographic performance on a C18 column.
-
Parameters:
-
HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
3. Mass Spectrometric Conditions
-
Rationale: Electrospray ionization in positive mode (ESI+) is the ideal choice for analyzing basic compounds like amines, as they readily accept a proton to form a positive ion [M+H]⁺. The free base of Spiro[3.3]heptan-2-amine has a molecular formula of C₇H₁₃N and a monoisotopic mass of 111.1048 Da. Therefore, the target protonated ion is m/z 112.1126.
-
Parameters:
-
Mass Spectrometer: Agilent 6130B Single Quadrupole LC/MS or equivalent.[8]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode:
-
Full Scan: m/z 50 - 500 (for detecting unknown impurities).
-
Selected Ion Monitoring (SIM): m/z 112.1 (for sensitive quantification of the main peak).
-
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Method Validation Insights (Trustworthiness)
To ensure the method is trustworthy for its intended purpose, it must be validated. Key parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is achieved by analyzing spiked samples and stressed samples (acid, base, peroxide, heat, light).
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range (e.g., 0.1 µg/mL to 200 µg/mL).
-
Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for controlling genotoxic and other trace-level impurities.[4]
Chapter 2: Comparative Analysis of Alternative Methods
While LC-MS is the recommended primary method, other techniques offer different advantages and can be used as orthogonal methods for comprehensive characterization.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] The free base of Spiro[3.3]heptan-2-amine is sufficiently volatile for GC analysis, making this a viable alternative.
Experimental Protocol Outline:
-
Sample Preparation: The HCl salt must be neutralized to its volatile free base. This is a critical extra step compared to LC-MS.
-
Dissolve the sample in water.
-
Add a base (e.g., 1M NaOH) to raise the pH > 10.
-
Perform a liquid-liquid extraction of the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄) and inject it into the GC-MS.
-
-
GC Conditions:
-
Column: Agilent DB-5ms (a low-polarity column).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, ramp to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35 - 400.
-
Comparison with LC-MS:
-
Advantages: Excellent chromatographic resolution; EI generates reproducible fragmentation patterns that can be searched against spectral libraries (e.g., NIST) for confident identification of unknown impurities.
-
Disadvantages: Requires a more complex sample preparation (neutralization and extraction), which can introduce variability. It is unsuitable for analyzing non-volatile or thermally labile impurities.
Method B: HPLC with Charged Aerosol Detection (CAD)
Principle: CAD is a "universal" detector that measures charge imparted to analyte particles after nebulization and evaporation of the mobile phase. Its response is independent of the analyte's optical properties, making it an excellent choice for compounds lacking a chromophore.[6][10]
Experimental Protocol Outline:
-
Sample Preparation: Identical to the LC-MS method.
-
LC Conditions: The same LC method as described for LC-MS can be used. However, the mobile phase must be fully volatile (formic acid is acceptable, but non-volatile phosphates are not).
-
Detector: A Charged Aerosol Detector (e.g., Thermo Scientific Vanquish).
Comparison with LC-MS:
-
Advantages: Provides a more uniform response for the API and its impurities compared to UV, leading to more accurate area percent purity calculations without needing response factors for each impurity. The instrumentation is generally less complex and less expensive than an MS.
-
Disadvantages: Provides no structural or mass information, making impurity identification impossible without coupling to MS or collecting fractions for NMR. Sensitivity can be lower than a highly optimized SIM method on an MS.
Chapter 3: Workflow and Data Visualization
A clear workflow and a direct comparison of methods are essential for making informed analytical decisions.
LC-MS Experimental Workflow Diagram
The following diagram illustrates the logical flow of the primary LC-MS method for purity analysis.
Caption: A streamlined workflow for LC-MS purity analysis.
Comparative Data Summary
The table below provides a clear, objective comparison of the discussed analytical methods.
| Feature | LC-MS (ESI+) | GC-MS (EI) | HPLC-CAD |
| Principle | Chromatographic separation + mass analysis | Volatility-based separation + mass analysis | Chromatographic separation + charge detection |
| Information Provided | Retention Time, Mass-to-Charge (m/z) | Retention Time, Fragmentation Pattern | Retention Time |
| Impurity Identification | Excellent (based on accurate mass) | Excellent (based on library matching) | Not possible |
| Sensitivity | Very High (sub-ng/mL in SIM mode) | High | Moderate to High |
| Sample Preparation | Simple (dissolve and shoot) | Complex (neutralization & extraction required) | Simple (dissolve and shoot) |
| Key Advantage | High specificity, sensitivity, and structural info | High resolution and library-based identification | Universal detection for non-chromophoric compounds |
| Key Limitation | Higher instrument cost and complexity | Only for volatile/thermally stable compounds | No structural information, requires volatile buffers |
Conclusion
For the comprehensive purity determination of Spiro[3.3]heptan-2-amine HCl, a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is unequivocally the most powerful and informative approach. It provides an unparalleled combination of sensitivity and selectivity, which is essential for detecting and quantifying trace-level impurities. Most critically, the mass data it generates is indispensable for the identification of unknown impurities—a crucial step in pharmaceutical development for ensuring the safety and quality of the final product.[3][5][8]
While GC-MS and HPLC-CAD serve as valuable orthogonal techniques that can corroborate findings and provide different analytical perspectives, they lack the comprehensive capabilities of LC-MS. GC-MS is limited by analyte volatility, and HPLC-CAD cannot provide the structural information necessary for impurity identification. Therefore, for researchers, scientists, and drug development professionals tasked with ensuring the purity of novel building blocks like Spiro[3.3]heptan-2-amine HCl, LC-MS represents the gold standard methodology.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. agilent.com [agilent.com]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. usp.org [usp.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Spiro[3.3]heptan-2-amine Hydrochloride
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of Spiro[3.3]heptan-2-amine hydrochloride (CAS: 1416439-08-1). Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The procedures outlined below are based on established best practices for chemical waste management and specific hazard information for this compound.
Hazard Identification and Immediate Safety Precautions
Before handling or preparing for disposal, it is imperative to understand the hazards associated with this compound. This compound is a solid substance that presents moderate health risks requiring careful management.[1]
Rationale: A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. Recognizing the specific risks—oral toxicity, skin/eye irritation, and respiratory irritation—dictates the necessary protective measures to prevent accidental exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Code | Signal Word | Pictogram |
|---|---|---|---|
| Harmful if swallowed | H302 | Warning | GHS07 (Exclamation Mark) |
| Causes skin irritation | H315 | Warning | GHS07 (Exclamation Mark)[2] |
| Causes serious eye irritation | H319 | Warning | GHS07 (Exclamation Mark)[2] |
| May cause respiratory irritation | H335 | Warning | GHS07 (Exclamation Mark)[2] |
Source: Aggregated GHS information from multiple suppliers.[2][3]
Essential Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory when handling this compound for any purpose, including disposal:
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[4]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A standard laboratory coat is required to protect clothing and skin.[4]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a dust respirator should be worn to prevent inhalation.[5][6] All handling should ideally occur in a well-ventilated area or fume hood.[5][7]
Waste Characterization and Segregation
This compound must be managed as hazardous chemical waste . It should never be disposed of down the drain or in regular laboratory trash.[5][8][9]
Rationale: The compound's GHS classification as harmful and irritant legally and ethically requires it to be handled through a controlled hazardous waste stream.[2] Improper disposal can contaminate waterways and disrupt wastewater treatment processes.[4]
Segregation is a critical step in safe waste management. [10][11]
-
Do Not Mix: Do not combine this compound waste with other chemical waste streams without first confirming compatibility.
-
Incompatibilities: Keep this waste stream separate from strong bases. The addition of a base can deprotonate the amine hydrochloride, potentially liberating the free amine, which may have different physical properties (e.g., higher volatility) and hazards. Also, avoid mixing with strong oxidizing agents.
Step-by-Step Disposal Protocol
The following procedures provide a systematic approach to handling different forms of waste containing this compound.
Protocol 3.1: Unused Product and Contaminated Solids
This procedure applies to the original chemical, expired material, or solid debris (e.g., contaminated weigh boats, gloves, wipes).
-
Containerization: Place all solid waste into a dedicated, durable, and sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "1416439-08-1"
-
Relevant Hazard Pictograms (GHS07 Exclamation Mark)
-
Accumulation Start Date
-
-
Storage: Store the sealed container in a designated satellite accumulation area.[4] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure it is stored with compatible materials.
-
Final Disposal: Once the container is full or the accumulation time limit is reached (per institutional policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup.[4][8]
Protocol 3.2: Empty Original Containers
An "empty" container that once held this chemical is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Decontamination: Triple rinse the empty container with a suitable solvent, such as water or methanol.[4]
-
Rinsate Collection: Crucially, all rinsate from this process is considered hazardous waste. [4] Collect the rinsate in a dedicated, labeled liquid hazardous waste container. Do not discharge it down the sewer.
-
Container Disposal: After triple rinsing, deface or remove the original product label to prevent misuse. The decontaminated container can now be disposed of according to your institution's policy, which may allow for disposal as regular solid waste or recycling.[4]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Control and Communicate: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the spill size and determine if it can be managed safely with available resources. For large spills, evacuate and contact your institution's emergency response team.
-
PPE: Don all required PPE before beginning cleanup.
-
Cleanup (Dry Spill):
-
Decontaminate: Wipe the spill area with a wet cloth or paper towel. Collect this wipe as hazardous waste. Wash the area with soap and water, being careful to prevent runoff into drains.[5]
Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling Spiro[3.3]heptan-2-amine HCl waste.
References
- 1. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1416439-08-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Spiro[3.3]heptan-2-amine hydrochloride
This guide provides essential safety and handling protocols for Spiro[3.3]heptan-2-amine hydrochloride, a valuable building block in modern drug discovery.[1] As researchers and scientists, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each PPE recommendation to ensure a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 1416439-08-1) is a solid, crystalline compound.[2] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), necessitate specific protective measures.[3]
-
H302: Harmful if swallowed: Accidental ingestion can lead to acute toxicity.[3][4]
-
H315: Causes skin irritation: Direct contact with the solid or solutions can cause skin irritation.[3][4]
-
H319: Causes serious eye irritation: The compound is a significant eye irritant, with the potential to cause serious damage if contact occurs.[3][4]
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[4][5]
These hazards are the driving force behind the PPE and handling protocols outlined below. The fundamental principle is to establish barriers that prevent the chemical from coming into contact with your body.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize the hierarchy of controls in maintaining laboratory safety.[6] PPE is the last line of defense.
-
Elimination/Substitution: While not always possible, using a less hazardous chemical is the most effective control.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the primary engineering control is a certified chemical fume hood , especially when handling the solid powder to prevent dust inhalation.[7][8]
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training.[6][7]
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure.[6]
Core PPE Requirements: A Head-to-Toe Approach
Eye and Face Protection
Rationale: Given the H319 warning for serious eye irritation, protecting the eyes is non-negotiable.[4]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields must be worn for all activities involving this compound, including handling sealed containers.
-
Enhanced Protection: When there is a risk of splashing (e.g., during solution preparation or transfer) or when handling larger quantities, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne dust.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is recommended when a significant splash hazard exists.
Skin and Body Protection
Rationale: The H315 classification (causes skin irritation) dictates that direct skin contact must be avoided.[4]
-
Gloves:
-
Type: Nitrile gloves are the standard choice for incidental contact. They provide good resistance to a wide range of chemicals and are effective against solids and solutions of this compound.
-
Inspection: Always inspect gloves for tears or punctures before use.[7][8]
-
Technique: Use proper glove removal techniques to avoid contaminating your skin. Never touch personal items like phones or door handles with gloved hands. Wash hands thoroughly after removing gloves.[9]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. This protects your skin and personal clothing from contamination.
-
Additional Protection: For large-scale operations, a chemically resistant apron and sleeve covers should be worn over the lab coat.
Respiratory Protection
Rationale: The H335 warning (may cause respiratory irritation) is particularly relevant when handling the fine powder, which can easily become airborne.[4]
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize dust inhalation.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is necessary. A NIOSH-approved N95 dust mask is the minimum requirement for protection against airborne particulates. For higher-risk scenarios, a half-mask or full-face respirator with P100 cartridges may be appropriate.[10]
PPE Selection Matrix for Common Laboratory Tasks
This table summarizes the minimum PPE requirements for various operations. Always consult your institution's specific safety protocols.
| Task/Operation | Engineering Controls (Primary) | Required Personal Protective Equipment (Minimum) |
| Transporting a Sealed Container | General well-ventilated lab space | Safety glasses with side shields, lab coat, appropriate street clothing (long pants, closed-toe shoes). |
| Weighing Solid Powder | Certified chemical fume hood or ventilated balance enclosure. | Chemical splash goggles, nitrile gloves, lab coat. |
| Preparing a Solution | Certified chemical fume hood. | Chemical splash goggles, nitrile gloves, lab coat. |
| Performing a Reaction | Certified chemical fume hood. | Chemical splash goggles, nitrile gloves, lab coat. |
| Handling Spills | N/A | Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat. Respiratory protection may be required based on spill size. |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing (Removing) Protocol
-
Gloves: Remove gloves using a proper, non-contaminating technique (glove-to-glove, then skin-to-skin). Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing. Hang it in its designated location or dispose of it if it's a disposable garment.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[9]
Emergency Protocols and Disposal
-
Skin Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Exposure: If the chemical enters the eyes, immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][11]
-
Disposal of Contaminated PPE: All disposable PPE (gloves, masks) that has come into contact with this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations.[3][9]
Workflow Diagram: Respiratory Protection Decision Tree
The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling the solid form of this compound.
Caption: Decision workflow for selecting appropriate respiratory protection.
References
- 1. enamine.net [enamine.net]
- 2. Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | CymitQuimica [cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






